molecular formula C4H7Cl<br>ClCH2(CH3)C=CH2<br>C4H7Cl B057409 3-Chloro-2-methylpropene CAS No. 563-47-3

3-Chloro-2-methylpropene

Cat. No.: B057409
CAS No.: 563-47-3
M. Wt: 90.55 g/mol
InChI Key: OHXAOPZTJOUYKM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropene (CAS 563-47-3) is a highly reactive and versatile allylic chloride building block of significant value in advanced organic synthesis and materials science research. Its molecular structure, featuring a chlorine atom adjacent to an alkene functionality, makes it an excellent substrate for nucleophilic substitution (SN2 and SN1) reactions, as well as a participant in transition-metal catalyzed cross-couplings. Researchers primarily utilize this compound as a key precursor for introducing the 2-methyl-2-propenyl (prenyl) group into more complex molecules, serving as a scaffold for synthesizing pharmaceuticals, agrochemicals, and fine chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylprop-1-ene
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InChI

InChI=1S/C4H7Cl/c1-4(2)3-5/h1,3H2,2H3
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InChI Key

OHXAOPZTJOUYKM-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CCl
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Molecular Formula

C4H7Cl, Array
Record name METHYLALLYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020279
Record name 3-Chloro-2-methylpropene
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Molecular Weight

90.55 g/mol
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Physical Description

Methylallyl chloride appears as a colorless to straw-colored liquid with a sharp penetrating odor. Less dense than water and insoluble in water. Flash point below 0 °F. May be toxic by ingestion. Irritating to skin and eyes. Used to make plastics and pharmaceuticals., Liquid, Colorless to yellow liquid, with pungent odor; [ICSC] Odor: stench; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Record name 1-Propene, 3-chloro-2-methyl-
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Boiling Point

160 to 162 °F at 760 mmHg (NTP, 1992), 71-72 °C, 72 °C
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Flash Point

9 °F (NTP, 1992), -12 °C, -3 °F (OPEN CUP), 92 °F (-12 °C) (CLOSED CUP), -12 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol and ether, very soluble in chloroform, and soluble in acetone., Solubility in water at 20 °C is ca. 0.05 wt%; water solubility in methylallyl chloride is 0.04 wt%., 1400 mg/l in water at 25 °C., Solubility in water, g/100ml at 25 °C: 0.14 (very poor)
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Density

0.928 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9210 at 15 °C/4 °C; 0.9165 at 20 °C/4 °C, Density of commercial grade = 0.926-0.930 at 20 °C/20 °C, Relative density (water = 1): 0.92
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Vapor Density

3.12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

101.7 mmHg at 68 °F (NTP, 1992), 102.0 [mmHg], 101.7 mm Hg (13.53 x 10 +3 Pa) @ 20 °C, Vapor pressure, kPa at 20 °C: 14
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Impurities

Under the influence of light and/or heat, the formation of low concentrations of dimeric methallyl chloride occurs.
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Color/Form

COLORLESS TO STRAW-COLORED LIQUID

CAS No.

563-47-3
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Melting Point

less than -112 °F (NTP, 1992), < -80 °C, -80 °C
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Foundational & Exploratory

β-Methallyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Methallyl chloride, systematically named 3-chloro-2-methyl-1-propene, is a versatile bifunctional organic compound. It incorporates both an allyl chloride and a vinyl group, making it a valuable reagent and building block in organic synthesis. Its reactivity allows for the introduction of the isobutenyl group into various molecular frameworks, a structural motif of interest in the development of novel therapeutic agents and other advanced materials. This technical guide provides an in-depth overview of the physical and chemical properties of β-methallyl chloride, detailed experimental protocols for the determination of its key characteristics, and a summary of its primary synthesis pathway.

Physical and Chemical Properties

β-Methallyl chloride is a colorless to pale yellow, flammable liquid with a pungent odor.[1] It is characterized by its high volatility and is sparingly soluble in water.[2] The key physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₇Cl[3][4][5][6][7]
Molecular Weight 90.55 g/mol [3][4][5][6][7]
Appearance Colorless to pale yellow liquid[3][6][8]
Odor Pungent, sharp, unpleasant[1][3]
Density 0.925 - 0.928 g/mL at 20°C[3][4][9]
Boiling Point 71-72.2°C[3][4][6][9]
Melting Point -80°C[3][4][9]
Flash Point -12 to -18°C[3][6][10]
Refractive Index (n²⁰/D) 1.427 - 1.428[3][4]
Vapor Pressure 102 mmHg at 20°C[4]
Vapor Density 3.12 (vs air)[4]
Solubility Soluble in acetone, ethanol, diethyl ether; sparingly soluble in water.[2][3][2][3]
Chemical Properties and Reactivity
PropertyDescriptionSource(s)
CAS Number 563-47-3[3][4][6]
Stability Stable under normal transport conditions.[9] May be stabilized with inhibitors like BHT.[4] Sensitive to light.[2][2][4][9]
Reactivity Strong alkylating agent.[6] Reacts vigorously with oxidizing agents and is incompatible with strong bases.[2][10] May react with water at elevated temperatures.[2][2][6][10]
Hazardous Decomposition Products Upon combustion, may produce irritating and toxic gases such as hydrogen chloride and phosgene.[9][9]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of β-methallyl chloride.

Determination of Boiling Point (Capillary Method)

The boiling point of β-methallyl chloride can be determined using the capillary method, which relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid sample (β-methallyl chloride)

Procedure:

  • A small amount of β-methallyl chloride is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube or an aluminum block and heated gently and uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the liquid.[9]

  • The apparatus is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.

Determination of Density (Gravimetric Method)

The density of liquid β-methallyl chloride can be determined by accurately measuring the mass of a known volume of the substance.

Apparatus:

  • Digital balance (accurate to at least 0.01 g)

  • Measuring cylinder or pycnometer (for higher accuracy)

  • Liquid sample (β-methallyl chloride)

Procedure:

  • The mass of a clean, dry measuring cylinder or pycnometer is accurately measured and recorded.

  • A specific volume of β-methallyl chloride is carefully added to the measuring cylinder or pycnometer. The volume is read from the bottom of the meniscus.

  • The mass of the measuring cylinder or pycnometer containing the liquid is then measured and recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated using the formula: Density = Mass / Volume.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how much light bends as it passes through the substance, is a characteristic property that can be used for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Dropper or pipette

  • Liquid sample (β-methallyl chloride)

  • Constant temperature water bath (optional, for precise measurements)

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

  • A few drops of β-methallyl chloride are placed on the surface of the measuring prism using a clean dropper.

  • The prisms are closed and locked.

  • Light is directed through the sample by adjusting the mirror.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions appears in the field of view.

  • The compensator is adjusted to eliminate any color fringes and sharpen the boundary line.

  • The adjustment knob is used to center the sharp boundary line on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Synthesis of β-Methallyl Chloride

The primary industrial method for the synthesis of β-methallyl chloride is the gas-phase chlorination of isobutylene.

Reaction Mechanism: Electrophilic Substitution

The reaction proceeds via an electrophilic substitution mechanism. Chlorine reacts with the excess isobutylene at a low temperature (around 0°C) to yield methallyl chloride. The mechanism involves an electrophilic attack by a chlorine atom on the terminal unsaturated carbon, followed by the elimination of a proton.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products isobutylene Isobutylene (CH₂=C(CH₃)₂) carbonium_ion Carbonium Ion Intermediate isobutylene->carbonium_ion + Cl⁺ chlorine Chlorine (Cl₂) methallyl_chloride β-Methallyl Chloride (CH₂=C(CH₃)CH₂Cl) carbonium_ion->methallyl_chloride - H⁺ hcl Hydrogen Chloride (HCl)

Caption: Reaction mechanism for the synthesis of β-Methallyl Chloride.

Industrial Synthesis Workflow

The industrial production of β-methallyl chloride involves several key stages, from the initial reaction to the final purification of the product.

synthesis_workflow reactants Gas-phase mixing of Isobutylene and Chlorine reactor Chlorination Reaction in a cooled tubular reactor (approx. 30-100°C) reactants->reactor separation Separation of HCl from crude product reactor->separation Crude product + HCl neutralization1 Neutralization of crude product separation->neutralization1 Crude β-Methallyl Chloride distillation Continuous multi-tower vacuum distillation neutralization1->distillation neutralization2 Final Neutralization distillation->neutralization2 Purified β-Methallyl Chloride product High-purity β-Methallyl Chloride (>99.5%) neutralization2->product

Caption: Industrial synthesis workflow for β-Methallyl Chloride.

References

An In-depth Technical Guide to 3-Chloro-2-methylpropene (CAS 563-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methylpropene (also known as methallyl chloride), a versatile chemical intermediate with the CAS number 563-47-3. This document consolidates critical information on its chemical and physical properties, synthesis, and reactivity, with a particular focus on its applications in organic synthesis and its metabolic fate. Detailed experimental protocols for key reactions, safety information, and spectroscopic data are presented to support its use in research and development.

Chemical and Physical Properties

This compound is a colorless to pale-yellow liquid characterized by a sharp, irritating odor.[1] It is a highly flammable and reactive compound, making it a valuable precursor in various chemical syntheses. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₇Cl[2]
Molecular Weight 90.55 g/mol [2]
CAS Number 563-47-3
Appearance Colorless to pale-yellow liquid[1]
Odor Sharp, irritating[1]
Boiling Point 71-72 °C[1]
Freezing Point -12 °C[1]
Density 0.9165 g/cm³ at 20 °C/4 °C[1]
Solubility Insoluble in water; soluble in acetone, chloroform, diethyl ether, and ethanol.[1]
Vapor Pressure 102 mm Hg at 20 °C
Flash Point -18 °C

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral information is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueData Reference
Infrared (IR) Spectroscopy Prism[3]; Grating[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton[5]; ¹³C[6]
Mass Spectrometry (MS) [7]

Synthesis and Manufacturing

The primary industrial production method for this compound is the substitutive chlorination of isobutylene. An alternative synthesis route involves the chlorination of isoprene.

A general workflow for the industrial production is outlined below.

G Isobutylene Isobutylene Reactor Reactor Isobutylene->Reactor Chlorine Chlorine Chlorine->Reactor Crude Product Crude Product Reactor->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Industrial Production Workflow

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of plastics, pharmaceuticals, and other organic chemicals. It also serves as an insecticide and fumigant.

Synthesis of Cyclobutanone

A notable application of this compound is in the synthesis of cyclobutanone, a valuable building block in organic chemistry.

Experimental Protocol: Synthesis of Cyclobutanone from this compound

This protocol is adapted from the procedure for the synthesis of methylenecyclopropane, a precursor to cyclobutanone.[1]

Materials:

  • This compound (distilled before use)

  • Sodium amide

  • Dry tetrahydrofuran (THF)

  • tert-Butyl alcohol

  • Nitrogen gas

  • Methanol-dry ice bath

Procedure:

  • A solution of 228 g (2.52 moles) of 3-chloro-2-methyl-1-propene in 500 ml of dry tetrahydrofuran is prepared.[1]

  • This solution is added to a stirred basic mixture (prepared from sodium amide and tert-butyl alcohol in THF).[1]

  • The mixture is heated to 65°C over approximately 8 hours, with a light stream of nitrogen used to carry the resulting methylenecyclopropane into a cold trap maintained at -80°C.[1]

  • After the addition is complete, the reaction mixture is stirred and heated at 65°C for an additional 3 hours.[1]

  • The methylenecyclopropane collected in the cold trap is then used in subsequent steps to synthesize cyclobutanone via epoxidation to oxaspiropentane followed by rearrangement.[1]

G This compound This compound Reaction Reaction This compound->Reaction Base (NaNH2/t-BuOH) Base (NaNH2/t-BuOH) Base (NaNH2/t-BuOH)->Reaction Methylenecyclopropane Methylenecyclopropane Reaction->Methylenecyclopropane Epoxidation Epoxidation Methylenecyclopropane->Epoxidation Oxaspiropentane Oxaspiropentane Epoxidation->Oxaspiropentane Rearrangement Rearrangement Oxaspiropentane->Rearrangement Cyclobutanone Cyclobutanone Rearrangement->Cyclobutanone

Synthesis of Cyclobutanone Workflow
Cationic Polymerization

This compound can undergo cationic polymerization, a process initiated by a cationic species. This reaction is particularly favorable for alkenes that can form stable carbocations. The isobutylene backbone of this compound can stabilize a tertiary carbocation, making it a suitable monomer for this type of polymerization.

Metabolism and Toxicological Profile

Understanding the metabolic fate of this compound is essential for assessing its toxicological profile.

Metabolic Pathway

In vivo studies in rats have shown that this compound is rapidly absorbed and extensively metabolized. The major route of detoxification involves conjugation with glutathione, leading to the formation of a mercapturic acid derivative, which is then excreted in the urine. The primary urinary metabolite has been identified as N-acetyl-S-(2-methylpropenyl)cysteine.

G This compound This compound Conjugation Conjugation This compound->Conjugation Glutathione Glutathione Glutathione->Conjugation Glutathione Conjugate Glutathione Conjugate Conjugation->Glutathione Conjugate Metabolism Metabolism Glutathione Conjugate->Metabolism N-acetyl-S-(2-methylpropenyl)cysteine N-acetyl-S-(2-methylpropenyl)cysteine Metabolism->N-acetyl-S-(2-methylpropenyl)cysteine Urinary Excretion Urinary Excretion N-acetyl-S-(2-methylpropenyl)cysteine->Urinary Excretion

Metabolic Pathway of this compound
Toxicity Summary

This compound is considered a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. Long-term exposure studies in rodents have shown evidence of carcinogenicity. A summary of its hazard classifications is presented in Table 3.

Table 3: Hazard Classification of this compound

Hazard ClassCategory
Flammable liquidsCategory 2
Acute toxicity, oralCategory 4
Acute toxicity, inhalationCategory 4
Skin corrosion/irritationCategory 1B
Serious eye damage/eye irritationCategory 1
Skin sensitizationCategory 1
CarcinogenicityCategory 1B
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Analytical Methods

The analysis of this compound, particularly in environmental samples, is often performed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds

This is a general protocol for the analysis of volatile organic compounds like this compound in air samples.

Sample Collection:

  • Ambient air samples are collected using a sampler equipped with Tenax GC sorbent cartridges.

Instrumentation:

  • Capillary Gas Chromatograph coupled to a Mass Spectrometer.

Typical GC-MS Parameters (Illustrative):

  • Column: DB-VRX, 20 m x 0.18 mm ID, 1.0 µm film

  • Carrier Gas: Helium

  • Oven Program: Isothermal hold followed by a temperature ramp.

  • Injector: Split/splitless injector

  • MS Detector: Electron Ionization (EI) source, scanning a mass range of m/z 35-260.

This method has an estimated detection limit of 62 ng/m³ for this compound.

Safety and Handling

Due to its hazardous nature, strict safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

References

An In-depth Technical Guide to the Reactivity and Mechanism of 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylpropene, also known as methallyl chloride, is a versatile bifunctional organochlorine compound. Its chemical reactivity is dominated by the interplay of an allylic carbon-chlorine bond and a carbon-carbon double bond. This guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, with a focus on nucleophilic substitution, elimination, and addition reactions. Detailed experimental protocols for key transformations, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₄H₇Cl[1]
Molecular Weight 90.55 g/mol [1]
Appearance Colorless to straw-colored liquid[1]
Odor Sharp, penetrating[1]
Boiling Point 71-72 °C[2]
Melting Point < -80 °C[2]
Density 0.925 g/mL at 20 °C[3]
Solubility Insoluble in water; soluble in acetone, chloroform, diethyl ether, and ethanol.[1]
Vapor Pressure 102 mmHg at 20 °C[3]
Flash Point -12 °C[2]

Core Reactivity and Mechanisms

The reactivity of this compound is dictated by the presence of both an allylic halide and a double bond. This unique structure allows it to participate in a variety of reactions, primarily nucleophilic substitutions and eliminations, with the reaction pathway being highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

As an allylic halide, this compound is adept at undergoing nucleophilic substitution reactions through both Sₙ1 and Sₙ2 mechanisms. The allylic system's ability to stabilize a positive charge plays a crucial role in its reactivity.

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo an Sₙ1 reaction. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. This delocalization of the positive charge across two carbon atoms significantly lowers the activation energy for this pathway. The subsequent attack of the nucleophile can occur at either of the two electrophilic carbon atoms, potentially leading to a mixture of products.

Sₙ2 Mechanism: With a strong nucleophile and a polar aprotic solvent, the Sₙ2 pathway is favored. This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The primary nature of the carbon-chlorine bond in this compound makes it susceptible to this direct displacement.

sn1_sn2_mechanism

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Factors Influencing the Reaction Pathway:

  • Nucleophile: Strong nucleophiles (e.g., CN⁻, RS⁻, I⁻) favor the Sₙ2 mechanism, while weak nucleophiles (e.g., H₂O, ROH) favor the Sₙ1 mechanism.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO) enhance the nucleophilicity of the attacking species, promoting the Sₙ2 pathway. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring the Sₙ1 pathway.

  • Leaving Group: The chloride ion is a good leaving group, facilitating both reaction types. The corresponding bromide and iodide analogs are even more reactive.

  • Temperature: Higher temperatures can favor the Sₙ1 pathway by providing the necessary energy to overcome the activation barrier for carbocation formation.

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form dienes. The competition between substitution and elimination is a key consideration in planning syntheses with this reagent.

E2 Mechanism: A strong, sterically hindered base, such as potassium tert-butoxide, will favor the E2 mechanism. This is a concerted reaction where the base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion departs simultaneously, forming a double bond. With this compound, this typically leads to the formation of isoprene (2-methyl-1,3-butadiene).

E1 Mechanism: Under conditions that favor the Sₙ1 reaction (weak base, polar protic solvent), the E1 reaction can also occur as a competing pathway. Following the formation of the allylic carbocation, a weak base can abstract a proton from an adjacent carbon to yield the diene product.

e1_e2_mechanism

Caption: Competing E1 and E2 elimination pathways.

Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions, although the presence of the electron-withdrawing chloro-methyl group can influence the regioselectivity of the addition.

Polymerization

This compound can act as a monomer in polymerization reactions. Cationic polymerization can be initiated by Lewis acids, leading to the formation of polymers with repeating methallyl chloride units. These polymers can be further modified through substitution reactions of the pendant chloride groups.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of organic compounds.

Synthesis of Agrochemicals and Pharmaceuticals

This compound serves as a key intermediate in the production of several commercial products. For instance, it is a precursor to the insecticide carbofuran and the acaricide fenbutatin oxide.[2] Its utility in drug discovery is primarily as a scaffold to introduce the methallyl group, which can then be further functionalized.[4]

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-methylallylmagnesium chloride. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

grignard_formation reactant H2C=C(CH3)CH2Cl product H2C=C(CH3)CH2MgCl reactant->product + Mg reagent Mg reagent->product solvent Anhydrous Ether

Caption: Formation of 2-methylallylmagnesium chloride.

Experimental Protocols

General Considerations

This compound is a flammable and volatile liquid that is harmful if swallowed or inhaled and causes skin irritation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents like Grignard reagents.

Synthesis of 2-Methylallyl Alcohol

Reaction: H₂C=C(CH₃)CH₂Cl + NaOH → H₂C=C(CH₃)CH₂OH + NaCl

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a 10% aqueous solution of sodium hydroxide (1.2 eq).

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the 2-methylallyl alcohol by distillation.

Synthesis of 2-Methylallyl Cyanide

Reaction: H₂C=C(CH₃)CH₂Cl + NaCN → H₂C=C(CH₃)CH₂CN + NaCl

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.1 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for several hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting 2-methylallyl cyanide by vacuum distillation.

Preparation of 2-Methylallylmagnesium Chloride (Grignard Reagent)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.1 eq) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the halide solution to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting greyish solution of 2-methylallylmagnesium chloride is ready for use in subsequent reactions.

Data Presentation

Spectroscopic Data of this compound
  • ¹H NMR (CDCl₃, 300 MHz): δ 5.10 (s, 1H), 4.95 (s, 1H), 4.05 (s, 2H), 1.80 (s, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 141.5, 115.0, 50.0, 20.0.

  • IR (neat): 3080, 2970, 1650, 1450, 1250, 890 cm⁻¹.

  • Mass Spectrum (EI): m/z (%) 90 (M⁺, 30), 75 (100), 55 (80), 39 (60).

Reaction Product Spectroscopic Data
Product¹H NMR (CDCl₃)¹³C NMR (CDCl₃)IR (neat, cm⁻¹)MS (EI, m/z)
2-Methylallyl Alcohol δ 5.00 (s, 1H), 4.85 (s, 1H), 4.00 (s, 2H), 1.75 (s, 3H), 1.50 (br s, 1H)δ 145.0, 112.0, 68.0, 19.03350 (br), 3080, 2920, 1650, 1020, 89072 (M⁺), 57, 41
2-Methylallyl Cyanide δ 5.15 (s, 1H), 5.05 (s, 1H), 3.15 (s, 2H), 1.80 (s, 3H)δ 135.0, 120.0, 118.0, 25.0, 20.03080, 2920, 2250 (CN), 1650, 89081 (M⁺), 66, 41
3-Methoxy-2-methylpropene δ 4.95 (s, 1H), 4.85 (s, 1H), 3.90 (s, 2H), 3.35 (s, 3H), 1.75 (s, 3H)δ 143.0, 113.0, 78.0, 58.0, 19.53080, 2920, 1650, 1110, 89086 (M⁺), 71, 45

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool in organic synthesis. A careful understanding of the factors that govern the competition between nucleophilic substitution and elimination reactions is crucial for controlling the outcome of its reactions. The detailed information provided in this guide is intended to facilitate the effective and safe use of this important building block in research and development.

References

Spectroscopic Analysis of 3-Chloro-2-methylpropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chloro-2-methylpropene (also known as methallyl chloride), a vital intermediate in the synthesis of various organic compounds, including plastics and pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by data from multiple spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.05Singlet1HVinylic Proton (H-1a)
~4.95Singlet1HVinylic Proton (H-1b)
~4.00Singlet2HAllylic Protons (H-3)
~1.80Singlet3HMethyl Protons (H-4)

Note: Experimental ¹H NMR data was not publicly available. The data presented is predicted based on standard chemical shift values and coupling principles. The two vinylic protons are diastereotopic and are expected to be non-equivalent, appearing as two distinct singlets. The allylic and methyl protons are also expected to appear as singlets due to the absence of adjacent protons for coupling.

¹³C NMR Data

Solvent: CDCl₃, Frequency: 75.5 MHz

Chemical Shift (δ) ppmCarbon Assignment
141.5Quaternary Olefinic Carbon (C-2)
115.1Methylene Olefinic Carbon (C-1)
49.6Chloromethyl Carbon (C-3)
19.8Methyl Carbon (C-4)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000MediumC-H Stretch=C-H (Alkene)
2980-2850MediumC-H StretchC-H (Alkyl)
1650MediumC=C StretchAlkene
1450MediumC-H Bend-CH₃, -CH₂-
895StrongC-H Bend (out-of-plane)=CH₂
840-600StrongC-Cl StretchAlkyl Halide
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI), 70 eV[2]

Mass-to-Charge (m/z)Relative Intensity (%)Assignment
55100.0[C₄H₇]⁺ (Base Peak)
9047.5[M]⁺ (Molecular ion with ³⁵Cl)
5425.0[C₄H₆]⁺
9215.7[M+2]⁺ (Molecular ion with ³⁷Cl)
5315.2[C₄H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Transfer to NMR Tube: The solution is carefully transferred into a clean, dry 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

  • Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

  • Sample Spectrum: The salt plate "sandwich" containing the sample is placed in the spectrometer's sample holder.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: As this compound is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port that allows for volatilization.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a key process in mass spectrometry.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info IR Infrared (IR) Spectroscopy IR_Info Functional Groups (e.g., C=C, C-Cl) IR->IR_Info MS Mass Spectrometry (MS) MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info Structure Structural Elucidation of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for the structural elucidation of a molecule using multiple spectroscopic techniques.

Mass_Spec_Fragmentation Molecule This compound C₄H₇Cl Ionization Electron Ionization (EI) Molecule->Ionization -e⁻ Mol_Ion Molecular Ion [M]⁺ m/z = 90/92 Ionization->Mol_Ion Fragment1 Loss of Cl• [C₄H₇]⁺ m/z = 55 (Base Peak) Mol_Ion->Fragment1 Fragment2 Other Fragments (e.g., [C₄H₆]⁺, [C₄H₅]⁺) Mol_Ion->Fragment2

Caption: Simplified fragmentation pathway of this compound in Mass Spectrometry.

References

Navigating the Isomeric Landscape of C4H7Cl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C4H7Cl represents a diverse array of structural isomers, each with unique chemical properties and potential applications. This technical guide provides a thorough examination of the IUPAC nomenclature and synonyms for the various isomers of C4H7Cl, offering a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science. The information is presented to facilitate clear understanding and comparison, aiding in the identification and utilization of these compounds.

Isomers of C4H7Cl: A Systematic Classification

The isomers of C4H7Cl can be broadly categorized into two main groups: acyclic (alkenyl chlorides) and cyclic (cycloalkyl chlorides). Within these groups, further differentiation arises from the position of the chlorine atom and the carbon-carbon double bond (for alkenes) or the arrangement of substituents on the ring (for cycloalkanes). Additionally, stereoisomerism, including geometric (cis/trans or E/Z) and optical (R/S) isomerism, significantly expands the number of unique chemical entities.

A logical representation of the isomeric relationships is depicted in the diagram below.

C4H7Cl_Isomers Isomer Classification for C4H7Cl C4H7Cl C4H7Cl Acyclic Acyclic Isomers (Alkenyl Chlorides) C4H7Cl->Acyclic Cyclic Cyclic Isomers (Cycloalkyl Chlorides) C4H7Cl->Cyclic Chlorobutene Chlorobutenes Acyclic->Chlorobutene Chloromethylpropene Chloromethylpropenes Acyclic->Chloromethylpropene Chlorocyclobutane Chlorocyclobutane Cyclic->Chlorocyclobutane Chloromethylcyclopropane Chloromethylcyclopropanes Cyclic->Chloromethylcyclopropane 1-Chlorobutene 1-Chlorobutene (E/Z isomers) Chlorobutene->1-Chlorobutene 2-Chlorobutene 2-Chlorobutene (E/Z isomers) Chlorobutene->2-Chlorobutene 3-Chlorobutene 3-Chlorobutene (R/S isomers) Chlorobutene->3-Chlorobutene 4-Chlorobutene 4-Chlorobutene Chlorobutene->4-Chlorobutene 3-Chloro-2-methylpropene This compound Chloromethylpropene->this compound 1-Chloro-2-methylpropene 1-Chloro-2-methylpropene Chloromethylpropene->1-Chloro-2-methylpropene Chloromethylcyclopropane->Chloromethylcyclopropane 1-Chloro-1-methylcyclopropane 1-Chloro-1-methylcyclopropane Chloromethylcyclopropane->1-Chloro-1-methylcyclopropane 1-Chloro-2-methylcyclopropane 1-Chloro-2-methylcyclopropane (cis/trans, R/S isomers) Chloromethylcyclopropane->1-Chloro-2-methylcyclopropane

Figure 1: Hierarchical classification of C4H7Cl isomers.

IUPAC Names and Synonyms

The following tables provide a detailed summary of the IUPAC names and common synonyms for the constitutional and stereoisomers of C4H7Cl. This data is crucial for accurate literature searching and chemical procurement.

Acyclic Isomers (Alkenyl Chlorides)
IUPAC NameSynonyms
1-Chlorobut-1-ene 1-chloro-1-butene
(E)-1-Chlorobut-1-enetrans-1-Chloro-1-butene
(Z)-1-Chlorobut-1-enecis-1-Chloro-1-butene[1]
2-Chlorobut-1-ene 1-Butene, 2-chloro-; 2-Chlorobutene[2][3]
3-Chlorobut-1-ene α-Methallyl chloride; α-Methylallyl chloride; γ-Chloro-α-butylene[4]
(R)-3-Chlorobut-1-ene(-)-3-Chloro-1-butene[5]
(S)-3-Chlorobut-1-ene(+)-3-Chloro-1-butene[6]
4-Chlorobut-1-ene 4-chloro-but-1-ene
1-Chlorobut-2-ene Crotyl chloride; γ-Methallyl chloride; γ-Methylallyl chloride; 2-Butenyl chloride[7][8]
(E)-1-Chlorobut-2-enetrans-Crotyl chloride; trans-1-Chloro-2-butene[9]
(Z)-1-Chlorobut-2-enecis-Crotyl chloride; cis-1-Chloro-2-butene
2-Chlorobut-2-ene 2-Chloro-2-butene(cis-trans); 2-chlorobut-2-ene[10]
(E)-2-Chlorobut-2-enetrans-2-Chloro-2-butene
(Z)-2-Chlorobut-2-enecis-2-Chloro-2-butene[11][12]
1-Chloro-2-methylpropene Isocrotyl chloride; Dimethylvinyl chloride; 2,2-Dimethylvinyl chloride; α-Chloroisobutylene[13][14]
This compound Methallyl chloride; 3-Chloro-2-methyl-1-propene; β-Methallyl chloride; Isobutenyl chloride[15][16][17]
Cyclic Isomers (Cycloalkyl Chlorides)
IUPAC NameSynonyms
Chlorocyclobutane Cyclobutyl chloride
(Chloromethyl)cyclopropane Cyclopropylmethyl chloride; Cyclopropylcarbinyl chloride[18][19][20][21][22][23]
1-Chloro-1-methylcyclopropane -
1-Chloro-2-methylcyclopropane -
cis-1-Chloro-2-methylcyclopropane-
trans-1-Chloro-2-methylcyclopropane-

Note: Some isomers, particularly the substituted cyclopropanes, may have fewer established common synonyms.

This guide serves as a comprehensive starting point for professionals working with compounds of the formula C4H7Cl. Accurate identification through IUPAC nomenclature and awareness of common synonyms are paramount for successful research and development endeavors.

References

Solubility and stability of 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-methylpropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various organic compounds. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Properties of this compound

This compound, also known as methallyl chloride, is a colorless to straw-colored liquid with a sharp, penetrating odor[1][2][3]. It is a halogenated organic compound with moderate volatility[1].

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media. Generally, it exhibits low solubility in water and high solubility in common organic solvents.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)Source
200.5[1][2][4]
251.4[3][5][6]

Table 2: Qualitative Solubility in Various Solvents

SolventSolubilitySource(s)
AcetoneSoluble[3][5][7]
ChloroformVery Soluble[3][5][7]
Diethyl EtherMiscible/Soluble[1][3][5][7]
EthanolMiscible/Soluble[1][3][5][7]

Stability Characteristics

This compound is a reactive compound, and its stability is influenced by various environmental factors.

General Stability: Under normal temperatures and pressures, this compound is considered stable[1]. However, it is a volatile compound[3].

Conditions to Avoid:

  • Heat, Flames, and Ignition Sources: It is a highly flammable liquid with a flash point below 0°F and may be explosive when exposed to heat or flame[2][5][8]. Vapors can form explosive mixtures with air and travel to an ignition source[8][9].

  • Light: The compound is sensitive to light and can undergo polymerization upon exposure[2][5].

  • Incompatible Materials: It can react vigorously with oxidizing agents and is incompatible with strong bases[1][2][8].

  • Water/Moisture: While insoluble in water at room temperature, it may react with water at elevated temperatures[1][2][3]. The presence of moisture can lead to hydrolysis, causing samples to become acidic[3].

Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride gas[1][8].

Environmental Fate: In the atmosphere, this compound is expected to degrade by reaction with hydroxyl radicals (estimated half-life of 10 hours) and ozone (estimated half-life of 27 hours)[5][6].

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are crucial for reproducible research. The following are generalized methodologies adapted for this specific compound.

Protocol 1: Determination of Aqueous Solubility by Visual Method

Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Test tubes with stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Constant temperature water bath

Procedure:

  • Add a precisely measured volume (e.g., 5 mL) of distilled water to a series of test tubes.

  • Equilibrate the test tubes in a constant temperature water bath set to the desired temperature (e.g., 20°C or 25°C).

  • Add incremental, precisely measured amounts of this compound to each test tube.

  • After each addition, stopper the test tube and vortex for 1-2 minutes to ensure thorough mixing.

  • Allow the mixture to settle for at least 30 minutes in the constant temperature bath and observe for any undissolved droplets.

  • The solubility is determined as the maximum concentration at which the this compound completely dissolves, forming a single phase.

Protocol 2: Quantitative Determination of Solubility using Gas Chromatography (GC)

Objective: To obtain a precise quantitative measurement of the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Volumetric flasks

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the solution to stand undisturbed at the constant temperature to let any undissolved compound settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it to remove any undissolved microdroplets.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the GC calibration curve.

  • GC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the GC to generate a calibration curve.

    • Inject the diluted sample solution into the GC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

Protocol 3: Assessment of Thermal Stability

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

  • This compound

  • Sealed vials or ampoules

  • Oven or heating block

  • Analytical technique for quantification (e.g., GC, NMR)

Procedure:

  • Place a known amount of this compound into several sealed vials.

  • Place the vials in an oven at a specific temperature (e.g., 50°C, 75°C, 100°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the oven and allow it to cool to room temperature.

  • Analyze the contents of the vial to quantify the amount of remaining this compound and identify any degradation products.

  • Plot the concentration of this compound versus time at each temperature to determine the degradation kinetics.

Reactivity and Mechanistic Considerations

As an alkyl halide, the stability and reactivity of this compound are dictated by its susceptibility to nucleophilic substitution and elimination reactions. The presence of the double bond also allows for addition reactions.

G General Reactivity of this compound cluster_main cluster_reactions cluster_products A This compound B Nucleophilic Substitution (SN1/SN2) A->B  Nucleophile C Elimination (E1/E2) A->C  Base D Polymerization A->D  Initiator/Light E Substitution Product (e.g., Alcohol, Ether, Amine) B->E F Elimination Product (Diene) C->F G Polymer D->G

Caption: General reaction pathways for this compound.

The reactivity of this compound as a primary alkyl halide suggests it can undergo both SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions, depending on the strength and steric hindrance of the nucleophile/base[10]. Under conditions that favor carbocation formation (e.g., in ionizing solvents), SN1 and E1 pathways may also be possible[11][12]. Its ability to polymerize is also a key aspect of its chemistry[1][7].

References

3-Chloro-2-methylpropene: A Technical Health and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for 3-chloro-2-methylpropene (CAS No. 563-47-3), a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1][2][3] This document outlines the toxicological, physical, and chemical hazards associated with this compound, along with detailed guidance on safe handling, storage, and emergency procedures.

Hazard Identification and Classification

This compound is a highly flammable, colorless to straw-colored liquid with a pungent odor.[2][4][5] It is classified as a hazardous substance and is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][2][3]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.[6][7][8]
Acute Toxicity, Oral4H302: Harmful if swallowed.[3][6][9]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[3]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[3][6][9]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage.[3][9]
Skin Sensitization1H317: May cause an allergic skin reaction.[3][6][9]
Carcinogenicity1BH350: May cause cancer.[9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[6]
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects.[6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₇Cl[4]
Molecular Weight 90.55 g/mol [4]
Appearance Colorless to straw-colored liquid[1][4]
Odor Sharp, penetrating, pungent[4][5][9]
Boiling Point 71-72 °C (159.8-161.6 °F) at 760 mmHg[9][10]
Melting Point -80 °C (-112 °F)[9][10]
Flash Point -18 °C (-0.4 °F)[9][10]
Specific Gravity 0.920[9][10]
Vapor Density 3.12 (vs air)[11]
Vapor Pressure 102 mmHg at 20 °C[11]
Solubility in Water Insoluble[2][4][5]
Autoignition Temperature 540 °C (1004 °F)[9][10]
Lower Explosive Limit 2.30%[9][10]
Upper Explosive Limit 8.10%[9][10]

Toxicological Information

This compound is toxic and carcinogenic. Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[2][5][12]

Acute Toxicity
RouteSpeciesLD50/LC50Reference
OralRat1149 mg/kg[10]
DermalRat848 mg/kg[10]
InhalationRat>4000 mg/kg[10]
Carcinogenicity

This compound is classified as reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[1][3] Studies in rodents have shown that oral administration can cause tumors in the forestomach.[1][3] Inhalation exposure in mice has also been linked to forestomach tumors.[1]

Ecotoxicity

This chemical is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9][10]

OrganismTestResultReference
MicrotoxEC50154 mg/L (5, 15, 30 min)[9][10]
MicrotoxEC50347 mg/L (18 h)[10]

Experimental Protocols

While detailed, step-by-step protocols for the specific studies cited are not publicly available, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Toxicity Testing (LD50/LC50)

Acute toxicity studies for this compound were likely conducted in accordance with OECD Test Guidelines, such as:

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure: This method involves administering the substance to a small number of animals in a sequential manner. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • OECD 402: Acute Dermal Toxicity: This guideline details the application of the test substance to the shaved skin of animals, typically for a 24-hour period.

  • OECD 403: Acute Inhalation Toxicity: This protocol describes the exposure of animals to the test substance in the form of a gas, vapor, or aerosol in a controlled chamber.

Carcinogenicity Studies

The long-term carcinogenicity studies, such as those conducted by the NTP, likely followed protocols similar to OECD Test Guideline 451: Carcinogenicity Studies .[13] These are typically 2-year studies in rodents (rats and mice) where the test substance is administered daily via the most relevant route of human exposure, in this case, gavage (oral).[1][3]

Flash Point Determination

The flash point of this compound was likely determined using a closed-cup method as specified by ASTM International, such as ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[14][15][16] This method is suitable for volatile chemicals and involves heating the substance in a closed cup and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors ignite.

Visualizations

Hazard Profile

Hazard_Profile cluster_main_hazard This compound cluster_health_hazards Health Hazards cluster_environmental_hazards Environmental Hazards Main_Hazard Highly Flammable & Carcinogenic Liquid Acute_Toxicity Harmful if Swallowed or Inhaled Main_Hazard->Acute_Toxicity Corrosion Causes Severe Skin Burns & Eye Damage Main_Hazard->Corrosion Sensitization May Cause Allergic Skin Reaction Main_Hazard->Sensitization Irritation Respiratory Irritation Main_Hazard->Irritation Aquatic_Toxicity Toxic to Aquatic Life Main_Hazard->Aquatic_Toxicity

Caption: Logical relationship of the primary hazards of this compound.

Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area & Restrict Access Start->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ignition Eliminate Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Inert Absorbent Material Ventilate->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Response Complete Decontaminate->End

Caption: A generalized workflow for responding to a spill of this compound.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Barrier®) and protective clothing to prevent skin contact.[4][9]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if exposure limits are exceeded or if irritation is experienced.[10] A self-contained breathing apparatus (SCBA) should be used in emergency situations.[9]

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

  • Use non-sparking tools and explosion-proof equipment.[9][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe vapors or mists.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from heat and sources of ignition.[9]

  • Store in a flammable liquids storage cabinet.

  • Incompatible with strong oxidizing agents and strong bases.[2][5][10]

First-Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[9]

  • Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9][10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[10] It should be treated as hazardous waste. Do not allow it to enter drains or waterways.[4]

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methylpropene from Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylpropene, also known as methallyl chloride, is a pivotal intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, plastics, and agrochemicals.[1] Its production is primarily achieved through the substitutive chlorination of isobutylene. This technical guide provides a comprehensive overview of the core methodologies for this synthesis, detailing both gas-phase and liquid-phase protocols. The document elucidates reaction mechanisms, provides detailed experimental procedures, and presents quantitative data to facilitate the comparison of different synthetic routes. Visual diagrams of reaction pathways and experimental workflows are included to enhance understanding.

Introduction

This compound (C4H7Cl) is a colorless to slightly yellow liquid with a sharp, pungent odor.[2] It serves as a crucial building block in organic synthesis, valued for the reactivity of its chlorine atom which allows for further functionalization.[2] The principal industrial route to methallyl chloride is the high-temperature, gas-phase chlorination of isobutylene.[3] This process, however, can be accompanied by the formation of various byproducts, necessitating careful control of reaction conditions and subsequent purification steps.[1] An alternative approach involves the liquid-phase chlorination of isobutylene, which can offer different selectivity and operational advantages. This guide will explore both of these fundamental production methods.

Reaction Mechanisms

The chlorination of isobutylene can proceed via two primary mechanistic pathways: a free-radical substitution and an ionic (electrophilic) addition. The predominant mechanism is highly dependent on the reaction conditions.

Gas-Phase Chlorination (Substitutive Chlorination): At elevated temperatures and in the absence of light, the reaction between isobutylene and chlorine predominantly follows a free-radical substitution mechanism. This pathway leads to the desired product, this compound.

Liquid-Phase Chlorination (Electrophilic Addition): In the presence of a Lewis acid catalyst and at lower temperatures, the reaction favors an ionic, electrophilic addition mechanism. This initially forms a dichlorinated intermediate.

Below is a diagram illustrating the primary reaction pathway for the substitutive chlorination of isobutylene.

substitutive_chlorination Reaction Pathway for Substitutive Chlorination of Isobutylene isobutylene Isobutylene methallyl_chloride This compound isobutylene->methallyl_chloride + Cl2 chlorine Chlorine (Cl2) chlorine->methallyl_chloride hcl Hydrogen Chloride (HCl) methallyl_chloride->hcl + HCl

Caption: Substitutive chlorination of isobutylene to form this compound.

Experimental Protocols

Gas-Phase Synthesis

The industrial production of this compound is dominated by the gas-phase chlorination of isobutylene.[3] This method involves the reaction of gaseous isobutylene and chlorine at elevated temperatures. To minimize the formation of dichlorinated and other polychlorinated byproducts, a slight excess of isobutylene is typically used.[4]

Experimental Workflow for Gas-Phase Synthesis:

gas_phase_workflow Workflow for Gas-Phase Synthesis of this compound start Start gasification Gasification of Isobutylene and Chlorine start->gasification mixing Mixing of Gaseous Reactants gasification->mixing reaction Reaction in Tubular Reactor (30-100°C) mixing->reaction cooling Cooling of Product Stream reaction->cooling separation Separation of HCl cooling->separation neutralization Neutralization of Crude Product separation->neutralization distillation Purification by Distillation neutralization->distillation product This compound distillation->product

Caption: A generalized workflow for the gas-phase production of this compound.

Detailed Protocol:

  • Reactant Preparation: Gaseous isobutylene and chlorine are metered and preheated separately. An isobutylene to chlorine molar ratio of slightly greater than 1:1 is maintained to suppress over-chlorination.[4]

  • Reaction: The preheated gases are introduced into a mixing nozzle and then fed into a jacket-cooled tubular reactor.[4] The reaction temperature is maintained between 30°C and 100°C.[3] Some processes utilize a "distributed nozzle-mixing reactor" where chlorine is added at multiple points along the reactor to better control the reaction temperature and improve stability.[4]

  • Product Quenching and Separation: The hot gaseous product mixture exiting the reactor is rapidly cooled to condense the organic chlorides. The accompanying hydrogen chloride (HCl) gas is then separated from the liquid product.[3]

  • Neutralization: The crude liquid product, which may contain residual HCl, is neutralized with a suitable base, such as sodium carbonate, calcium hydroxide, or calcium oxide.[3]

  • Purification: The neutralized crude product is purified by fractional distillation to separate the this compound from unreacted isobutylene, isomers like 1-chloro-2-methyl-1-propene (isocrotyl chloride), and higher boiling point dichlorinated byproducts.[1][3] High-purity product (>99.5%) can be obtained through a multi-tower vacuum distillation system.[3]

Liquid-Phase Synthesis with Lewis Acid Catalyst

An alternative laboratory-scale approach involves the chlorination of isobutylene in a liquid phase using a Lewis acid catalyst. This method promotes the ionic addition pathway.

Experimental Workflow for Liquid-Phase Synthesis:

liquid_phase_workflow Workflow for Liquid-Phase Synthesis of this compound start Start setup Setup Reaction Apparatus (3-necked flask, condenser, gas inlet) start->setup catalyst_suspension Suspend Anhydrous FeCl3 in Dichloromethane setup->catalyst_suspension isobutylene_condensation Condense Isobutylene into Flask (Ice Bath) catalyst_suspension->isobutylene_condensation chlorination Bubble Chlorine Gas Through Mixture (<10°C) isobutylene_condensation->chlorination quenching Quench Reaction with Water chlorination->quenching neutralization Wash with Saturated NaHCO3 Solution quenching->neutralization washing Wash with Water neutralization->washing drying Dry Organic Layer (Anhydrous MgSO4) washing->drying filtration Filter to Remove Drying Agent drying->filtration product This compound filtration->product

Caption: Step-by-step workflow for the laboratory-scale liquid-phase synthesis.

Detailed Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser. The apparatus should be assembled in a well-ventilated fume hood, and all glassware must be thoroughly dried.

  • Catalyst Suspension: A catalytic amount of anhydrous ferric chloride (FeCl₃), approximately 5 mol%, is suspended in anhydrous dichloromethane (CH₂Cl₂) in the reaction flask.

  • Reactant Addition: The flask is cooled in an ice bath, and approximately 10 mL of liquefied isobutylene is condensed into the stirred suspension.

  • Chlorination: Chlorine gas is slowly bubbled through the reaction mixture. The rate of chlorine addition should be controlled to maintain the reaction temperature below 10°C. The reaction progress can be monitored by the disappearance of the yellow-green color of the chlorine gas.

  • Workup:

    • Once the reaction is complete (indicated by the persistence of the chlorine color), the flow of chlorine is stopped, and nitrogen gas is bubbled through the solution to remove any excess dissolved chlorine.

    • The reaction is quenched by the addition of 50 mL of water.

    • The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 50 mL of a saturated sodium bicarbonate solution (to neutralize any HCl formed) and 50 mL of water.

    • The organic layer is then dried over anhydrous magnesium sulfate.

  • Isolation: The drying agent is removed by filtration, and the solvent can be removed by rotary evaporation to yield the crude product, which can be further purified by distillation.

Quantitative Data

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following tables summarize available quantitative data from various sources.

Table 1: Product Composition in Gas-Phase Chlorination of Isobutylene

Molar Ratio (Isobutylene:Chlorine)Reactor TypeTemperature (°C)Methallyl Chloride (wt%) in Condensed ProductIsocrotyl Chloride (wt%) in Condensed ProductReference
1.02:1Tubular Reactor46-90Not specifiedNot specified[4]
Not SpecifiedDistributed Nozzle-Mixing22-7985.73.5[4]
Not SpecifiedDistributed Nozzle-Mixing14-6886.53.5[4]
Not SpecifiedDistributed Nozzle-Mixing42-7786.53.4[4]
Not SpecifiedDistributed Nozzle-Mixing58-7085.43.7[4]

Table 2: Purity and Yield in Gas-Phase Synthesis

Reactor ConfigurationYield ImprovementFinal Product PurityReference
Single Shower Nozzle MixerBaseline (75-78% yield)Not specified[3]
Multiple Shower Nozzle Mixer8-10% improvement over single nozzle>99.5% (after multi-tower vacuum distillation)[3]

Byproducts and Purification

The primary byproduct in the substitutive chlorination of isobutylene is the isomeric 1-chloro-2-methyl-1-propene (isocrotyl chloride).[5] Other byproducts can include dichlorinated and trichlorinated species, such as 1,2-dichloro-2-methylpropane and 1,3-dichloro-2-methyl-1-propene.[1] The formation of these byproducts is minimized by using an excess of isobutylene and carefully controlling the reaction temperature.

Purification of the crude product is typically achieved through fractional distillation.[3] The significant difference in boiling points between this compound (71-72°C) and its main byproducts allows for effective separation. For high-purity applications, a multi-tower vacuum distillation system is employed to achieve purities exceeding 99.5%.[3]

Conclusion

The synthesis of this compound from isobutylene is a well-established industrial process, with gas-phase chlorination being the predominant method. This approach offers high throughput but requires careful control of reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts. Liquid-phase chlorination using a Lewis acid catalyst provides an alternative route that may be more amenable to laboratory-scale synthesis. The choice of method will depend on the desired scale of production, available equipment, and purity requirements. Further research into novel catalytic systems could lead to even more efficient and selective production methods for this important chemical intermediate.

References

3-Chloro-2-methylpropene: A Synthetic Compound Not Found in Nature

Author: BenchChem Technical Support Team. Date: December 2025

Extensive investigation into the existing scientific literature reveals that 3-Chloro-2-methylpropene is a synthetic compound and is not known to occur naturally.[1][2][3] This finding precludes the creation of an in-depth technical guide or whitepaper on its natural occurrence, as there is no evidence of its presence in plants, microorganisms, or as a natural metabolic byproduct.

This compound is primarily synthesized for industrial applications. It serves as a crucial intermediate in the manufacturing of various chemicals, including plastics, pharmaceuticals, and pesticides such as carbofuran, ethalfluralin, and fenbutatin oxide.[1][4][5] It has also seen limited use as a fumigant for grains and seeds of certain vegetables.[1][3]

The synthesis of this compound typically involves the chlorination of isobutylene (2-methyl-1-propene).[1][6] Due to its industrial origins and synthetic nature, information regarding its natural biosynthesis, signaling pathways in biological systems, or experimental protocols for its isolation from natural sources is non-existent.

While the metabolism of this compound has been studied in laboratory animals, this research focuses on its toxicokinetics and detoxification pathways following synthetic exposure, rather than its role in any natural biological processes.[7][8] Studies in rats have shown that it is rapidly absorbed, metabolized, and excreted, with the primary urinary metabolite being N-acetyl-S-(2-methylpropenyl)cysteine, which is formed through conjugation with glutathione.[8]

Given the absence of any data supporting the natural occurrence of this compound, it is not possible to fulfill the request for a technical guide detailing its presence in nature, including data tables on its natural abundance, experimental protocols for its extraction from natural matrices, or diagrams of naturally occurring signaling pathways in which it is involved. All available evidence points to this compound as a product of industrial synthesis.

References

An In-depth Technical Guide on the Thermochemical Data of 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for 3-chloro-2-methylpropene. Due to the limited availability of specific experimental data in the public domain for this compound, generalized experimental protocols for determining key thermochemical properties are detailed.

Thermochemical Data

The experimentally determined thermochemical data for this compound is sparse. The primary available data point is the standard enthalpy of formation for the liquid state. Other key parameters such as standard molar entropy and heat capacity have not been found in the surveyed literature.

Table 1: Summary of Thermochemical Data for this compound

Thermochemical PropertySymbolStateValueUnits
Standard Enthalpy of Formation (at 25 °C)ΔHf°Liquid-105.1[1]kJ/mol
Heat of VaporizationΔHvapLiquid to Gas31.8[2] / 33.3[3]kJ/mol
Calculated Standard Enthalpy of FormationΔHf°Gas-73.3 to -71.8kJ/mol

Note: The gaseous enthalpy of formation was calculated by the author of this guide using the liquid enthalpy of formation and the two reported values for the heat of vaporization.

Experimental Protocols

1. Determination of the Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of a liquid organochlorine compound like this compound can be determined using bomb calorimetry. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A precise mass of this compound is encapsulated in a combustible container, typically a gelatin capsule or a polyethylene ampoule. The sample is then placed in a crucible within the bomb calorimeter.

  • Bomb Preparation: A small, known amount of water is added to the bottom of the bomb to ensure that the combustion products are in their standard states. To handle the formation of chlorine and hydrochloric acid from the combustion of the organochlorine compound, a reducing agent solution, such as hydrazine dihydrochloride, is often added to the bomb to ensure all chlorine is converted to chloride ions.[4] The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's bucket. The entire assembly is placed in an isothermal or adiabatic jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is precisely monitored and recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

  • Analysis of Products: After combustion, the bomb is depressurized, and the liquid and gaseous contents are analyzed to determine the completeness of the combustion and to quantify the amounts of nitric acid and hydrochloric acid formed.

  • Data Analysis: The heat capacity of the calorimeter system (the "bomb equivalent") is determined in separate calibration experiments using a standard substance with a precisely known heat of combustion, such as benzoic acid.[5][6] The heat released during the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the capsule, the fuse wire, and the formation of acids. The standard enthalpy of combustion is then calculated, from which the standard enthalpy of formation is derived using Hess's Law.

2. Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a liquid as a function of temperature.[7][8][9]

Methodology:

  • Calorimeter Design: The core of the apparatus is a sample cell of known heat capacity containing the liquid under investigation. This cell is equipped with a precision thermometer and an electrical heater. The cell is surrounded by an adiabatic shield, which is itself enclosed in a vacuum chamber.

  • Experimental Procedure: A known mass of this compound is introduced into the sample cell. The experiment starts at the lowest desired temperature. A precisely measured amount of electrical energy is supplied to the heater in the sample cell, causing a small, incremental increase in its temperature.

  • Adiabatic Control: The temperature of the adiabatic shield is continuously and automatically adjusted to match the temperature of the sample cell. This minimizes heat exchange between the cell and its surroundings to negligible levels.

  • Data Acquisition: The temperature of the sample cell is monitored with high precision throughout the heating period and the subsequent thermal equilibration. The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise of the sample and the cell.

  • Temperature Range: Measurements are repeated over the entire desired temperature range, with the final temperature of one measurement serving as the initial temperature for the next.

Visualizations

Experimental Workflow for Bomb Calorimetry

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Weigh Sample Bomb Prepare Bomb (add water, reducing agent) Sample->Bomb Calorimeter Assemble Calorimeter Bomb->Calorimeter Ignite Ignite Sample Calorimeter->Ignite Measure Measure Temperature Rise Ignite->Measure Products Analyze Combustion Products Measure->Products Calculate Calculate Heat of Combustion Products->Calculate Correct Apply Corrections Calculate->Correct Final Determine Enthalpy of Formation Correct->Final

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Schematic of an Adiabatic Calorimeter

Adiabatic_Calorimeter cluster_Calorimeter Adiabatic Calorimeter cluster_VacuumChamber Vacuum Chamber cluster_AdiabaticShield Adiabatic Shield (Heated) cluster_SampleCell Sample Cell Sample Liquid Sample (this compound) Heater Electrical Heater Thermometer Precision Thermometer

Caption: Simplified diagram of an adiabatic calorimeter for heat capacity measurements.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-Chloro-2-methylpropene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-methylpropene, also known as methallyl chloride, is a valuable and versatile reagent in organic synthesis. Its utility stems from the presence of a reactive allylic chloride, which serves as a key functional group for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic applications, including the synthesis of cyclic ketones, the formation of Grignard reagents for carbon-carbon bond formation, its role in palladium-catalyzed cross-coupling reactions, and its application as a monomer in cationic polymerization. These protocols and notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₇Cl[1]
Molecular Weight 90.55 g/mol [1]
Appearance Colorless to straw-colored liquid[1]
Odor Sharp, penetrating[1]
Boiling Point 71-72 °C[2]
Melting Point -80 °C[2]
Density 0.925 g/mL at 20 °C[2]
Solubility Insoluble in water; soluble in organic solvents[1]

Key Applications and Experimental Protocols

Synthesis of Cyclobutanone

This compound is a key starting material in a multi-step synthesis of cyclobutanone, a valuable building block in organic synthesis.[2] The overall process involves the formation of methylenecyclopropane, followed by its epoxidation to oxaspiropentane, and subsequent rearrangement to cyclobutanone.[3][4]

Reaction Workflow:

cluster_step1 Step 1: Methylenecyclopropane Synthesis cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Rearrangement A This compound C Methylenecyclopropane A->C NaNH2, t-BuOH B Sodium Amide in THF B->C E Oxaspiropentane C->E D m-CPBA or peroxyacetic acid D->E G Cyclobutanone E->G F Lewis Acid (e.g., LiI) F->G

Caption: Synthesis of Cyclobutanone from this compound.

Detailed Experimental Protocol (adapted from Organic Syntheses[3]):

Step 1: Preparation of Methylenecyclopropane

  • Apparatus: A 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is set up. The condenser outlet is connected to a cold trap cooled to -78 °C (dry ice/acetone).

  • Reagents:

    • Sodium amide (450 g, 11.5 mol)

    • Anhydrous tetrahydrofuran (THF, 750 mL)

    • tert-Butanol (283.5 g, 3.83 mol)

    • This compound (228 g, 2.52 mol)

  • Procedure: a. To a stirred suspension of sodium amide in THF, slowly add the tert-butanol. b. Heat the mixture to 45 °C for 2 hours. c. Heat the mixture to 65 °C and add the this compound dropwise over 8 hours. d. During the addition, a stream of nitrogen is passed through the apparatus to carry the volatile methylenecyclopropane into the cold trap. e. Continue stirring at 65 °C for an additional 3 hours after the addition is complete. f. The collected methylenecyclopropane in the cold trap is used directly in the next step.

Step 2: Preparation of Oxaspiropentane

  • Apparatus: A 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Reagents:

    • Dichloromethane (450 mL)

    • m-Chloroperoxybenzoic acid (m-CPBA, 200 g, ~1.1 mol)

    • Methylenecyclopropane (from Step 1)

  • Procedure: a. Dissolve m-CPBA in dichloromethane in the flask and cool the solution to -10 °C. b. Distill the methylenecyclopropane from the cold trap directly into the reaction flask. c. Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours. d. The resulting solution of oxaspiropentane is used in the next step without isolation.

Step 3: Rearrangement to Cyclobutanone

  • Apparatus: The flask containing the oxaspiropentane solution from Step 2.

  • Reagents:

    • Lithium iodide (5 g, 37 mmol)

  • Procedure: a. Add lithium iodide to the stirred solution of oxaspiropentane at room temperature. b. The rearrangement is exothermic and should be controlled with an ice bath if necessary. c. Stir the reaction mixture for 2 hours at room temperature. d. Work-up: Wash the reaction mixture with aqueous sodium bisulfite solution, then with saturated sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. f. The crude cyclobutanone is purified by fractional distillation.

Quantitative Data:

StepProductStarting MaterialYieldReference
1MethylenecyclopropaneThis compound43%[3]
2 & 3CyclobutanoneMethylenecyclopropane64%[3]
Overall Cyclobutanone This compound ~28% [3]
Formation and Reactions of Methallyl Grignard Reagent

This compound readily forms a Grignard reagent, (2-methylallyl)magnesium chloride, which is a powerful nucleophile for creating carbon-carbon bonds.[5][6]

Grignard Reagent Formation Workflow:

A This compound D (2-Methylallyl)magnesium chloride A->D B Magnesium Turnings B->D C Anhydrous Ether (e.g., THF, Et2O) C->D

Caption: Formation of the Methallyl Grignard Reagent.

Detailed Experimental Protocol: Preparation of (2-Methylallyl)magnesium chloride and Reaction with an Aldehyde

Part A: Preparation of the Grignard Reagent

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, all under an inert atmosphere (nitrogen or argon).

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • Iodine crystal (catalytic amount)

    • This compound (1.0 equivalent)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure: a. Place the magnesium turnings and a small crystal of iodine in the flask. b. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas to activate the magnesium. c. Prepare a solution of this compound in anhydrous THF in the addition funnel. d. Add a small portion of the chloride solution to the magnesium. Initiation of the reaction is indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied. e. Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Aldehyde (e.g., Benzaldehyde)

  • Apparatus: A separate flame-dried, round-bottom flask under an inert atmosphere.

  • Reagents:

    • Benzaldehyde (1.0 equivalent)

    • Anhydrous THF

    • (2-Methylallyl)magnesium chloride solution (from Part A, 1.1 equivalents)

    • Saturated aqueous ammonium chloride solution

  • Procedure: a. Dissolve benzaldehyde in anhydrous THF in the flask and cool the solution to 0 °C. b. Slowly add the prepared Grignard reagent solution dropwise. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. d. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. e. Work-up: Extract the mixture with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. f. Filter, concentrate under reduced pressure, and purify the crude alcohol product by column chromatography.

Quantitative Data (Representative):

ReactionSubstrateProductYield
Grignard AdditionBenzaldehyde1-Phenyl-3-methyl-3-buten-1-olTypically >80%
Palladium-Catalyzed Cross-Coupling Reactions

The allylic chloride in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the construction of complex organic molecules.[7][8]

General Workflow for Palladium-Catalyzed Cross-Coupling:

A This compound E Coupled Product A->E B Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3, Et3N) D->E

Caption: General Scheme for Palladium-Catalyzed Cross-Coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative)

  • Apparatus: A Schlenk flask or a round-bottom flask equipped with a reflux condenser, under an inert atmosphere.

  • Reagents:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (0.02 mmol)

    • SPhos (0.04 mmol)

    • Cesium fluoride (2.0 mmol)

    • Degassed Toluene/Isopropanol (3:1 v/v)

  • Procedure: a. To the reaction flask, add this compound, phenylboronic acid, cesium fluoride, palladium(II) acetate, and SPhos. b. Evacuate and backfill the flask with an inert gas three times. c. Add the degassed solvent mixture. d. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. e. Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. f. Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data (Representative):

ReactionCoupling PartnerProductYield
Suzuki-MiyauraPhenylboronic acid(2-Methylallyl)benzeneVaries depending on conditions
Cationic Polymerization

This compound can act as a monomer in cationic polymerization, initiated by Lewis acids.[2][9] The electron-donating methyl group stabilizes the propagating carbocation.

Cationic Polymerization Workflow:

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A This compound C Carbocation intermediate A->C B Lewis Acid (e.g., AlCl3) B->C E Growing Polymer Chain C->E D Another Monomer Unit D->E F Poly(2-methyl-1-propenyl chloride) E->F

References

Application Notes and Protocols for the Polymerization of 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-chloro-2-methylpropene as a monomer in polymerization reactions, with a focus on cationic polymerization. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to guide researchers in the synthesis and characterization of poly(this compound).

Introduction

This compound, also known as methallyl chloride, is a versatile monomer that can be utilized in various polymerization reactions to produce polymers with unique properties. Its chemical structure, featuring a reactive double bond and a chlorine atom, allows for functionalization and further chemical modifications of the resulting polymer. This makes it a valuable building block in the synthesis of materials for applications in plastics, pharmaceuticals, and other organic chemicals.[1][2][3] The primary method for polymerizing this monomer is cationic polymerization, typically initiated by Lewis acids.

Cationic Polymerization of this compound

The cationic polymerization of this compound has been successfully achieved using Lewis acid initiators such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃).[4] This method yields low molecular weight oily polymers. The polymerization proceeds via a carbocationic mechanism, which is sensitive to reaction conditions such as temperature, solvent polarity, and initiator concentration.

Reaction Mechanism: Cationic Polymerization

The cationic polymerization of this compound initiated by a Lewis acid (e.g., AlCl₃) can be described by the following steps:

  • Initiation: The Lewis acid abstracts a chloride ion from a co-initiator (e.g., water or an alkyl halide) to form a complex, which then protonates the monomer, generating a tertiary carbocation.

  • Propagation: The carbocationic chain end attacks the double bond of another monomer molecule, adding it to the growing polymer chain and regenerating the carbocation at the new chain end.

  • Chain Transfer: This is a significant process in the polymerization of this compound. It can occur through the transfer of a proton from the growing chain to a monomer molecule, leading to a terminated polymer chain with a double bond and a new carbocation that can initiate a new chain.

  • Termination: The polymerization can be terminated by the reaction of the growing carbocation with a counter-ion or other nucleophilic species present in the reaction mixture.

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer I Initiator (H₂O) LA Lewis Acid (AlCl₃) I->LA M Monomer (this compound) C Carbocation M->C C2 Growing Chain (Carbocation) init_reac → [H(H₂O)]⁺[AlCl₃OH]⁻ init_reac->M + M2 Monomer C2->M2 + C4 Growing Chain C3 Propagated Chain M2->C3 M3 Monomer C4->M3 + P Terminated Polymer M3->P C5 New Carbocation P->C5 +

Caption: Cationic Polymerization Mechanism.
Quantitative Data from Cationic Polymerization Studies

The following table summarizes the key quantitative data obtained from the cationic polymerization of this compound.

InitiatorPolymerization Temperature (°C)Number-Average Molecular Weight (Mn)Reference
AlCl₃0 to -80400 - 620[4]
AlBr₃0 to -80400 - 620[4]

Note: The molecular weights of the resulting polymers are relatively low, indicating that chain transfer reactions are prominent.

Experimental Protocols

The following protocols are based on established methods for the cationic polymerization and characterization of poly(this compound).

Protocol 1: Cationic Polymerization of this compound with AlCl₃

This protocol describes a general procedure for the cationic polymerization of this compound using aluminum chloride as the initiator.

Materials:

  • This compound (freshly distilled)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Nitrogen gas, high purity

  • Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.

  • Solvent and Monomer Addition: Add anhydrous dichloromethane to the flask via a cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the freshly distilled this compound to the cooled solvent.

  • Initiator Preparation and Addition: In a separate glovebox or under a nitrogen atmosphere, weigh the anhydrous AlCl₃ into a sealed container. Prepare a stock solution of AlCl₃ in anhydrous dichloromethane.

  • Initiation: Slowly add the AlCl₃ solution to the stirred monomer solution via a syringe. The reaction mixture may change color upon addition of the initiator.

  • Polymerization: Allow the reaction to proceed at the set temperature for a specific time (e.g., 1-3 hours).

  • Termination: Quench the polymerization by adding cold methanol to the reaction mixture.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a small amount of dichloromethane and re-precipitate it in methanol to remove any unreacted monomer and initiator residues. Repeat this step two more times.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up & Purification S1 Flame-dried Schlenk flask under Nitrogen R1 Add Anhydrous CH₂Cl₂ S1->R1 R2 Cool to -78 °C R1->R2 R3 Add Monomer R2->R3 R4 Add AlCl₃ Solution R3->R4 P1 Stir for 1-3 hours at -78 °C R4->P1 W1 Quench with Methanol P1->W1 W2 Precipitate in Methanol W1->W2 W3 Redissolve & Re-precipitate (x3) W2->W3 W4 Dry under Vacuum W3->W4

Caption: Cationic Polymerization Workflow.
Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure of the resulting polymer.

  • Procedure:

    • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analyze the spectra to identify the characteristic peaks of the polymer backbone and end groups.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Procedure:

    • Dissolve the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF).

    • Filter the solution to remove any particulate matter.

    • Inject the sample into a GPC system equipped with appropriate columns and a refractive index (RI) detector.

    • Calibrate the system using polystyrene standards of known molecular weights.

    • Analyze the resulting chromatogram to determine the molecular weight distribution of the polymer.

Applications in Drug Development

The functionalizable nature of poly(this compound) makes it a candidate for various applications in drug development. The pendant chloro-methyl groups can be used as handles for attaching drug molecules, targeting ligands, or other functional moieties. This could enable the development of:

  • Polymer-drug conjugates: For controlled release and targeted delivery of therapeutic agents.

  • Polymeric carriers: For solubilizing poorly water-soluble drugs.

  • Biocompatible coatings: For medical devices and implants.

Further research is needed to explore the full potential of this polymer in pharmaceutical applications, including studies on its biocompatibility and degradation profile.

Safety Precautions

This compound is a flammable and toxic liquid.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled with extreme care in a dry environment. All reactions should be carried out under an inert atmosphere of nitrogen or argon.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols should be adapted and optimized based on specific experimental conditions and safety considerations.

References

Application Note: Cationic Polymerization of 3-Chloro-2-methylpropene with Aluminum Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a generalized protocol for the cationic polymerization of 3-chloro-2-methylpropene, also known as methallyl chloride, utilizing aluminum chloride (AlCl₃) as a catalyst. Cationic polymerization is a critical method for the synthesis of polymers from various alkene monomers. Due to the electrophilic nature of the initiation, this technique is particularly effective for monomers that can form stable carbocations. This compound, with its electron-donating methyl group and the potential for the chloro- group to influence the reaction, presents a unique substrate for this type of polymerization. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for conducting the polymerization. It also includes a discussion of the general reaction mechanism and a workflow diagram.

Introduction

Cationic polymerization is a chain-growth polymerization technique initiated by an electrophile, typically a Lewis acid or a protic acid. The process involves the formation of a carbocationic active center, which then propagates by the sequential addition of monomer units. Aluminum chloride (AlCl₃) is a potent Lewis acid commonly employed as a catalyst or co-initiator in these reactions. In the presence of a proton source (a co-catalyst), such as trace amounts of water, AlCl₃ can generate a strong protonic acid that initiates the polymerization of the alkene.

The polymerization of this compound is of interest for the synthesis of specialty polymers with unique properties conferred by the pendant chloro-methyl group. This functional group can serve as a site for post-polymerization modification, allowing for the creation of a diverse range of materials. This document aims to provide researchers, scientists, and drug development professionals with a foundational protocol for this polymerization process.

Materials and Methods

Materials
  • Monomer: this compound (Methallyl chloride), purity >98%

  • Catalyst: Aluminum chloride (AlCl₃), anhydrous, purity >99%

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous, polymerization grade

  • Co-catalyst: Distilled water (H₂O)

  • Terminating Agent: Methanol (CH₃OH), anhydrous

  • Precipitating Agent: Methanol (CH₃OH)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar), high purity

Safety Precautions
  • This compound is a flammable and toxic liquid. Handle in a well-ventilated fume hood.

  • Aluminum chloride is a corrosive solid that reacts violently with water. Handle in a glove box or under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All glassware should be oven-dried and cooled under an inert atmosphere before use to eliminate moisture.

Experimental Protocol

1. Preparation of the Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
  • Maintain a positive pressure of inert gas throughout the experiment.

2. Reaction Mixture Preparation:

  • In the reaction flask, dissolve a specific amount of this compound in anhydrous dichloromethane. The monomer concentration is a critical parameter that should be systematically varied.
  • Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice/water).

3. Catalyst Solution Preparation:

  • In a separate, dry Schlenk flask under an inert atmosphere, prepare a stock solution of AlCl₃ in anhydrous dichloromethane. The concentration of this solution will determine the monomer-to-catalyst ratio.
  • To this solution, a controlled amount of water (co-catalyst) can be added to form the initiating species. The ratio of AlCl₃ to water is a key parameter influencing the initiation rate.

4. Initiation of Polymerization:

  • Using a gas-tight syringe, rapidly inject the desired volume of the AlCl₃/H₂O catalyst solution into the stirred monomer solution.
  • Observe the reaction mixture for any changes in viscosity or temperature.

5. Polymerization:

  • Allow the reaction to proceed for a predetermined time. The reaction time will influence the monomer conversion and the molecular weight of the resulting polymer.
  • Samples can be withdrawn at different time intervals to monitor the progress of the polymerization.

6. Termination:

  • Quench the polymerization by adding an excess of pre-chilled anhydrous methanol to the reaction mixture. This will terminate the growing polymer chains.

7. Polymer Isolation and Purification:

  • Allow the reaction mixture to warm to room temperature.
  • Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
  • Collect the precipitated polymer by filtration.
  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and catalyst residues.
  • Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

8. Characterization:

  • The resulting polymer can be characterized by various techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Data Presentation

Quantitative data for the cationic polymerization of this compound with AlCl₃ is not available in the reviewed literature. For experimental optimization, it is recommended to systematically vary the following parameters and analyze their effect on monomer conversion, polymer molecular weight, and polydispersity index. The results should be summarized in a table similar to the template below.

Entry[Monomer] (mol/L)[AlCl₃] (mol/L)[H₂O] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1
2
3
4

This table is a template for recording experimental data. No actual data is available from the search results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cationic polymerization of this compound with AlCl₃.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_analysis Analysis prep_reagents Prepare Anhydrous Monomer, Solvent, and Catalyst Solutions charge_reactor Charge Reactor with Monomer and Solvent prep_reagents->charge_reactor prep_glassware Assemble and Dry Reaction Glassware prep_glassware->charge_reactor cool_reactor Cool to Desired Temperature charge_reactor->cool_reactor initiate Inject Catalyst Solution to Initiate cool_reactor->initiate polymerize Allow Polymerization to Proceed initiate->polymerize terminate Terminate Reaction with Methanol polymerize->terminate precipitate Precipitate Polymer in Non-solvent terminate->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer Under Vacuum filter_wash->dry characterize Characterize Polymer (GPC, NMR, etc.) dry->characterize

Caption: Experimental workflow for the cationic polymerization of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the proposed signaling pathway for the cationic polymerization of this compound initiated by an AlCl₃/H₂O system.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst AlCl₃ + H₂O initiator H⁺[AlCl₃OH]⁻ catalyst->initiator Forms Initiating Complex carbocation Initial Carbocation initiator->carbocation Protonates Monomer monomer_init This compound monomer_init->carbocation growing_chain Growing Polymer Chain (Carbocation) carbocation->growing_chain Becomes the Initial Growing Chain propagated_chain Propagated Polymer Chain growing_chain->propagated_chain Adds Monomer Units monomer_prop n (this compound) monomer_prop->propagated_chain final_chain Final Polymer Chain propagated_chain->final_chain Final Propagated Chain terminated_polymer Terminated Polymer final_chain->terminated_polymer Reacts with Terminating Agent terminating_agent Methanol (CH₃OH) terminating_agent->terminated_polymer

Caption: Proposed reaction mechanism for the cationic polymerization of this compound.

Discussion

The protocol provided here is a generalized guideline. The actual experimental conditions, such as monomer and catalyst concentrations, the ratio of catalyst to co-catalyst, reaction temperature, and time, will need to be optimized to achieve the desired polymer properties. The choice of solvent can also significantly impact the polymerization kinetics and the characteristics of the resulting polymer. Solvents of higher polarity can help to stabilize the propagating carbocation, potentially leading to faster polymerization rates and higher molecular weights.

It is important to note that chain transfer and termination reactions are common in cationic polymerization and can limit the achievable molecular weight. These side reactions can be influenced by the reaction temperature, the nature of the counter-ion, and the presence of impurities.

Conclusion

This application note provides a foundational protocol for the cationic polymerization of this compound using aluminum chloride as a catalyst. While specific quantitative data from the literature is currently limited, the provided experimental framework, safety precautions, and mechanistic diagrams offer a solid starting point for researchers to explore this polymerization reaction and develop novel polymeric materials. Further experimental work is necessary to establish optimal reaction conditions and to fully characterize the resulting polymers.

Application of 3-Chloro-2-methylpropene in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-chloro-2-methylpropene and structurally related chloroalkenes in the synthesis of key pharmaceutical intermediates. The primary focus is on the synthesis of intermediates for allylamine antifungal agents, such as terbinafine and naftifine, and potential applications in the synthesis of substituted pyrimidines for cancer therapy.

Introduction

This compound, also known as methallyl chloride, is a versatile reagent in organic synthesis.[1][2] Its reactivity as an alkylating agent makes it a valuable building block for the introduction of the 2-methylallyl group into various molecular scaffolds. This functionality is of significant interest in medicinal chemistry for the synthesis of bioactive molecules. While direct industrial applications in pharmaceuticals are specific, its structural analogs, like 1,3-dichloropropene, are employed in the large-scale synthesis of commercially successful drugs, highlighting the importance of this class of reagents.[3][4] This document outlines the synthetic routes and detailed protocols for key pharmaceutical intermediates derived from these chloroalkenes.

Synthesis of Allylamine Antifungal Intermediates

A significant application of chloroalkenes in the pharmaceutical industry is in the synthesis of allylamine antifungals, such as terbinafine and naftifine. These drugs act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The core of these molecules features an allylamine moiety, which is often constructed through the alkylation of a suitable amine with a chloroalkene.

Terbinafine Intermediate Synthesis

While the user requested information on this compound, the industrial synthesis of the key terbinafine intermediate, N-(3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine, primarily utilizes the structurally similar 1,3-dichloropropene.[3][4] This process is a crucial step in the overall synthesis of terbinafine.

The reaction involves the N-alkylation of N-methyl-1-naphthalenemethanamine with 1,3-dichloropropene. The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_product Product N_methyl N-methyl-1-naphthalenemethanamine intermediate N-(3-chloro-2-propenyl)-N-methyl- 1-naphthalenemethanamine N_methyl->intermediate Alkylation dichloropropene 1,3-Dichloropropene dichloropropene->intermediate

Caption: Synthesis of a key Terbinafine intermediate.

This protocol is a composite based on information from various patents.[3][4]

Materials:

  • N-methyl-1-naphthalenemethanamine

  • 1,3-Dichloropropene

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Solvent (e.g., Toluene, Heptane)

  • Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium bromide)

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with N-methyl-1-naphthalenemethanamine and the chosen solvent.

  • Add the base to the reaction mixture. If using a phase transfer catalyst, add it at this stage.

  • Slowly add 1,3-dichloropropene to the stirred reaction mixture at a controlled temperature (typically ambient to slightly elevated temperatures).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude N-(3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine can be purified by vacuum distillation or used directly in the subsequent step of the terbinafine synthesis.

Quantitative Data:

ParameterValueReference
Yield High[3][4]
Purity Sufficient for subsequent steps[3][4]

Note: The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to improve yield and purity. The use of a phase transfer catalyst can be beneficial in biphasic reaction systems.

Naftifine Intermediate Synthesis

The synthesis of naftifine also involves the formation of an allylamine structure. While various synthetic routes exist, one approach involves the reaction of N-methyl-1-naphthalenemethanamine with cinnamyl chloride.[5] Although not directly involving this compound, this highlights the general strategy of using chloroalkenes for the synthesis of this class of compounds.

The overall synthetic workflow for naftifine synthesis can be summarized as follows:

G start N-methyl-1-naphthalenemethanamine reaction N-Alkylation start->reaction reactant2 Cinnamyl Chloride reactant2->reaction product Naftifine reaction->product purification Purification product->purification final_product Naftifine HCl purification->final_product

Caption: General workflow for Naftifine synthesis.

Synthesis of 2-S-Substituted Pyrimidine Intermediates

This compound has been reported as a reactant in the synthesis of 2-S-substituted pyrimidines, which are explored as antimetabolites of nucleic acid precursors for potential use in cancer therapy.[6] This application involves the S-alkylation of a thiopyrimidine derivative.

The general reaction involves the nucleophilic attack of the sulfur atom of a 2-thiopyrimidine on the electrophilic carbon of this compound.

G cluster_reactants Reactants cluster_product Product thiopyrimidine 2-Thiopyrimidine s_substituted 2-S-(2-methylallyl)pyrimidine thiopyrimidine->s_substituted S-Alkylation methylpropene This compound methylpropene->s_substituted

Caption: Synthesis of a 2-S-substituted pyrimidine.

This is a general, prophetic protocol based on standard S-alkylation procedures.

Materials:

  • 2-Mercaptopyrimidine or a substituted derivative

  • This compound

  • Base (e.g., Sodium ethoxide, Potassium carbonate)

  • Solvent (e.g., Ethanol, DMF)

Procedure:

  • In a reaction vessel, dissolve the 2-mercaptopyrimidine derivative in the chosen solvent.

  • Add the base to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Slowly add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, neutralize the mixture if necessary and remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • After filtration, concentrate the organic phase to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the pure 2-S-(2-methylallyl)pyrimidine derivative.

Quantitative Data (Expected):

ParameterValue
Yield Moderate to High
Purity >95% after purification

Safety and Handling

This compound is a flammable and toxic liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.[7] It is also a suspected carcinogen.[8] All reactions should be carried out with caution, and waste should be disposed of according to institutional guidelines.

Conclusion

This compound and its structural analogs are valuable reagents for the synthesis of important pharmaceutical intermediates. The protocols provided herein for the synthesis of precursors to allylamine antifungals and substituted pyrimidines offer a foundation for researchers in drug discovery and development. The versatility of these chloroalkenes in C-N and C-S bond formation allows for the construction of diverse molecular architectures for the exploration of new therapeutic agents. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired intermediates.

References

Application Notes and Protocols for the Ring-Opening Polymerization of Oxiranes Using 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of oxiranes (epoxides) is a versatile method for the synthesis of polyethers, a class of polymers with significant applications in biomedical and pharmaceutical fields. Their biocompatibility, tunable hydrophilicity, and diverse functionalization potential make them ideal candidates for drug delivery systems, hydrogels, and tissue engineering scaffolds. This document provides detailed application notes and protocols for the ring-opening polymerization of oxiranes utilizing 3-chloro-2-methylpropene, also known as methallyl chloride. This initiator or comonomer allows for the introduction of reactive pendant methallyl groups into the polyether backbone, which can be subsequently modified for various applications.

Two primary catalytic systems are highlighted for this polymerization: a cationic initiation system analogous to that used with other allylic halides, and a coordination polymerization system employing an organotin phosphate condensate catalyst.

Cationic Ring-Opening Polymerization with a Lewis Acid Co-initiator

Cationic ROP of oxiranes can be initiated by the carbocation generated from this compound in the presence of a Lewis acid or a silver salt with a non-coordinating anion. This method offers a pathway to living or controlled polymerization, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity. The pendant methallyl group introduced at the polymer chain end serves as a valuable handle for post-polymerization modification.

Logical Workflow for Cationic ROP

G cluster_prep Initiator System Preparation cluster_polym Polymerization cluster_term Termination and Purification Initiator This compound Mix Formation of Methallyl Cation and Silver Chloride Precipitate Initiator->Mix Add to Co_initiator Silver Salt (e.g., AgSbF6) Co_initiator->Mix Add to Solvent_Prep Anhydrous Dichloromethane Solvent_Prep->Mix Dissolve in Filter Filter to remove AgCl Mix->Filter Reaction Initiate Polymerization (e.g., at 0°C) Filter->Reaction Add initiator solution Monomer Oxirane Monomer (e.g., Propylene Oxide) Monomer->Reaction Solvent_Polym Anhydrous Dichloromethane Solvent_Polym->Reaction Quench Quenching Agent (e.g., Methanol) Reaction->Quench Terminate Precipitate Precipitation in Non-solvent (e.g., Hexane) Quench->Precipitate Isolate Isolate Polymer (Centrifugation/Filtration) Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry Characterize Characterization (NMR, GPC, etc.) Dry->Characterize

Caption: Workflow for Cationic ROP of Oxiranes.

Experimental Protocol: Cationic ROP of Propylene Oxide

This protocol is adapted from procedures for similar allylic halide initiators.

Materials:

  • This compound (purified by distillation)

  • Propylene Oxide (distilled from CaH₂)

  • Silver Hexafluoroantimonate (AgSbF₆)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Hexane

  • Standard Schlenk line and glassware

Procedure:

  • Initiator Solution Preparation:

    • In a glovebox, add AgSbF₆ (e.g., 0.1 mmol) to a flame-dried Schlenk flask.

    • Add 5 mL of anhydrous DCM and stir to dissolve.

    • In a separate vial, dissolve this compound (0.1 mmol) in 1 mL of anhydrous DCM.

    • Slowly add the this compound solution to the AgSbF₆ solution. A white precipitate of AgCl will form.

    • Stir the mixture for 1 hour at room temperature.

    • Filter the solution through a syringe filter (PTFE, 0.2 µm) to remove the AgCl precipitate. The resulting clear solution contains the active methallyl cation initiator.

  • Polymerization:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve propylene oxide (e.g., 10 mmol) in 10 mL of anhydrous DCM.

    • Cool the monomer solution to 0°C in an ice bath.

    • Add the prepared initiator solution dropwise to the stirred monomer solution.

    • Maintain the reaction at 0°C and monitor the progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol (e.g., 1 mL).

    • Warm the solution to room temperature and concentrate it under reduced pressure.

    • Dissolve the crude polymer in a minimal amount of DCM and precipitate it by adding the solution dropwise to a large volume of cold hexane with vigorous stirring.

    • Isolate the polymer by centrifugation or filtration.

    • Wash the polymer with fresh hexane and dry it under vacuum to a constant weight.

Data Presentation:

ParameterValue
MonomerPropylene Oxide
InitiatorThis compound
Co-initiatorAgSbF₆
[Monomer]:[Initiator] Ratio100:1
SolventDichloromethane
Temperature0°C
Reaction Time24 hours
Monomer Conversion>90%
Mn (GPC)Varies with conversion
PDI (GPC)< 1.2

Ring-Opening Polymerization with an Organotin Phosphate Condensate Catalyst

Organotin phosphate condensates are effective catalysts for the ring-opening polymerization of various oxirane derivatives.[1] This system can be used to polymerize monosubstituted oxiranes to high molecular weights. This compound has been utilized in studies involving this catalytic system, suggesting its role as a potential initiator or chain transfer agent to introduce the methallyl functionality.

Proposed Signaling Pathway for Organotin Catalyzed ROP

G Catalyst Organotin Phosphate Condensate Activation Activation of Initiator/Monomer Catalyst->Activation Initiator This compound (or other initiator) Initiator->Activation Monomer Oxirane Monomer Monomer->Activation Propagation Ring-Opening and Chain Growth Monomer->Propagation n equivalents Activation->Propagation Polymer Polyether with Pendant Methallyl Group Propagation->Polymer

Caption: Proposed mechanism for organotin catalyzed ROP.

Experimental Protocol: Organotin Phosphate Catalyzed ROP of Epichlorohydrin

This protocol is a general representation based on literature descriptions of using organotin phosphate condensates.

Materials:

  • This compound

  • Epichlorohydrin (distilled from CaH₂)

  • Organotin Phosphate Condensate Catalyst (prepared as per literature)

  • Anhydrous Toluene

  • Methanol

  • Hexane

Procedure:

  • Catalyst and Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the organotin phosphate condensate catalyst (e.g., 0.05 mol% relative to monomer).

    • Add anhydrous toluene to the flask.

    • Add this compound (as initiator or chain transfer agent, e.g., 1 mol% relative to monomer).

  • Polymerization:

    • Heat the mixture to the desired reaction temperature (e.g., 80°C).

    • Slowly add the epichlorohydrin monomer to the heated catalyst mixture via a syringe pump over a period of time.

    • After the addition is complete, allow the reaction to proceed at the set temperature for a specified duration (e.g., 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred hexane.

    • Collect the polymer by filtration and wash it with fresh hexane.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Data Presentation:

ParameterValue
MonomerEpichlorohydrin
Initiator/CTAThis compound
CatalystOrganotin Phosphate Condensate
[Monomer]:[Catalyst] Ratio2000:1
SolventToluene
Temperature80°C
Reaction Time24 hours
Polymer YieldHigh
Mn (GPC)High (e.g., > 10,000 g/mol )
PDI (GPC)Moderate to Broad

Conclusion

The use of this compound in the ring-opening polymerization of oxiranes provides a valuable synthetic route to functional polyethers. The choice of the catalytic system, either cationic or coordination-based, will depend on the desired polymer architecture and properties. The pendant methallyl groups introduced by this methodology offer a versatile platform for further chemical modifications, which is of significant interest for the development of advanced materials in the pharmaceutical and biomedical fields. The protocols provided herein serve as a detailed guide for researchers to explore and optimize these polymerization reactions for their specific applications.

References

Experimental procedure for synthesis of cyclobutanone from 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the multi-step synthesis of cyclobutanone, a valuable intermediate in organic synthesis and drug development. The synthesis commences with the readily available starting material, 3-chloro-2-methylpropene (methallyl chloride), and proceeds through the formation of methylenecyclopropane and oxaspiropentane intermediates. This document outlines the precise reaction conditions, purification methods, and expected yields for each step, presenting quantitative data in clear, tabular formats. A comprehensive experimental workflow is also visualized using a Graphviz diagram to facilitate a clear understanding of the entire process.

Introduction

Cyclobutanone is a key cyclic ketone utilized in the synthesis of a wide array of complex organic molecules and pharmaceutical compounds. Its strained four-membered ring system provides a unique platform for various ring-opening and ring-expansion reactions, making it a versatile building block. The following protocol details a reliable and well-documented procedure for the preparation of cyclobutanone starting from this compound.

Overall Reaction Scheme

The synthesis of cyclobutanone from this compound is a three-step process:

  • Step 1: Synthesis of Methylenecyclopropane. this compound reacts with sodium amide in the presence of tert-butyl alcohol to form methylenecyclopropane.

  • Step 2: Synthesis of Oxaspiropentane. Methylenecyclopropane is then epoxidized using 4-nitroperbenzoic acid to yield oxaspiropentane.

  • Step 3: Synthesis of Cyclobutanone. Finally, oxaspiropentane undergoes rearrangement catalyzed by lithium iodide to produce the target molecule, cyclobutanone.

Experimental Protocols

Step 1: Synthesis of Methylenecyclopropane

This procedure is adapted from a method described in Organic Syntheses.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Sodium amide (NaNH₂)39.01450 g11.5
Anhydrous tetrahydrofuran (THF)72.111550 mL-
Anhydrous tert-butyl alcohol74.12283.5 g3.831
3-Chloro-2-methyl-1-propene90.55228 g2.52

Procedure:

  • A dry, 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel.

  • The flask is charged with sodium amide (450 g) and anhydrous tetrahydrofuran (750 mL) under a nitrogen atmosphere.[1]

  • A solution of anhydrous tert-butyl alcohol (283.5 g) in anhydrous tetrahydrofuran (300 mL) is added dropwise to the stirred suspension over 3 hours at room temperature.[1]

  • The mixture is then heated to 45°C for 2 hours. Additional THF may be required if the slurry becomes too thick.[1]

  • The reaction apparatus is connected to a gas washing bottle containing 5 N sulfuric acid to neutralize evolved ammonia, followed by a cold trap cooled to -80°C.[1]

  • A solution of 3-chloro-2-methyl-1-propene (228 g) in anhydrous tetrahydrofuran (500 mL) is added to the reaction mixture, which is then heated to 65°C for approximately 8 hours. A gentle stream of nitrogen is used to carry the volatile methylenecyclopropane into the cold trap.[1]

  • After the addition is complete, the mixture is stirred and heated at 65°C for an additional 3 hours to ensure complete reaction.[1]

  • The collected methylenecyclopropane in the cold trap is then used in the next step. The reported yield is approximately 58 g (43%).[1]

Step 2: Synthesis of Oxaspiropentane

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Dichloromethane (CH₂Cl₂)84.93450 mL-
4-Nitroperbenzoic acid183.13200 g1.09
Methylenecyclopropane54.0958 g1.1

Procedure:

  • A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a condenser cooled with a dry ice/methanol bath.

  • Dichloromethane (450 mL) and 4-nitroperbenzoic acid (200 g) are added to the flask and the mixture is cooled to -50°C.[1]

  • Methylenecyclopropane (58 g) is distilled directly into the reaction flask.[1]

  • The cooling bath is removed, and the reaction temperature is allowed to rise. An exothermic reaction begins at approximately 0°C. The temperature is maintained below 20°C by occasional cooling with an ice-water bath.[1]

  • After the initial exothermic reaction subsides, the mixture is stirred overnight at room temperature.[1]

  • The precipitated 4-nitrobenzoic acid is removed by filtration and washed with dichloromethane.

  • The combined organic filtrate is carefully concentrated under reduced pressure to provide a solution of oxaspiropentane in dichloromethane. This solution is used directly in the next step.

Step 3: Synthesis of Cyclobutanone

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Oxaspiropentane solution in CH₂Cl₂-From Step 2-
Lithium iodide (LiI)133.855-10 mgCatalytic
Dichloromethane (CH₂Cl₂)84.9350 mL-
Saturated aqueous sodium thiosulfate-20 mL-
Water18.0220 mL-
Anhydrous magnesium sulfate120.37-For drying

Procedure:

  • A solution of lithium iodide (5-10 mg) in dichloromethane (50 mL) is prepared in a flask equipped with a magnetic stirrer.

  • The dichloromethane solution of oxaspiropentane from Step 2 is added dropwise to the lithium iodide solution at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, the reaction mixture is allowed to cool to room temperature.

  • The solution is then washed with saturated aqueous sodium thiosulfate (20 mL) and water (20 mL).[1]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • The crude cyclobutanone is purified by fractional distillation. The pure product is collected at 100-101°C. The reported yield is 41 g (64% from methylenecyclopropane).[1]

Data Summary

StepProductStarting MaterialYield (%)Boiling Point (°C)
1MethylenecyclopropaneThis compound4311
2OxaspiropentaneMethylenecyclopropane- (used in situ)-
3CyclobutanoneOxaspiropentane64 (from Methylenecyclopropane)100-101

Experimental Workflow Diagram

SynthesisWorkflow Start This compound Step1 Step 1: Synthesis of Methylenecyclopropane Start->Step1 Reagent1 NaNH₂, t-BuOH, THF Reagent1->Step1 Intermediate1 Methylenecyclopropane Step1->Intermediate1 Yield: 43% Step2 Step 2: Synthesis of Oxaspiropentane Intermediate1->Step2 Reagent2 4-Nitroperbenzoic acid, CH₂Cl₂ Reagent2->Step2 Intermediate2 Oxaspiropentane Step2->Intermediate2 Used in situ Step3 Step 3: Synthesis of Cyclobutanone Intermediate2->Step3 Reagent3 LiI (cat.), CH₂Cl₂ Reagent3->Step3 Workup Workup & Purification Step3->Workup Yield: 64% from Methylenecyclopropane Product Cyclobutanone Workup->Product

Caption: Experimental workflow for the synthesis of cyclobutanone.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of cyclobutanone from this compound. By following the outlined procedures, researchers can reliably prepare this important synthetic intermediate. The provided data and workflow diagram serve as valuable resources for planning and executing this multi-step synthesis in a laboratory setting. Careful handling of reagents and adherence to the specified reaction conditions are crucial for achieving the desired yields and purity.

References

Application Notes and Protocols for 3-Chloro-2-methylpropene as an Alkylating Agent in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylpropene, also known as methallyl chloride, is a versatile and reactive alkylating agent widely employed in organic synthesis.[1][2] Its utility stems from the presence of a reactive allylic chloride, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the valuable methallyl group (CH₂=C(CH₃)CH₂-) into a diverse range of molecules. This moiety serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers.[1][3]

These application notes provide detailed protocols for the use of this compound in various alkylation reactions, including the O-alkylation of phenols, N-alkylation of amines and heterocycles, and S-alkylation of thiols. The information is intended to guide researchers in leveraging this reagent for the development of novel compounds and drug intermediates.[4][5]

Safety and Handling

This compound is a flammable, corrosive, and toxic liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is incompatible with strong oxidizing agents and bases.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) before use.

Core Applications and Protocols

O-Alkylation of Phenols (Williamson Ether Synthesis)

The O-alkylation of phenols with this compound is a classic example of the Williamson ether synthesis, proceeding via an Sₙ2 mechanism to form methallyl aryl ethers. These ethers are important intermediates in the synthesis of various compounds, including natural products and pharmaceuticals. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

General Experimental Protocol:

A solution of the substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) is treated with a base (1.1 - 1.5 eq.) such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH). To this mixture, this compound (1.1 - 1.5 eq.) is added, and the reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the phenol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product is then purified by column chromatography or distillation.

Substrate (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux692
4-MethoxyphenolNaOHEthanolReflux495
2-NaphtholK₂CO₃DMF80590
4-NitrophenolNaHTHFRoom Temp1285

Diagram of O-Alkylation Workflow:

O_Alkylation_Workflow Phenol Phenol Substrate Mix1 Mix and Stir Phenol->Mix1 Base Base (e.g., K2CO3) Base->Mix1 Solvent Solvent (e.g., Acetone) Solvent->Mix1 Reaction Heat/Stir Mix1->Reaction Add AlkylatingAgent This compound AlkylatingAgent->Reaction Workup Workup (Filtration, Evaporation) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Methallyl Aryl Ether Purification->Product N_Alkylation_Pathway cluster_reactants Reactants cluster_process Process Amine Amine/Heterocycle Deprotonation Deprotonation (if needed) Amine->Deprotonation Base Base Base->Deprotonation AlkylatingAgent This compound SN2 SN2 Attack AlkylatingAgent->SN2 Electrophile Deprotonation->SN2 Nucleophile Product N-Methallylated Product SN2->Product Byproduct Salt Byproduct SN2->Byproduct S_Alkylation_Logic Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base Base->Thiolate SN2 SN2 Reaction Thiolate->SN2 Nucleophile AlkylatingAgent This compound AlkylatingAgent->SN2 Electrophile Product Methallyl Thioether (R-S-CH₂C(CH₃)=CH₂) SN2->Product

References

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Chloro-2-methylpropene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are designed to ensure accurate characterization and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of this compound and its potential impurities, such as its isomer 1-chloro-2-methylpropene.[1][2] It is also a method of choice for the analysis of volatile and semi-volatile organic compounds in air samples.[1]

Application Note:

This method is suitable for determining the purity of this compound and for the semi-quantitative analysis of the compound in air samples. The protocol for air analysis involves thermal desorption from a sorbent tube, followed by GC-MS analysis. For purity analysis, a direct liquid injection of a diluted sample is used. The primary impurity in commercial grades of this compound is typically 1-chloro-2-methylpropene (isocrotyl chloride).[1][2]

Quantitative Data Summary:
ParameterValueReference
Purity (Technical Grade) 95% - 98%[1][2]
Common Impurity 1-chloro-2-methylpropene[1][2]
Detection Limit in Air (GC-MS) 62 ng/m³[1][2]
Experimental Protocol: Purity Analysis by GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent such as dichloromethane or hexane.

    • Prepare a series of calibration standards of this compound and 1-chloro-2-methylpropene in the same solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 2 minutes at 200 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities by comparing their retention times and mass spectra with those of the standards and library data.

    • Quantify the purity and the amount of impurities using the calibration curves.

Experimental Protocol: Analysis in Air Samples by Thermal Desorption GC-MS
  • Air Sampling:

    • Collect air samples using sorbent tubes packed with Tenax® TA or a similar adsorbent.[1][2]

    • Draw a known volume of air (e.g., 5-50 L) through the tube using a calibrated air sampling pump.

  • Thermal Desorption and GC-MS Analysis:

    • Place the sorbent tube in a thermal desorber unit connected to the GC-MS system.

    • Desorption Temperature: 250 °C for 10 minutes.

    • Cryofocusing: Use a cryotrap cooled to -30 °C to focus the desorbed analytes before injection into the GC column.

    • GC-MS Conditions: Use the same GC-MS conditions as described in the purity analysis protocol.

  • Data Analysis:

    • Identify and quantify this compound using a calibration curve generated by analyzing sorbent tubes spiked with known amounts of the analyte.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Liquid_Sample Liquid Sample (for Purity) Direct_Injection Direct Liquid Injection Liquid_Sample->Direct_Injection Dilution Air_Sample Air Sample (on Sorbent Tube) Thermal_Desorption Thermal Desorption Air_Sample->Thermal_Desorption GC_Separation Gas Chromatography Separation Direct_Injection->GC_Separation Thermal_Desorption->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification & Quantification Data_Acquisition->Peak_Identification Result Purity Assessment / Air Concentration Peak_Identification->Result

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Application Note:

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural characterization of this compound. The resulting spectra can be used to confirm the identity of the compound by comparing the chemical shifts, splitting patterns, and integration values with reference data. Deuterated chloroform (CDCl₃) is a common solvent for this analysis.

Expected ¹H and ¹³C NMR Data:
Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~1.8SingletCH₃
¹H~4.0SingletCH₂Cl
¹H~4.9Singlet=CH₂
¹³C~20QuartetCH₃
¹³C~50TripletCH₂Cl
¹³C~115Triplet=CH₂
¹³C~141SingletC=

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

    • ¹H NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

      • Spectral Width: 20 ppm

    • ¹³C NMR Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.5 s

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire 1H and 13C Spectra Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Multiplicity, Integration) Processing->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For this compound, it can confirm the presence of C=C, C-H, and C-Cl bonds.

Application Note:

This protocol outlines the procedure for obtaining an IR spectrum of this compound using a neat liquid sample. The characteristic absorption bands in the spectrum serve as a fingerprint for the molecule and can be used for its identification.

Characteristic IR Absorption Bands:
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3080-3000=C-H stretchMedium
2980-2850C-H stretch (sp³)Strong
1650C=C stretchMedium
1450C-H bend (CH₂)Medium
1380C-H bend (CH₃)Medium
890=C-H bend (out-of-plane)Strong
750-650C-Cl stretchStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of neat this compound directly onto the ATR crystal.

    • Acquire the sample spectrum.

  • Instrumentation and Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent with a UATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to the expected values for this compound.

IR_Logic cluster_input Input cluster_analysis Analysis cluster_output Output Compound This compound IR_Spec IR Spectroscopy Compound->IR_Spec Functional_Groups Identified Functional Groups (C=C, C-H, C-Cl) IR_Spec->Functional_Groups

References

Synthesis of 2-Methylepichlorohydrin from 3-Chloro-2-methylpropene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

2-Methylepichlorohydrin is a valuable epoxide intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty polymers. This document provides a detailed application note and protocol for the synthesis of 2-methylepichlorohydrin from the readily available starting material, 3-chloro-2-methylpropene. The primary method described is the epoxidation of the carbon-carbon double bond of this compound. This process is a crucial step in the production of various fine chemicals. This note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the reaction workflow.

Introduction

This compound, also known as methallyl chloride, serves as a key precursor in the synthesis of 2-methylepichlorohydrin.[1] The transformation involves the epoxidation of the alkene functional group. This reaction can be achieved through various methods, with the use of peroxy acids being a common and effective approach. The resulting epoxide, 2-methylepichlorohydrin, is a reactive molecule that can undergo ring-opening reactions with a variety of nucleophiles, making it a versatile building block in organic chemistry.

Reaction Overview

The synthesis of 2-methylepichlorohydrin from this compound is an epoxidation reaction. This process involves the conversion of the double bond in this compound into an epoxide ring.

Reaction Scheme:

This compound + Oxidizing Agent → 2-Methylepichlorohydrin

A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-methylepichlorohydrin from this compound using m-CPBA as the oxidizing agent. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material. Purity should be ≥95%.
m-CPBA (70-77%)1.1 - 1.5 equivalentsOxidizing agent. Excess is used to ensure complete conversion.
Dichloromethane (DCM)10 mL / mmol of substrateAnhydrous solvent.
Reaction Conditions
Temperature0 °C to room temperatureThe reaction is typically started at a lower temperature to control the initial exotherm.
Reaction Time2 - 24 hoursMonitored by TLC or GC-MS.
Work-up & Purification
Quenching Agent10% aq. Na2S2O3, sat. aq. NaHCO3To decompose excess peroxy acid and neutralize the acidic byproduct.
Purification MethodFlash column chromatographySilica gel, with a hexane/ethyl acetate gradient.
Yield & Purity
Yield75 - 90%Isolated yield of the purified product.
Purity>98%Determined by GC-MS and NMR spectroscopy.

Experimental Protocol

This protocol details the laboratory-scale synthesis of 2-methylepichlorohydrin from this compound.

Materials:

  • This compound (≥95%)[2][3]

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na2S2O3)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1.0 eq). Dissolve the starting material in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA: While stirring, slowly add m-CPBA (e.g., 12 mmol, 1.2 eq) portion-wise over 15-20 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate (50 mL) to decompose the excess m-CPBA.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the meta-chlorobenzoic acid byproduct. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-methylepichlorohydrin.

  • Characterization: Characterize the final product by NMR spectroscopy and GC-MS to confirm its identity and purity.

Visual Workflow

// Nodes Start [label="Start: this compound\nin Dichloromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Epoxidation with m-CPBA\n(0°C to RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench with Na2S2O3\nNeutralize with NaHCO3", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction with Dichloromethane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Drying over MgSO4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification by\nColumn Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="End: 2-Methylepichlorohydrin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [label="1. Add m-CPBA"]; Reaction -> Quench [label="2. Work-up"]; Quench -> Extraction [label="3. Isolate"]; Extraction -> Drying [label="4. Remove Water"]; Drying -> Purification [label="5. Purify"]; Purification -> Product [label="6. Final Product"]; }

References

Troubleshooting & Optimization

Purification of technical grade 3-Chloro-2-methylpropene from impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of technical grade 3-Chloro-2-methylpropene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

A1: Technical grade this compound typically has a purity of 95-98%.[1][2] The most common impurity is its isomer, isocrotyl chloride (1-chloro-2-methylpropene).[1] Other potential impurities include dimeric forms of methallyl chloride, which can form upon exposure to light and/or heat, and residual acidic impurities from the synthesis process.[1]

Q2: What is the boiling point of this compound and its main impurity?

A2: this compound has a boiling point of approximately 71-72.5°C.[3][4] The primary impurity, isocrotyl chloride (1-chloro-2-methylpropene), has a very close boiling point of 68-69°C.[5][6]

Q3: Why is a simple distillation not sufficient for purifying this compound?

A3: Due to the small difference in boiling points between this compound and its main impurity, isocrotyl chloride (approximately 3-4°C), a simple distillation will not provide effective separation.[7] Fractional distillation is required to achieve a higher degree of purity.[8]

Q4: How can acidic impurities be removed?

A4: Acidic impurities can be effectively removed by washing the crude this compound with a mild aqueous base, such as a saturated sodium bicarbonate solution.[9][10][11][12] This converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be separated.[12]

Purification Protocols

Data Presentation: Physical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC4H7Cl90.5571-72.5
Isocrotyl chlorideC4H7Cl90.5568-69

Experimental Workflow

PurificationWorkflow start Technical Grade This compound wash Aqueous Wash with Saturated NaHCO3 Solution start->wash separate1 Separatory Funnel: Separate Organic and Aqueous Layers wash->separate1 dry Dry Organic Layer (e.g., with anhydrous MgSO4) separate1->dry filter Filter to Remove Drying Agent dry->filter distill Fractional Distillation filter->distill collect Collect Purified This compound Fraction distill->collect analyze Purity Analysis (e.g., GC-MS) collect->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the purification of this compound.

Detailed Methodologies

1. Removal of Acidic Impurities by Solvent Extraction

This protocol describes the removal of acidic impurities from crude this compound using a sodium bicarbonate wash.

  • Materials:

    • Technical grade this compound

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Erlenmeyer flask

  • Procedure:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.[13]

    • Allow the layers to separate completely. The organic layer (this compound) is less dense than the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the wash with fresh saturated sodium bicarbonate solution until no more gas evolves.

    • Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate. Separate and discard the aqueous layer.

    • Wash the organic layer with an equal volume of brine to help break any emulsions and remove the majority of dissolved water.[10] Separate and discard the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear and the drying agent no longer clumps.

    • Filter the dried organic solution to remove the drying agent. The filtrate is the washed and dried this compound, ready for fractional distillation.

2. Purification by Fractional Distillation

This protocol describes the purification of the washed and dried this compound by fractional distillation.

  • Materials and Equipment:

    • Washed and dried this compound

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

    • Distillation head with a condenser

    • Thermometer and adapter

    • Receiving flasks

    • Heating mantle with a stirrer

    • Boiling chips or a magnetic stir bar

  • Procedure:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the washed and dried this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the adapter at the top of the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

    • Position a pre-weighed receiving flask at the outlet of the condenser.

    • Begin gentle heating of the distillation flask.

    • Carefully monitor the temperature at the distillation head. The first fraction to distill will be enriched in the lower-boiling impurity, isocrotyl chloride (boiling point ~68-69°C). Collect this forerun in a separate flask.

    • As the distillation progresses, the temperature at the distillation head will rise. Once the temperature stabilizes at the boiling point of this compound (71-72.5°C), change the receiving flask to collect the main fraction.

    • Continue to collect the fraction that distills over at a stable temperature.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.

    • The collected main fraction is the purified this compound. Analyze its purity using a suitable method such as Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Troubleshooting Guide

TroubleshootingGuide start Problem Encountered emulsion Emulsion Formation during Extraction start->emulsion no_separation Poor Separation during Distillation start->no_separation low_yield Low Yield of Purified Product start->low_yield sol_emulsion1 Allow Mixture to Stand emulsion->sol_emulsion1 sol_emulsion2 Add Brine (Saturated NaCl) emulsion->sol_emulsion2 sol_emulsion3 Gentle Swirling instead of Vigorous Shaking emulsion->sol_emulsion3 sol_separation1 Distill at a Slower Rate no_separation->sol_separation1 sol_separation2 Use a More Efficient Fractionating Column no_separation->sol_separation2 sol_separation3 Ensure Proper Thermometer Placement no_separation->sol_separation3 sol_yield1 Check for Leaks in the Distillation Apparatus low_yield->sol_yield1 sol_yield2 Minimize Transfers between Vessels low_yield->sol_yield2 sol_yield3 Ensure Complete Separation of Layers during Extraction low_yield->sol_yield3

Caption: Troubleshooting guide for common issues in this compound purification.

Detailed Troubleshooting
Problem Possible Cause Solution
Emulsion formation during solvent extraction Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously.[14]
High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[14][15]
Allow the mixture to stand for a longer period to allow for phase separation.[15]
Poor separation during fractional distillation (co-distillation of product and impurity) Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration of the vapor and liquid phases in the fractionating column. A slow and steady distillation rate is crucial for good separation.[16]
Inefficient fractionating column.Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
Incorrect thermometer placement.Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser to get an accurate reading of the vapor temperature.[16]
Low yield of purified product Loss of product during transfers.Minimize the number of transfers between glassware.
Incomplete separation of layers during extraction.Ensure a clean separation of the organic and aqueous layers to avoid discarding the product with the aqueous phase.
Leaks in the distillation apparatus.Check all joints and connections for a tight seal to prevent the escape of volatile product vapors.
Product darkens or polymerizes during distillation Overheating or prolonged heating.Do not distill to dryness. Stop the distillation when a small amount of liquid remains in the flask. Consider using a stabilizer if polymerization is a significant issue.
Presence of light.Protect the apparatus from direct light, as it can promote the formation of dimeric impurities.[1]

References

Technical Support Center: Synthesis of 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 3-Chloro-2-methylpropene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the gas-phase chlorination of isobutylene.

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or non-optimal temperature. 2. Side reactions: Formation of undesired byproducts due to incorrect molar ratio or high temperature. 3. Product loss during workup: Inefficient extraction or distillation. 4. Reaction with HCl byproduct: The generated HCl can react with the product.1. Optimize reaction conditions: Increase residence time in the reactor. Adjust the temperature to the optimal range of 50-100°C. 2. Adjust molar ratio: Use a slight excess of isobutylene (e.g., a molar ratio of isobutylene to chlorine of 1.02:1 to 1.1:1) to minimize the formation of di- and trichlorinated byproducts.[1] 3. Improve workup procedure: Ensure efficient quenching of the reaction and careful separation during distillation. Use a multi-tower vacuum distillation for higher purity.[1] 4. Remove HCl: Incorporate a scrubbing step to remove gaseous HCl from the product stream before condensation.
Low Purity of this compound 1. Presence of isomeric impurity (1-Chloro-2-methylpropene): This is a common byproduct of the chlorination reaction.[1] 2. Presence of polychlorinated byproducts: Over-chlorination leads to the formation of dichlorinated and trichlorinated species. 3. Presence of saturated byproducts: Addition of chlorine across the double bond can occur.1. Fractional distillation: Careful fractional distillation is required to separate this compound (b.p. 71-72°C) from 1-Chloro-2-methylpropene (b.p. 68°C). 2. Control reaction stoichiometry and temperature: Maintain a slight excess of isobutylene and avoid high reaction temperatures to suppress further chlorination. 3. Optimize reaction conditions: Lower temperatures generally favor substitution over addition.
Formation of Significant Amounts of Dichloro- and Trichloro- byproducts 1. High chlorine concentration: An excess of chlorine or poor mixing can lead to multiple chlorination events. 2. High reaction temperature: Can promote further chlorination of the desired product.1. Use excess isobutylene: This ensures that chlorine is the limiting reagent, reducing the likelihood of over-chlorination. 2. Improve mixing: Ensure efficient mixing of the gas streams to avoid localized high concentrations of chlorine. 3. Lower reaction temperature: Operate at the lower end of the effective temperature range (e.g., 50-80°C).
Reactor Fouling or Clogging 1. Polymerization: this compound can polymerize, especially in the presence of light or heat.[2] 2. Formation of solid byproducts: At very high temperatures, decomposition and charring can occur.1. Use a stabilizer: Commercial preparations often contain stabilizers like BHT. Consider adding a radical inhibitor if polymerization is suspected. 2. Maintain strict temperature control: Use a jacketed reactor and monitor the temperature profile closely to prevent hotspots.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The primary industrial route is the gas-phase substitutive chlorination of isobutylene (2-methyl-1-propene).[1] This reaction is typically carried out in a tubular reactor at elevated temperatures.

Q2: What are the key reaction parameters to control for optimal yield?

A2: The most critical parameters are:

  • Temperature: Generally maintained between 50°C and 100°C. Higher temperatures can lead to increased side products.

  • Molar Ratio: A slight excess of isobutylene to chlorine (e.g., 1.02:1) is crucial to minimize the formation of polychlorinated impurities.[1]

  • Pressure: The reaction is often run at or slightly above atmospheric pressure (1 to 3 atm).

  • Mixing: Efficient mixing of the gaseous reactants is important for uniform reaction and to avoid localized "hot spots" and high chlorine concentrations.

Q3: What are the main side products I should expect?

A3: Common side products include the isomeric 1-chloro-2-methylpropene, the addition product 1,2-dichloro-2-methylpropane, and various polychlorinated species such as 1,3-dichloro-2-methyl-1-propene, 3-chloro-2-chloromethyl-1-propene, and 1,2,3-trichloro-2-methylpropane.

Q4: How can I effectively purify the crude this compound?

A4: The most effective method for purification is fractional distillation. Due to the close boiling points of the main product and some impurities, a distillation column with good theoretical plate count is recommended. For very high purity, a multi-tower vacuum distillation system may be employed.[1] A neutralization step to remove residual HCl is typically performed before distillation.

Q5: Is a catalyst required for this reaction?

A5: The gas-phase chlorination of isobutylene is typically a free-radical chain reaction initiated by heat and does not require a catalyst. In some industrial processes, a small amount of oxygen may be introduced to stabilize the reaction.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis

ParameterTypical RangeEffect on YieldEffect on PurityNotes
Temperature 50 - 100 °COptimal yield within this range. Yield decreases at very high temperatures due to decomposition.Purity decreases at higher temperatures due to increased side product formation.Precise optimum temperature depends on reactor design and residence time.
Molar Ratio (Isobutylene:Cl2) 1.02:1 - 1.1:1Higher excess of isobutylene can slightly decrease the conversion of chlorine but improves selectivity.Significantly improves purity by minimizing di- and trichlorination.A key parameter for controlling selectivity towards the desired product.
Pressure 1 - 3 atmHigher pressure increases reaction rate.Can influence the product distribution; requires optimization.Industrial processes may operate at slightly elevated pressures to increase throughput.
Residence Time 0.5 - several secondsNeeds to be sufficient for high conversion of chlorine.Longer residence times at high temperatures can lead to more side products.Optimized based on reactor geometry and flow rates.

Table 2: Physical Properties of this compound and Key Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C4H7Cl90.5571-72
1-Chloro-2-methylpropeneC4H7Cl90.5568
1,2-Dichloro-2-methylpropaneC4H8Cl2127.01106-108
1,3-Dichloro-2-methyl-1-propeneC4H6Cl2124.99~130-132
3-Chloro-2-(chloromethyl)propeneC4H6Cl2124.99137-139

Experimental Protocols

Representative Lab-Scale Protocol for Gas-Phase Chlorination of Isobutylene

Disclaimer: This protocol is a representative procedure based on industrial process descriptions and should be adapted and optimized for specific laboratory setups. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

1. Materials:

  • Isobutylene gas

  • Chlorine gas

  • Nitrogen gas (for purging)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stabilizer (e.g., BHT) (optional)

2. Equipment:

  • Gas cylinders for isobutylene, chlorine, and nitrogen with regulators and flow meters.

  • A heated tubular reactor (e.g., a glass tube packed with glass beads situated in a tube furnace).

  • Thermocouple and temperature controller.

  • Gas mixing chamber.

  • A series of cold traps (e.g., using a dry ice/acetone bath) to condense the product.

  • A bubbler containing sodium hydroxide solution to trap unreacted chlorine and HCl.

  • Separatory funnel.

  • Distillation apparatus (fractional distillation column).

3. Procedure:

  • System Setup and Purge: Assemble the reactor setup in a fume hood. Purge the entire system with nitrogen gas for 15-20 minutes to remove air and moisture.

  • Pre-heating: Heat the tubular reactor to the desired temperature (e.g., 80°C).

  • Gas Flow Initiation: Start the flow of isobutylene gas through the reactor. Once the flow is stable, introduce chlorine gas at a slightly lower flow rate to achieve the desired molar ratio (e.g., isobutylene:chlorine of 1.05:1).

  • Reaction: The gases mix and react in the heated tube. The product stream, containing this compound, unreacted starting materials, HCl, and byproducts, exits the reactor.

  • Product Condensation: Pass the effluent gas stream through the cold traps to condense the liquid products.

  • Neutralization of Off-gas: The non-condensable gases (excess isobutylene, HCl, and unreacted chlorine) are passed through a sodium hydroxide bubbler to neutralize acidic components and unreacted chlorine before venting.

  • Workup:

    • Once the reaction is complete, stop the flow of chlorine, then isobutylene, and purge the system with nitrogen.

    • Combine the contents of the cold traps in a separatory funnel.

    • Wash the crude product with a 5% sodium bicarbonate solution to remove dissolved HCl. Vent the separatory funnel frequently as CO2 will be generated.

    • Wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent. A small amount of stabilizer may be added to the crude product to prevent polymerization during distillation.

    • Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 71-72°C.

Mandatory Visualization

Reaction_Pathway Reaction Pathways in Isobutylene Chlorination isobutylene Isobutylene product This compound (Desired Product) isobutylene->product Substitution (High Temp) isomer 1-Chloro-2-methylpropene (Isomeric Impurity) isobutylene->isomer Substitution addition_prod 1,2-Dichloro-2-methylpropane (Addition Product) isobutylene->addition_prod Addition (Low Temp) chlorine Cl2 chlorine->product chlorine->isomer chlorine->addition_prod polychloro Polychlorinated Products (e.g., Dichloro-isobutenes) chlorine->polychloro product->polychloro Excess Cl2 / High Temp

Caption: Key reaction pathways in the chlorination of isobutylene.

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start setup Assemble and Purge Reactor System start->setup reactants Introduce Isobutylene and Chlorine Gas setup->reactants reaction Gas-Phase Reaction (Heated Tubular Reactor) reactants->reaction condensation Condense Product (Cold Trap) reaction->condensation workup Aqueous Workup (Neutralization and Drying) condensation->workup purification Purification (Fractional Distillation) workup->purification end Pure Product purification->end

Caption: General experimental workflow for laboratory synthesis.

References

Side reactions and byproducts in 3-Chloro-2-methylpropene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-chloro-2-methylpropene (methallyl chloride).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for polymerizing this compound?

A1: The primary method for polymerizing this compound is cationic polymerization. This is due to the electron-donating methyl group on the double bond, which stabilizes the resulting carbocation intermediate. Common initiators for this process are Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃).[1][2]

Q2: What are the potential side reactions during the cationic polymerization of this compound?

A2: During the cationic polymerization of this compound, several side reactions can occur, leading to byproducts and affecting the properties of the final polymer. These include:

  • Chain Transfer: This is a common side reaction in cationic polymerization where the growing polymer chain terminates by transferring a proton to a monomer, the solvent, or another polymer chain. This results in a lower molecular weight polymer and can introduce unsaturation at the chain ends.

  • Isomerization: The carbocation intermediate can undergo rearrangement to form a more stable carbocation, leading to the incorporation of different structural units into the polymer chain.

  • Elimination: Elimination of HCl from the monomer or the polymer can occur, especially at higher temperatures, leading to the formation of dienes which can be incorporated into the polymer, causing cross-linking.

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic structures within the polymer chain.

Q3: What are some common byproducts identified in the polymerization of this compound?

A3: While specific quantitative data for byproduct distribution is not extensively published, based on the known side reactions, potential byproducts include:

  • Oligomers: Low molecular weight polymers are often formed due to chain transfer reactions.

  • Isomers of the monomer: Such as 1-chloro-2-methylpropene (isocrotyl chloride), which can be present as an impurity in the starting material or formed via isomerization.[3][4]

  • Dienes: Formed through the elimination of HCl.

  • Dimeric structures: Can be formed under the influence of light and/or heat.[3]

Q4: How can I characterize the polymer and identify byproducts?

A4: A combination of analytical techniques is recommended for a thorough characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the polymer structure, identifying end groups, and detecting the presence of byproducts.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile byproducts and unreacted monomer in the reaction mixture.[3][4]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the polymer and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Initiator Inactivity: The Lewis acid initiator (e.g., AlCl₃) may be hydrolyzed by moisture. 2. Presence of Impurities: Water, alcohols, or other nucleophiles in the monomer or solvent can terminate the polymerization. 3. Low Monomer Concentration: Insufficient monomer concentration can lead to slow propagation rates.1. Use freshly opened or purified initiator. Handle the initiator in a glovebox or under an inert atmosphere. 2. Purify the monomer and solvent to remove impurities. Use rigorous drying techniques. 3. Increase the initial monomer concentration.
Low Molecular Weight 1. Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities is a major cause of low molecular weight. 2. High Initiator Concentration: A high concentration of initiator leads to a larger number of polymer chains, each with a lower molecular weight. 3. High Temperature: Higher temperatures promote chain transfer and termination reactions.1. Lower the reaction temperature. Choose a solvent with a low chain transfer constant. Purify the monomer to remove chain transfer agents. 2. Optimize the initiator concentration to achieve the desired molecular weight. 3. Conduct the polymerization at a lower temperature (e.g., -78 °C to 0 °C).
Broad Molecular Weight Distribution (High PDI) 1. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, chains will be initiated at different times, leading to a broad PDI. 2. Chain Transfer and Termination: These reactions contribute to a broader distribution of chain lengths. 3. Heterogeneous Reaction Conditions: Poor mixing can lead to localized differences in monomer and initiator concentrations.1. Choose an initiator that provides a fast and efficient initiation. 2. Minimize chain transfer and termination by controlling temperature and purity. 3. Ensure efficient stirring and homogeneous reaction conditions.
Polymer Discoloration (Yellowing/Browning) 1. Side Reactions: Elimination of HCl and subsequent formation of conjugated double bonds can lead to colored byproducts. 2. High Temperatures: Can promote degradation and side reactions.1. Use lower reaction temperatures. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Gel Formation/Cross-linking 1. Formation of Dienes: Elimination of HCl can form dienes, which can act as cross-linking agents. 2. High Monomer Conversion: At high conversions, the probability of chain transfer to the polymer increases, which can lead to branching and cross-linking.1. Control the reaction temperature to minimize elimination reactions. 2. Limit the monomer conversion to below 90%.

Experimental Protocols

Protocol 1: Cationic Polymerization of this compound with AlCl₃

Materials:

  • This compound (freshly distilled)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (for termination)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line or glovebox

Procedure:

  • All glassware should be oven-dried and cooled under a stream of inert gas.

  • In a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the desired amount of this compound in anhydrous dichloromethane.

  • Cool the solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.

  • In a separate flask, prepare a stock solution of AlCl₃ in anhydrous dichloromethane under an inert atmosphere.

  • Slowly add the AlCl₃ solution to the monomer solution via a syringe or cannula while stirring vigorously.

  • Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing them by GC to determine monomer conversion.

  • Terminate the polymerization by adding cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Analysis of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms)

Procedure:

  • Before termination, take a small aliquot of the reaction mixture and quench it with a small amount of methanol.

  • Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • Run a temperature program that allows for the separation of the monomer, solvent, and potential low molecular weight byproducts.

  • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

  • For quantitative analysis, create a calibration curve using standards of the expected byproducts.

Reaction Pathways and Logic Diagrams

Below is a diagram illustrating the key reaction pathways in the cationic polymerization of this compound.

PolymerizationPathways Monomer This compound Carbocation Propagating Carbocation Monomer->Carbocation Propagation Initiator Initiator (e.g., AlCl3) Initiator->Carbocation Initiation Polymer Poly(this compound) Carbocation->Polymer ChainTransfer Chain Transfer Carbocation->ChainTransfer Elimination HCl Elimination Carbocation->Elimination Isomerization Isomerization Carbocation->Isomerization DeadPolymer Terminated Polymer ChainTransfer->DeadPolymer Diene Diene Byproduct Elimination->Diene Isomer Isomerized Unit Isomerization->Isomer

Caption: Key reaction pathways in the cationic polymerization of this compound.

This diagram illustrates the central role of the propagating carbocation, which can either lead to the desired polymer chain growth or undergo various side reactions such as chain transfer, elimination, and isomerization, resulting in different byproducts and affecting the final polymer properties.

References

Stabilization and storage conditions for 3-Chloro-2-methylpropene to prevent polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-2-methylpropene

This guide provides essential information for the safe handling, storage, and stabilization of this compound (also known as methallyl chloride) to prevent polymerization and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a highly flammable, colorless to straw-colored liquid used as an intermediate in the production of plastics, pharmaceuticals, and other organic chemicals.[1][2] Its chemical structure, containing a double bond, makes it susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). This reaction can be initiated by factors such as heat, light, and the presence of contaminants.[3]

Q2: What are the primary signs that my this compound has started to polymerize?

A2: The most common indicators of polymerization include:

  • A noticeable increase in viscosity (the liquid becomes thicker).

  • The formation of a solid or semi-solid precipitate.

  • A change in color or clarity.

  • An unexpected increase in temperature within the container.

If you observe any of these signs, it indicates that the product's stability is compromised.

Q3: What are the recommended storage conditions to prevent polymerization?

A3: To ensure stability, this compound should be stored under specific conditions. It is highly recommended to store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][4] Key factors to control are temperature, light exposure, and atmosphere. The recommended storage temperature is between 2°C and 8°C.[5]

Q4: What kind of inhibitors are used to stabilize this compound?

A4: Commercial grades of this compound are often supplied with an added inhibitor to prevent spontaneous polymerization. Common inhibitors include:

  • Butylated hydroxytoluene (BHT): Often found at a concentration of approximately 600 ppm.

  • Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate: Another stabilizer used in some formulations.[6][7]

Always check the product's safety data sheet (SDS) or certificate of analysis to confirm the presence and type of inhibitor.

Q5: Are there any materials that are incompatible with this compound?

A5: Yes, contact with certain materials should be avoided as they can either catalyze polymerization or react dangerously. Incompatible materials include strong oxidizing agents, strong bases, and certain metals like aluminum, iron, and magnesium.[8][9] It is also recommended to avoid using aluminum containers for storage.[10] For seals and O-rings, materials like FKM (Viton®) are recommended for their chemical resistance.[11]

Troubleshooting Guide

Issue: The viscosity of the this compound has increased, or solids have formed.

This is a clear sign of polymerization. Follow the troubleshooting workflow below to diagnose the cause and determine the appropriate action.

G start Start: Observe Increased Viscosity or Solid Formation check_storage 1. Review Storage Conditions start->check_storage check_temp Was it stored at 2-8°C? check_storage->check_temp check_light Was it protected from light (e.g., amber container)? check_temp->check_light Yes improper_storage Cause: Improper Storage. High temp or light exposure initiated polymerization. check_temp->improper_storage No check_inhibitor 2. Verify Inhibitor Status check_light->check_inhibitor Yes check_light->improper_storage No is_stabilized Was the product originally stabilized? check_inhibitor->is_stabilized check_age How old is the product? (Inhibitor may be depleted) is_stabilized->check_age Yes unstabilized_issue Cause: Unstabilized Product. Product requires an inhibitor for storage. is_stabilized->unstabilized_issue No inhibitor_depletion Cause: Inhibitor Depletion. Inhibitor was consumed over time. check_age->inhibitor_depletion action_dispose Action: Safely Dispose of Polymerized Product improper_storage->action_dispose action_stabilize Action: Add Inhibitor to Fresh, Unstabilized Product (See Protocol 2) unstabilized_issue->action_stabilize inhibitor_depletion->action_dispose action_monitor Action: Monitor inhibitor levels in older stock. Consider using newer batches first. inhibitor_depletion->action_monitor

Caption: Troubleshooting workflow for identifying causes of polymerization.

Data Summary

The following table summarizes the key quantitative parameters for the stabilization and storage of this compound.

ParameterRecommended Value/ConditionReference(s)
Storage Temperature 2°C to 8°C[5]
Inhibitor Type Butylated hydroxytoluene (BHT)
Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate[6][7]
Typical BHT Conc. ~600 ppm
Incompatible Agents Strong oxidizing agents, strong bases[8][9]
Light Sensitivity Sensitive to light; store in amber or opaque containers[3][12]

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

This protocol describes a simple method for visually assessing the quality of this compound before use.

Methodology:

  • Safety First: Perform this check in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sample Retrieval: Allow the container to equilibrate to the ambient temperature of the fume hood for a few minutes.

  • Visual Check: Without opening the container, gently swirl the contents and observe the liquid's movement. Look for any signs of increased viscosity, cloudiness, or solid precipitates.

  • Viscosity Test (if safe): If the initial visual check is clear, carefully open the container. Using a clean glass pipette or stirring rod, draw a small amount of the liquid. Observe how it flows. It should have a low viscosity, similar to water. If it appears thick or syrupy, polymerization has likely occurred.

  • Decision: If any signs of polymerization are present, the product should not be used in reactions where monomer purity is critical. It should be segregated and disposed of according to your institution's hazardous waste guidelines.

Protocol 2: Procedure for Adding an Inhibitor to Unstabilized this compound

This protocol is for researchers who have received or prepared unstabilized this compound and need to store it.

Methodology:

  • Inhibitor Selection: Choose a suitable inhibitor, such as Butylated hydroxytoluene (BHT).

  • Calculation: Calculate the mass of inhibitor required to achieve the desired concentration (e.g., 600 ppm).

    • Formula: Mass of Inhibitor (g) = [Target ppm / 1,000,000] * Mass of Monomer (g)

    • The density of this compound is approximately 0.925 g/mL.

  • Preparation: In a fume hood, weigh the calculated amount of BHT. If adding to a large volume, it may be beneficial to first dissolve the BHT in a very small amount of a compatible, volatile solvent or a small aliquot of the monomer itself.

  • Addition: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, add the inhibitor or inhibitor solution to the bulk this compound.

  • Mixing: Seal the container and mix thoroughly by gentle swirling or magnetic stirring until the inhibitor is fully dissolved.

  • Labeling and Storage: Clearly label the container as "Stabilized" and include the inhibitor type and concentration. Store immediately at 2-8°C, protected from light.

Logical Relationships Diagram

The following diagram illustrates the key factors that influence the stability of this compound.

G cluster_destabilizing Factors Promoting Polymerization cluster_stabilizing Preventative Measures main This compound Stability heat Heat / Elevated Temp. heat->main light Light Exposure light->main contaminants Contaminants (e.g., strong bases, oxidizers) contaminants->main no_inhibitor Absence of Inhibitor no_inhibitor->main refrigeration Refrigeration (2-8°C) refrigeration->main dark_storage Dark Storage (Amber Bottle) dark_storage->main inhibitor Inhibitor Addition (e.g., BHT) inhibitor->main inert_atm Inert Atmosphere (Nitrogen/Argon) inert_atm->main

Caption: Factors influencing the stability and polymerization of the compound.

References

Handling precautions for 3-Chloro-2-methylpropene due to carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of 3-Chloro-2-methylpropene, a compound recognized for its carcinogenic potential. Adherence to these protocols is critical to ensure laboratory safety and minimize exposure risks.

Frequently Asked Questions (FAQs)

Q1: What is the carcinogenicity classification of this compound?

A1: this compound is classified as a substance that is "reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals" by the U.S. National Toxicology Program (NTP).[1][2][3][4] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[5][6]

Q2: What are the primary routes of exposure to this compound?

A2: The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][7] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1][7]

Q3: Are there established occupational exposure limits for this compound?

A3: Currently, no specific occupational exposure limits (e.g., TWA, STEL) have been reported for this compound.[1][6] Therefore, it is crucial to handle this chemical with stringent safety measures to minimize any potential exposure.

Q4: What are the immediate health effects of exposure to this compound?

A4: Acute exposure can cause severe skin burns, eye damage, and respiratory irritation.[1][7] It may also cause an allergic skin reaction.[1][7] In case of any exposure, immediate medical attention is necessary.

Troubleshooting Guide for Experimental Use

Issue: I need to handle this compound for my experiment. What are the essential safety precautions?

Solution:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7] Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]

    • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[7][8]

  • Handling Procedures:

    • Do not handle the substance until all safety precautions have been read and understood.[7][8]

    • Avoid breathing mist, vapors, or spray.[7][8]

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

    • Do not eat, drink, or smoke in the work area.[8]

    • Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Storage: Store in a refrigerator/flammables area in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Issue: A small spill of this compound has occurred in the fume hood. What is the correct procedure for cleanup?

Solution:

  • Evacuate and Ventilate: Ensure the fume hood is functioning correctly to ventilate the vapors. If the spill is significant, evacuate the immediate area.

  • Personal Protective Equipment: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment and Absorption: For a small spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain and soak up the liquid. Do not use combustible materials such as sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of the hazardous waste according to your institution's and local regulations.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H7Cl[10]
Molecular Weight90.55 g/mol [11]
AppearanceColorless liquid[7][8]
OdorPungent[7][8]
Boiling Point71-72 °C[7][8]
Melting Point-80 °C[7][8]
Flash Point-18 °C[7][8]
Density0.920 g/cm³ at 20 °C[7][8]
Vapor Density3.1 (air = 1)[1]
Solubility in Water1.4 g/L at 25 °C[1]
Lower Explosion Limit2.3%[7][8]
Upper Explosion Limit8.1%[7][8]

Table 2: Carcinogenicity Classifications

OrganizationClassificationDescriptionReference
National Toxicology Program (NTP)Reasonably anticipated to be a human carcinogenBased on sufficient evidence from animal studies.[1][2][3][4]
International Agency for Research on Cancer (IARC)Group 2BPossibly carcinogenic to humans.[5][6]

Experimental Protocols

Cited Experimental Protocol: Rodent Carcinogenicity Studies

The determination of carcinogenicity for this compound is largely based on studies conducted in experimental animals, specifically rats and mice.[1][2][3]

Methodology:

  • Animal Models: Studies typically utilized F344/N rats and B6C3F1 mice of both sexes.[12]

  • Administration Routes:

    • Oral Gavage: this compound, often mixed with a vehicle like corn oil, was administered directly into the stomach via a tube.[1][2] Doses in some studies ranged from 100 to 200 mg/kg of body weight, administered five days a week for up to 103 weeks.[1]

    • Inhalation: Animals were exposed to vaporized this compound in inhalation chambers for a specified duration and frequency.[2][3]

  • Endpoint Analysis: Following the exposure period, a complete necropsy was performed on all animals. Tissues from various organs were collected, preserved, and examined microscopically by pathologists to identify the presence of tumors.

  • Key Findings: These studies found that oral exposure to this compound caused an increased incidence of benign and malignant tumors of the forestomach in both rats and mice.[2][3] In some cases, tumors were also observed in the kidneys and urinary bladder of male rats.[2][3]

Visualizations

Handling_Precautions_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_PostExecution Post-Execution Read_SDS Read Safety Data Sheet (SDS) Assess_Risks Perform Risk Assessment Read_SDS->Assess_Risks Input for Prepare_PPE Prepare Personal Protective Equipment (PPE) Assess_Risks->Prepare_PPE Determines Use_Fume_Hood Work in Chemical Fume Hood Prepare_PPE->Use_Fume_Hood Handle_Chemical Handle this compound Use_Fume_Hood->Handle_Chemical Proper_Storage Store Properly Handle_Chemical->Proper_Storage Decontaminate_Area Decontaminate Work Area Handle_Chemical->Decontaminate_Area Dispose_Waste Dispose of Hazardous Waste Handle_Chemical->Dispose_Waste No_Ignition_Sources Eliminate Ignition Sources No_Ignition_Sources->Handle_Chemical Emergency_Response_Spill Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Wear_PPE Don Appropriate PPE Evacuate_Area->Wear_PPE Contain_Spill Contain with Inert Absorbent Wear_PPE->Contain_Spill Collect_Waste Collect Waste with Non-Sparking Tools Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

References

Managing the flammability and reactivity of 3-Chloro-2-methylpropene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and handling protocols for the use of 3-Chloro-2-methylpropene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that poses several significant health risks.[1][2] It is classified as a Category 2 flammable liquid and is harmful if swallowed or inhaled.[1] The substance causes severe skin burns and eye damage, may provoke an allergic skin reaction, and is suspected of causing cancer.[1][3] It is also toxic to aquatic life with long-lasting effects.[3]

Q2: What immediate actions should I take in case of skin or eye contact?

A2: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] In both instances, seek immediate medical attention.[1]

Q3: How should I properly store this compound in the lab?

A3: Store in a refrigerator or a designated flammables area.[1] The container must be kept tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][4] It is incompatible with strong oxidizing agents and strong bases.[1]

Q4: What are the appropriate fire-extinguishing media for a this compound fire?

A4: For small fires, use "alcohol" foam, dry chemical, or carbon dioxide.[4] For large fires, apply water from a distance as a mist or spray; solid streams of water may not be effective.[4]

Q5: Can this compound undergo hazardous polymerization?

A5: While it can polymerize upon exposure to light, hazardous polymerization is not reported to occur under normal processing conditions.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Pungent odor detected in the lab Improperly sealed container; Small leak or spill.Immediately work within a chemical fume hood.[1] Check the container seal. If a spill is suspected, follow the spill cleanup protocol. Ensure adequate ventilation.[1]
Discoloration of the chemical (yellowish tint) Exposure to light or air over time.While a slight discoloration may not affect all reactions, it is best to use a fresh, colorless supply for sensitive applications.[5] Ensure storage containers are sealed and protected from light.[7]
Unexpected vigorous reaction or fuming Contamination with incompatible materials (e.g., strong bases, oxidizing agents).[1][7]Ensure all glassware is clean and dry. Use only non-sparking tools and work in a chemical fume hood.[1] If a reaction appears to be running away, cool the vessel with an ice bath and be prepared for emergency shutdown.

Quantitative Data Summary

Property Value Source(s)
Flash Point -18 °C / -0.4 °F[1][6]
Boiling Point 71 - 72 °C / 159.8 - 161.6 °F @ 760 mmHg[1][6]
Flammability Limits in Air Lower: 2.30%, Upper: 8.10%[1][6]
Autoignition Temperature 540 °C / 1004 °F[6]
Specific Gravity 0.920[1][6]
Vapor Density 3.1 (vs air)[8]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

  • Preparation :

    • Ensure a chemical fume hood is operational.

    • Have an eyewash station and safety shower readily accessible.[1]

    • Wear appropriate Personal Protective Equipment (PPE): chemical safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[1]

  • Procedure :

    • Ground all metal parts of the equipment to prevent static discharge.[1]

    • Use only non-sparking tools.[1]

    • Slowly transfer the required amount of this compound into a clean, dry, and grounded reaction vessel inside the fume hood.

    • Keep the container tightly sealed when not in use.[1]

    • Keep away from open flames, hot surfaces, and other sources of ignition.[1]

Protocol 2: Managing a Small Spill (less than 100 mL)

  • Immediate Actions :

    • Alert personnel in the immediate area and restrict access.

    • Remove all sources of ignition.[1]

    • Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Cleanup :

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1]

    • Wipe the area with a cloth dampened with a soapy water solution.

    • Place all contaminated materials into the hazardous waste container.

  • Disposal :

    • Dispose of the waste container through your institution's hazardous waste disposal program.[1]

Protocol 3: Quenching and Neutralization of Unused Portions

Note: This is a general guideline. The quenching process can be exothermic and should be performed with caution.

  • Preparation :

    • Perform the entire procedure in a chemical fume hood.

    • Prepare a cooling bath (e.g., ice/water).

    • Wear appropriate PPE.

  • Procedure :

    • Dilute the this compound with a less reactive, water-miscible solvent like isopropanol or ethanol. A 1:5 ratio of the chemical to the solvent is a safe starting point.

    • Place the diluted solution in the cooling bath.

    • Slowly add a 5% aqueous solution of sodium bicarbonate with stirring. The bicarbonate will help to neutralize any acidic byproducts.

    • Monitor for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition and allow it to cool.

    • Once the addition is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature.

  • Disposal :

    • The resulting mixture should be collected in a properly labeled hazardous waste container for disposal.

Visual Workflow

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Restrict Area start->alert Immediate Action ign_sources Remove Ignition Sources alert->ign_sources ventilate Ensure Ventilation ign_sources->ventilate ppe Don PPE ventilate->ppe Preparation absorb Cover with Inert Absorbent Material ppe->absorb Containment & Cleanup collect Collect Waste with Non-Sparking Tools absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose Final Steps end_node Spill Managed dispose->end_node

Caption: Workflow for managing a this compound spill.

References

Incompatibility of 3-Chloro-2-methylpropene with strong bases and oxidizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of 3-Chloro-2-methylpropene, with a specific focus on its incompatibility with strong bases and strong oxidizers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed or inhaled and may cause an allergic skin reaction.[2] It is also considered a potential carcinogen.[1][3] Due to its flammability, it poses a significant fire and explosion hazard, especially when exposed to heat, flames, or oxidizers.[3]

Q2: Why is this compound incompatible with strong bases and strong oxidizers?

A2: this compound can react vigorously and dangerously with strong bases and strong oxidizing agents.[1][3][4][5][6] These reactions can be highly exothermic, leading to a rapid increase in temperature and pressure, which may result in boiling, splashing, and the violent rupture of containers. The specific reaction pathways can lead to the formation of hazardous decomposition products.

Q3: What happens if this compound is accidentally mixed with a strong base?

A3: Accidental mixing with a strong base can lead to a vigorous, exothermic reaction. While specific reaction products are not always predictable without knowledge of the exact base and conditions, the reaction can generate heat and pressure, creating a significant safety hazard. The potential for the elimination of hydrogen chloride (HCl) to form other reactive species exists.

Q4: What are the risks of mixing this compound with strong oxidizers?

A4: Mixing this compound with strong oxidizers can lead to a violent, potentially explosive reaction.[7][3] Strong oxidizers can initiate a rapid, uncontrolled oxidation of the molecule, which can generate a large amount of heat and gas, leading to a fire or explosion.

Q5: What are the hazardous decomposition products of this compound?

A5: When heated to decomposition or involved in a fire, this compound can release toxic and irritating gases and vapors.[1] These include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas (HCl).[1][8]

Troubleshooting Guide

Issue 1: An unexpected temperature increase is observed after adding a reagent to a reaction mixture containing this compound.

  • Possible Cause: Inadvertent addition of a strong base or oxidizer, or a contaminant that is incompatible.

  • Immediate Action:

    • Cease addition of the reagent immediately.

    • If safe to do so, begin cooling the reaction vessel using an ice bath or other appropriate cooling method.

    • Alert personnel in the immediate vicinity and prepare for a potential emergency evacuation.

    • Ensure proper ventilation to remove any evolved gases.

  • Follow-up:

    • Once the situation is stable, carefully quench the reaction mixture under controlled conditions (see Experimental Protocols).

    • Review the experimental procedure to identify the source of the incompatibility.

    • Dispose of the waste material according to institutional safety guidelines.

Issue 2: A color change and/or gas evolution is observed after mixing this compound with another substance.

  • Possible Cause: A chemical reaction is occurring, potentially due to an incompatibility.

  • Immediate Action:

    • Do not inhale any evolved gases. Ensure the reaction is being conducted in a well-ventilated fume hood.

    • Monitor the reaction temperature closely.

    • Be prepared to implement cooling measures if the temperature begins to rise.

  • Follow-up:

    • Carefully analyze the reactants and procedure to determine the cause of the reaction.

    • Consult chemical compatibility charts and safety data sheets (SDS) for all reagents used.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point-18 °C / -0.4 °F[1][8]
Boiling Point71 - 72 °C / 159.8 - 161.6 °F @ 760 mmHg[1][8]
Autoignition Temperature540 °C / 1004 °F[1]
Lower Explosive Limit2.30%[1][8]
Upper Explosive Limit8.10%[1][8]
Specific Gravity0.920[1][8]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1][8]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical safety goggles, flame-retardant gloves, and a lab coat.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][8] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][8] Recommended storage temperature is 2-8°C.

  • Grounding: To avoid ignition from static electricity, all metal parts of the equipment must be grounded.[1][8] Use only non-sparking tools.[1][8]

Protocol 2: Quenching Procedure for Accidental Mixing with an Incompatible Reagent

This protocol should only be performed by trained personnel in a controlled environment.

  • Preparation: Ensure a cooling bath (e.g., ice-water) is readily available. Have an appropriate fire extinguisher (e.g., dry chemical, CO2) nearby.

  • Dilution: If the reaction is not already in a solvent, slowly and carefully dilute the mixture with an inert solvent (e.g., heptane, toluene) to help dissipate heat.

  • Neutralization (for bases): If a strong base was added, slowly add a weak acid (e.g., acetic acid in an inert solvent) dropwise while vigorously stirring and cooling the mixture. Monitor the temperature continuously.

  • Reduction (for oxidizers): If a strong oxidizer was added, a suitable reducing agent (e.g., sodium bisulfite solution) should be added cautiously and portion-wise with efficient cooling and stirring.

  • Work-up and Disposal: Once the reaction is neutralized and stable, the mixture should be transferred to a properly labeled hazardous waste container for disposal according to institutional guidelines.

Visualizations

Incompatibility_Troubleshooting start Unexpected Observation (e.g., Temp Rise, Gas) is_incompatible Is an incompatible reagent present? (Strong Base/Oxidizer) start->is_incompatible stop_addition Immediately Stop Reagent Addition is_incompatible->stop_addition Yes continue_monitoring Monitor Reaction Parameters is_incompatible->continue_monitoring No / Unsure cool_reaction Apply Cooling (Ice Bath) stop_addition->cool_reaction alert_personnel Alert Nearby Personnel cool_reaction->alert_personnel quench Controlled Quenching (See Protocol) alert_personnel->quench investigate Investigate Root Cause quench->investigate dispose Dispose of Waste Properly investigate->dispose

Caption: Troubleshooting workflow for unexpected reactions with this compound.

Safe_Handling_Workflow start Experiment Planning sds_review Review SDS for all Reagents (Note Incompatibilities) start->sds_review ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds_review->ppe engineering_controls Use Chemical Fume Hood & Explosion-Proof Equipment ppe->engineering_controls handling Handle with Care (Grounding, Non-Sparking Tools) engineering_controls->handling storage Proper Storage (Cool, Dry, Ventilated, Away from Incompatibles) handling->storage disposal Dispose of Waste According to Institutional Guidelines storage->disposal end Experiment Complete disposal->end

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: GC-MS Analysis of 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Chloro-2-methylpropene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A1: Poor peak shape is a common issue in GC analysis. Here are the likely causes and how to address them:

  • Active Sites in the GC System: Active sites in the injector liner, column, or even the transfer line can cause peak tailing.

    • Solution: Use a deactivated liner and ensure your column is in good condition. If the column is old, consider trimming the front end (approximately 0.5 meters) or replacing it.

  • Improper Injection Technique: A slow injection or a mismatched solvent can lead to peak distortion.

    • Solution: Ensure a fast, smooth injection. The solvent should be appropriate for a volatile, non-polar analyte like this compound; hexane or dichloromethane are suitable choices.

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting.

    • Solution: Dilute your sample and reinject. A typical concentration for GC-MS analysis is in the low ppm (µg/mL) range.

  • Inlet Temperature Too Low: Insufficient temperature in the inlet can cause incomplete and slow vaporization of the sample.

    • Solution: Ensure the inlet temperature is high enough to flash vaporize the sample and solvent. A starting point of 250 °C is recommended.

Q2: My sensitivity for this compound is low, and I'm getting a weak signal. How can I improve it?

A2: Low sensitivity can be due to several factors, from sample preparation to instrument settings.

  • Sample Loss During Preparation: this compound is a volatile compound and can be lost during sample preparation steps like solvent evaporation.

    • Solution: Minimize sample heating and exposure to the atmosphere. Use gentle nitrogen blowdown for solvent concentration if necessary. For aqueous samples, consider headspace or purge and trap techniques to concentrate the analyte.

  • Leaks in the GC-MS System: Leaks in the carrier gas flow path or in the MS vacuum system will significantly reduce sensitivity.

    • Solution: Perform a thorough leak check of the system, paying close attention to the septum, column fittings, and the MS interface.

  • Suboptimal GC-MS Parameters: Incorrect GC oven programming or MS settings can lead to a poor response.

    • Solution: Optimize your GC temperature program to ensure a sharp, focused peak. In the MS, ensure you are using an appropriate ionization mode (Electron Ionization is standard) and that the detector is functioning correctly.

  • Dirty Ion Source: A contaminated ion source will result in poor ionization efficiency and lower signal intensity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

Q3: I am seeing unexpected peaks in my chromatogram. What could be their source?

A3: Extraneous peaks can originate from several sources.

  • Contamination: Contamination can come from the sample solvent, glassware, or carryover from a previous injection.

    • Solution: Run a solvent blank to check for contamination in your solvent and sample preparation workflow. Ensure all glassware is scrupulously clean. If carryover is suspected, run a blank injection after a concentrated sample.

  • Impurities in the Standard: Commercial this compound can contain impurities, with dimethyl-vinyl-chloride (1-chloro-2-methylpropene) being a common one.[1][2]

    • Solution: Obtain a certificate of analysis for your standard to identify potential impurities. If necessary, purify the standard.

  • Degradation of the Analyte: this compound can potentially degrade in a hot GC inlet, leading to the formation of other compounds.

    • Solution: Try lowering the inlet temperature in increments of 10-20 °C to see if the unexpected peaks are reduced. Ensure the liner is deactivated to minimize catalytic degradation.

Q4: The mass spectrum of my peak does not match the library spectrum for this compound. Why might this be?

A4: A mismatched mass spectrum can be due to co-elution, a dirty ion source, or incorrect MS settings.

  • Co-eluting Peak: An interfering compound that is not chromatographically resolved from this compound will contribute to the mass spectrum.

    • Solution: Check the purity of your peak by examining the mass spectra across the peak width. If the spectra are inconsistent, adjust your GC method (e.g., change the temperature program) to improve resolution.

  • Incorrect Mass Spectrometer Calibration: If the mass spectrometer is not properly calibrated, the m/z values will be incorrect.

    • Solution: Calibrate the mass spectrometer according to the manufacturer's recommendations.

  • High Background Noise: A high background in the mass spectrometer can distort the mass spectrum.

    • Solution: Check for leaks and ensure the ion source is clean.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueSource
Molecular Weight90.55 g/mol PubChem
Molecular FormulaC4H7ClPubChem
Boiling Point71-72 °C[2]
Key Mass Fragments (m/z)55, 90, 54, 92, 53PubChem
Common ImpurityDimethyl-vinyl-chloride[1][2]

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of this compound. This is a general-purpose method and may require optimization for specific matrices.

Sample Preparation (for Water Samples using Purge and Trap):

This protocol is based on general principles from EPA methods for volatile organic compounds.

  • Sample Collection: Collect water samples in 40 mL vials containing a preservative (e.g., hydrochloric acid or sodium thiosulfate). Ensure no headspace is present.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated VOCs) just before analysis.

  • Purging: Place a 5-25 mL aliquot of the sample into the purging vessel of a purge and trap system.

  • Trapping: Purge the sample with an inert gas (e.g., helium) at a controlled flow rate for a set time. The volatile organic compounds, including this compound, are trapped on a sorbent trap (e.g., Tenax®).[2][3]

  • Desorption: After purging, the trap is rapidly heated, and the analytes are desorbed onto the GC column.

GC-MS Parameters:

These parameters are a starting point and should be optimized for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polarity column is suitable. A common choice would be a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/splitless injector. For trace analysis, splitless injection is preferred.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 2 minutes at 200 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

    • Transfer Line Temperature: 280 °C.

Visualizations

Troubleshooting_Workflow start Start: GC-MS Analysis Issue peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity extra_peaks Extra Peaks? start->extra_peaks mass_spec Incorrect Mass Spectrum? start->mass_spec peak_shape->sensitivity No active_sites Check for Active Sites (Liner, Column) peak_shape->active_sites Yes sensitivity->extra_peaks No sample_prep Review Sample Prep (Minimize Volatilization) sensitivity->sample_prep Yes extra_peaks->mass_spec No blank_run Run Solvent Blank extra_peaks->blank_run Yes coelution Check for Co-elution mass_spec->coelution Yes end Issue Resolved mass_spec->end No injection Optimize Injection (Speed, Solvent) active_sites->injection overload Dilute Sample (Check for Overload) injection->overload inlet_temp_low Increase Inlet Temp. overload->inlet_temp_low inlet_temp_low->end leaks Perform Leak Check sample_prep->leaks gcms_params Optimize GC-MS Parameters leaks->gcms_params clean_source Clean Ion Source gcms_params->clean_source clean_source->end impurity_check Check Standard Purity blank_run->impurity_check degradation_check Lower Inlet Temperature impurity_check->degradation_check degradation_check->end ms_cal Calibrate Mass Spec coelution->ms_cal background Check for High Background ms_cal->background background->end

References

Technical Support Center: Safe Disposal of 3-Chloro-2-methylpropene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, frequently asked questions (FAQs), and troubleshooting procedures for the safe handling and disposal of 3-Chloro-2-methylpropene (also known as methallyl chloride) waste. It is intended for researchers, scientists, and drug development professionals. Given that this compound is highly flammable, toxic, and reasonably anticipated to be a human carcinogen, strict adherence to safety protocols is mandatory.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its waste considered hazardous?

A1: this compound (CAS No. 563-47-3) is a colorless to straw-colored, highly flammable liquid with a sharp odor.[1][4] Its waste is classified as hazardous for several reasons:

  • Flammability: It has a very low flash point of -18°C (-0.4°F), making it a significant fire hazard.[5] Vapors can form explosive mixtures with air and travel to an ignition source.[5]

  • Toxicity: It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[6]

  • Carcinogenicity: It is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][2]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[6][7]

  • Reactivity: It can react vigorously with strong oxidizing agents and strong bases.[2][7]

Q2: How should I collect and store this compound waste in the laboratory?

A2: Proper collection and storage are critical to prevent accidents.

  • Segregation: Collect this compound waste in a dedicated, separate container labeled "Halogenated Organic Waste".[8][9] Do not mix it with non-halogenated solvents, as this will contaminate the entire container and significantly increase disposal costs.[9]

  • Container: Use a compatible, leak-proof container with a secure screw-top cap.[8][9] Do not use aluminum containers. If the waste is mixed with water, do not use stainless-steel containers due to the risk of corrosion.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[8]

  • Storage: Store the sealed container in a cool, dry, well-ventilated area, such as a designated satellite accumulation area or a chemical storage cabinet.[5] Keep it away from heat, sparks, open flames, and incompatible materials.[5]

Q3: What are the approved disposal methods for this type of waste?

A3: The primary and approved method for disposing of halogenated organic waste like this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9][10] Land disposal of such wastes is heavily restricted.[3][4][10] Always use your institution's designated hazardous waste disposal service and follow their specific procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Q4: What Personal Protective Equipment (PPE) is required when handling the waste?

A4: When handling this compound or its waste, a comprehensive set of PPE is required to minimize exposure.[11] This includes, but is not limited to, the equipment listed in the table below. All handling should be done inside a certified chemical fume hood.[5][7]

Q5: What is the correct procedure in case of a spill?

A5: The response depends on the size of the spill. For any major spill, evacuate the area immediately and contact your institution's emergency response team. For a minor spill, if you are trained and equipped to handle it:

  • Alert personnel in the immediate area.

  • Ensure all ignition sources are eliminated (e.g., turn off hot plates, unplug equipment).[7]

  • Increase ventilation by opening the fume hood sash (if safe to do so).

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[12] Do not use paper towels.[12]

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[5][7]

  • Decontaminate the area with soap and water.

  • Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office.

Troubleshooting Guide

Problem: My halogenated waste container is bulging or seems pressurized.

  • Possible Cause: Contamination with an incompatible chemical may be causing a reaction that generates gas, or polymerization may be occurring.

  • Solution: Do not attempt to open the container. Place the container in a secondary containment bin inside a fume hood. Immediately alert your colleagues, secure the area, and contact your institution's EHS or hazardous waste disposal office for emergency pickup and guidance.

Problem: I accidentally mixed a small amount of this compound into my "Non-Halogenated Waste" container.

  • Protocol: The entire container is now considered halogenated hazardous waste.[8] You must immediately relabel the container. Cross out the "Non-Halogenated" label and clearly mark it as "Halogenated Waste." Add "this compound" to the list of contents. This ensures it is sent for the correct disposal (incineration) and prevents costly errors for the disposal facility.[9]

Problem: Our hazardous waste pickup was rejected due to an improper container.

  • Common Reasons & Solutions:

    • Leaking or Damaged Container: Transfer the waste to a new, appropriate container inside a fume hood, wearing full PPE.

    • Improper Lid: The container must have a tight-fitting, screw-top cap to be vapor-tight and spill-proof.[8][9] Replace open beakers or containers with stoppers with compliant containers.

    • Incorrect Labeling: Ensure the label is complete with the full chemical names of all constituents (no abbreviations), the words "Hazardous Waste," and the date.[8]

    • Container Material: Ensure the container material is compatible. For this compound, avoid aluminum or (if wet) stainless steel.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitation(s)
CAS Number 563-47-3[7]
Molecular Formula C₄H₇Cl
Molecular Weight 90.55 g/mol [2]
Appearance Colorless to straw-colored liquid
Odor Sharp, disagreeable, pungent[4]
Boiling Point 71-72 °C (159.8-161.6 °F)[2][5]
Melting Point < -80 °C (< -112 °F)[2]
Flash Point -18 °C (-0.4 °F)[5]
Specific Gravity 0.920 - 0.925 g/mL at 20°C[2][5]
Vapor Density 3.1 (Air = 1)
Water Solubility Slightly soluble (0.5 - 1.4 g/L at 20-25°C)[2][6]
Explosive Limits 2.3% - 8.1% by volume in air[5]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling Waste

PPE CategorySpecificationCitation(s)
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier®). Consult glove manufacturer's compatibility charts. Dispose of contaminated gloves immediately.[13]
Eye Protection Chemical splash goggles are mandatory. For tasks with a high splash risk, also use a full-face shield in conjunction with goggles.[5][11]
Body Protection A flame-resistant lab coat is a minimum requirement. For larger quantities or spill cleanup, use chemical-resistant aprons or coveralls.[5][14]
Footwear Closed-toe shoes made of a non-porous material. Do not wear sandals or perforated shoes in the laboratory.[13]
Respiratory Use only within a certified chemical fume hood. If exposure limits may be exceeded (e.g., large spill), use a NIOSH-approved respirator with an organic vapor cartridge.[5][7]

Experimental Protocols

Protocol 1: Procedure for Segregation and Collection of this compound Waste

  • Obtain Container: Procure a designated and compatible hazardous waste container from your institution's EHS department. Ensure it has a proper screw-top cap.

  • Label Container: Before adding any waste, affix a "Halogenated Hazardous Waste" label. Fill in the laboratory, PI name, and start date.

  • Waste Addition: Inside a chemical fume hood, carefully transfer waste into the container using a funnel to prevent drips.

  • Update Contents: Each time waste is added, update the container's contents list with "this compound" and its estimated percentage or volume.

  • Secure Container: After adding waste, securely fasten the cap to ensure the container is closed and vapor-tight.

  • Storage: Place the container in its designated satellite accumulation area, ensuring it is in secondary containment.

  • Full Container: Once the container is 90% full, submit a request for pickup through your institution's EHS portal. Do not overfill.

Protocol 2: Small-Scale Spill (<100 mL) Cleanup Procedure

  • Assess and Alert: Immediately assess the situation. Alert all other personnel in the lab.

  • Isolate and Ventilate: Isolate the area. Ensure all ignition sources are off. Work within a fume hood if the spill occurred there; otherwise, ensure the lab is well-ventilated.

  • Don PPE: Put on the full set of recommended PPE as described in Table 2, including chemical splash goggles, a face shield, appropriate gloves, and a lab coat.

  • Contain Spill: Create a dike around the spill using a non-combustible absorbent material (e.g., vermiculite, sand).[12]

  • Absorb Spill: Gently cover the spilled liquid with more absorbent material, working from the outside in.

  • Collect Waste: Using non-sparking scoops or tools, carefully collect the contaminated absorbent material. Place it into a heavy-duty plastic bag or a designated solid hazardous waste container.

  • Package and Label: Seal the bag or container. Label it as "Hazardous Waste: Debris contaminated with this compound."

  • Decontaminate: Wipe the spill area with a cloth soaked in soap and water. Place the used cloth in the same hazardous waste container.

  • Doff PPE and Wash: Remove PPE and dispose of any single-use items in the hazardous waste container. Wash hands thoroughly with soap and water.

  • Arrange for Disposal: Arrange for the disposal of the contaminated debris through your EHS department.

Visualizations

WasteDisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process gen Waste Generation (Experiment) seg Segregate Waste (Halogenated vs. Non-Halogenated) gen->seg Crucial Step cont Use Correct Container (Compatible, Screw-Top) seg->cont mix_error Error: Mixing with Non-Halogenated Waste seg->mix_error label_node Label Container ('Halogenated Waste', Contents) cont->label_node store Temporary Storage (Sealed, in Fume Hood or Cabinet) label_node->store pickup Request EHS Pickup store->pickup Container is 90% Full transport Transport by Licensed Carrier pickup->transport incin High-Temperature Incineration (Approved Facility) transport->incin relabel relabel mix_error->relabel Action: Relabel Entire Container as Halogenated relabel->store

Caption: Workflow for safe segregation, storage, and disposal of this compound waste.

SpillResponse cluster_minor Minor Spill (<100 mL, Contained) cluster_major Major Spill (>100 mL, Fire, Injury) start Spill Occurs decision Assess Spill Size & Immediate Hazard start->decision alert_minor 1. Alert Nearby Personnel decision->alert_minor Minor alert_major 1. Alert Everyone 'Spill! Get Out!' decision->alert_major Major ppe_minor 2. Don Full PPE alert_minor->ppe_minor ignite_minor 3. Eliminate Ignition Sources ppe_minor->ignite_minor contain_minor 4. Contain & Absorb (Non-Combustible Material) ignite_minor->contain_minor collect_minor 5. Collect Waste (Non-Sparking Tools) contain_minor->collect_minor clean_minor 6. Decontaminate Area collect_minor->clean_minor report_minor 7. Report to Supervisor/EHS clean_minor->report_minor evacuate 2. Evacuate Immediately alert_major->evacuate alarm 3. Activate Fire Alarm (If fire/explosion risk) evacuate->alarm call 4. Call Emergency Services (From a safe location) alarm->call deny 5. Deny Re-entry call->deny

Caption: Decision tree for responding to a minor vs. major spill of this compound.

References

Technical Support Center: Optimizing Alkylation Reactions with 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your alkylation reactions using 3-chloro-2-methylpropene (also known as methallyl chloride). Whether you are performing N-, O-, or S-alkylation, this guide will help you address common challenges and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound for alkylation?

A1: The most frequent challenges include low to no product yield, formation of multiple products (over-alkylation or side reactions), and the presence of unreacted starting materials. These issues often stem from suboptimal reaction conditions, including the choice of base, solvent, temperature, and catalyst.

Q2: How can I minimize the formation of byproducts in my alkylation reaction?

A2: Several strategies can be employed to enhance selectivity and reduce byproduct formation:

  • Control Stoichiometry: Use a precise molar ratio of your substrate to this compound. For mono-alkylation of primary amines, for instance, using a large excess of the amine can be beneficial.

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize over-alkylation.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the desired reaction pathway over competing side reactions.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for controlling reactivity and selectivity.

Q3: Is this compound a hazardous substance?

A3: Yes, this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may be toxic by ingestion and is irritating to the skin and eyes.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).

Q4: Can I use this compound in Friedel-Crafts alkylation reactions?

A4: Yes, this compound can be used in Friedel-Crafts alkylation reactions to introduce a methallyl group onto an aromatic ring. However, like other Friedel-Crafts reactions, it is prone to challenges such as polyalkylation and carbocation rearrangements. Careful optimization of the Lewis acid catalyst, solvent, and reaction temperature is necessary.

Troubleshooting Guides

This section provides detailed guidance for specific types of alkylation reactions.

N-Alkylation Troubleshooting

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Insufficiently Strong Base The pKa of the N-H bond in your substrate will determine the required base strength. For less acidic amines, a stronger base like sodium hydride (NaH) may be necessary instead of weaker bases like potassium carbonate (K₂CO₃).
Poor Solubility Ensure that both your substrate and the base are sufficiently soluble in the chosen solvent. If solubility is an issue, consider switching to a more appropriate solvent (see Table 2).
Steric Hindrance If your amine is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a longer reaction time.
Low Reactivity of Alkylating Agent While this compound is a reactive alkylating agent, for particularly unreactive amines, consider converting it to the more reactive 3-iodo-2-methylpropene in situ by adding a catalytic amount of sodium or potassium iodide.

Issue 2: Over-alkylation (Formation of di- or tri-alkylated products)

Potential Cause Troubleshooting Step
Product is More Nucleophilic The mono-alkylated product can be more nucleophilic than the starting amine, leading to further reaction.
* Use Excess Amine: Employing a large excess of the starting amine can statistically favor mono-alkylation.
* Slow Addition of Alkylating Agent: Add this compound dropwise to the reaction mixture to maintain its low concentration.
* Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
O-Alkylation Troubleshooting

Issue 1: Low Yield of O-Alkylated Product

Potential Cause Troubleshooting Step
Incomplete Deprotonation Ensure complete deprotonation of the hydroxyl group by using a sufficiently strong base. For phenols, bases like K₂CO₃ or sodium hydroxide (NaOH) are often effective. For less acidic alcohols, stronger bases like NaH may be required.
C-Alkylation Competition Phenoxides are ambident nucleophiles and can undergo C-alkylation as a side reaction.
* Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2]
* Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst can significantly improve the yield of the O-alkylated product by facilitating the reaction between the phenoxide in the aqueous or solid phase and the alkylating agent in the organic phase.

Issue 2: Formation of Byproducts

Potential Cause Troubleshooting Step
Di-ether Formation (for diols) When working with diols like catechol, the formation of the di-ether can be a significant side reaction.
* Control Stoichiometry: Use a molar ratio of catechol to this compound that favors mono-alkylation.
Ring Alkylation (Friedel-Crafts type) Under certain conditions, especially with acidic catalysts, alkylation of the aromatic ring can occur.
* Use of Base: Employing basic conditions for the O-alkylation of phenols minimizes the risk of Friedel-Crafts side reactions.
S-Alkylation Troubleshooting

Issue 1: Low Yield of S-Alkylated Product

Potential Cause Troubleshooting Step
Oxidation of Thiol Thiols are susceptible to oxidation to disulfides, especially in the presence of air and base.
* Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Insufficiently Basic Conditions While thiols are generally more acidic than alcohols, a base is still required for deprotonation. The choice of base can influence the reaction rate and yield.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Over-alkylation Similar to amines, if the resulting sulfide has other nucleophilic sites, further reaction can occur.
* Careful control of stoichiometry and reaction conditions is crucial.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can affect the outcome of your alkylation reaction.

Table 1: General Solvent Selection Guide for Alkylation

Solvent ClassExamplesSuitability for SN2 ReactionsNotes
Polar Aprotic DMF, DMSO, AcetonitrileExcellent Favorable for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Polar Protic Water, Ethanol, MethanolFair to Good Can solvate both the nucleophile and the leaving group, potentially slowing down the reaction. Protic solvents can favor C-alkylation of phenoxides.[2]
Nonpolar Aprotic Toluene, Hexane, DichloromethanePoor to Fair Generally not ideal for SN2 reactions with charged nucleophiles due to poor solubility of the reactants. Often used in phase-transfer catalysis.

This table provides general guidance. The optimal solvent will depend on the specific substrate and reaction conditions.

Table 2: Influence of Base on N-Alkylation Yield (Illustrative)

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleK₂CO₃AcetonitrileRoom Temp24~40[3]
ImidazoleKOHAcetonitrileRoom Temp24Varies[3]
Hydantoin50% aq. KOHTolueneRoom TempVariesHigh[4]
Hydantoin50% aq. NaOHToluene4048~73[4]

Table 3: O-Alkylation of Catechol with this compound

BaseCatalystSolventReaction Time (h)Yield of Monoether (%)Reference
K₂CO₃KIAcetone15-[5]
K₂CO₃KIAcetone/Water1576[5]
K₂CO₃-Acetone-84[6]

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates.

General Protocol for N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is suitable for the alkylation of N-H containing heterocycles.

  • Reaction Setup: To a round-bottom flask, add the substrate (1.0 equiv.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.02-0.1 equiv.), and a suitable organic solvent (e.g., toluene).

  • Addition of Base: Add an aqueous solution of a base (e.g., 50% w/w KOH) to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add this compound (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

General Protocol for O-Alkylation of a Phenol
  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Add this compound (1.1 equiv.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

General Protocol for S-Alkylation of a Thiol
  • Reaction Setup: Dissolve the thiol (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a base (e.g., sodium ethoxide or K₂CO₃, 1.1 equiv.) and stir the mixture.

  • Addition of Alkylating Agent: Add this compound (1.05 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.

  • Purification: Separate the organic layer, dry it, and concentrate to obtain the crude product, which can be further purified.

Visualization of Workflows and Relationships

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_base Is the base strong enough? start->check_base check_solubility Are reactants soluble? check_base->check_solubility Yes increase_base Use stronger base (e.g., NaH) check_base->increase_base No check_temp Is the temperature appropriate? check_solubility->check_temp Yes change_solvent Change solvent check_solubility->change_solvent No check_sterics Is the substrate sterically hindered? check_temp->check_sterics Optimal increase_temp Increase temperature/time check_temp->increase_temp Too low check_sterics->increase_temp Yes add_catalyst Consider adding NaI or KI check_sterics->add_catalyst No

Caption: A logical workflow for troubleshooting low product yield in alkylation reactions.

Decision Tree for Minimizing Over-Alkylation

Over_Alkylation_Control start Over-alkylation Observed stoichiometry Adjust Stoichiometry start->stoichiometry addition_rate Modify Addition Rate start->addition_rate temperature Lower Reaction Temperature start->temperature excess_nucleophile Use large excess of nucleophile stoichiometry->excess_nucleophile slow_addition Add alkylating agent dropwise addition_rate->slow_addition lower_temp Run reaction at 0°C or room temp temperature->lower_temp

Caption: Decision-making process to control and minimize over-alkylation side reactions.

Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Nu_M Nucleophile Anion (Nu⁻M⁺) QNu Ion Pair (Q⁺Nu⁻) Nu_M->QNu Ion Exchange QX Catalyst (Q⁺X⁻) RCl This compound (R-Cl) Product Product (R-Nu) RCl->Product QNu->Product SN2 Reaction QCl Catalyst (Q⁺Cl⁻) QCl->Nu_M Catalyst Regeneration

Caption: Simplified workflow illustrating the mechanism of phase-transfer catalysis.

References

Navigating the Challenges of 3-Chloro-2-methylpropene: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, handling 3-Chloro-2-methylpropene requires a keen awareness of its sensitivity to light and heat. Improper storage or handling can lead to degradation, impacting experimental outcomes and potentially posing safety risks. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide: Addressing Common Issues

Researchers may encounter several issues when working with this compound. This guide is designed to help identify and resolve these common problems.

Observed Issue Potential Cause Recommended Action
Increased viscosity or solidification of the reagent. Polymerization due to exposure to light, heat, or absence of an appropriate inhibitor.[1]1. Do not use the reagent. 2. Review storage conditions; ensure the container is sealed, protected from light, and stored at the recommended temperature (typically 2-8°C). 3. For future purchases, select a product stabilized with an appropriate inhibitor if compatible with your application.
Discoloration of the reagent (e.g., turning yellow or brown). Degradation of the compound, potentially through oxidation or the formation of impurities.1. Assess the purity of the material using Gas Chromatography-Mass Spectrometry (GC-MS). 2. If significant impurities are detected, consider purification by distillation, though caution is advised due to its thermal instability. 3. If purification is not feasible, procure a fresh batch of the reagent.
Inconsistent or unexpected reaction outcomes. The use of degraded this compound, which may contain dimers or polymers that interfere with the intended reaction.[2]1. Verify the purity of the this compound stock using GC-MS. 2. If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Ensure reaction conditions are optimized to minimize exposure to high temperatures and light.
Precipitate formation in the reagent bottle. This is a strong indication of polymerization.1. Do not attempt to use the reagent. 2. Dispose of the material according to your institution's hazardous waste guidelines. 3. Evaluate your storage and handling procedures to prevent future occurrences.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[1] The recommended storage temperature is refrigerated (2-8°C).[3] It should be stored in a well-ventilated area, away from heat sources, sparks, and open flames.[4]

Q2: My experiment requires heating this compound. How can I minimize degradation?

A2: If heating is unavoidable, it is crucial to keep the reaction time as short as possible and to use the lowest effective temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation. Consider using a stabilized grade of this compound if it does not interfere with your reaction chemistry.

Q3: Can I store this compound in a plastic container?

A3: It is not recommended. This compound should be stored in its original glass container or another appropriate glass vessel. Plastic containers may not be compatible and could lead to contamination or degradation of the reagent.

Degradation and Stabilization

Q4: What are the primary degradation products of this compound?

A4: The primary degradation products resulting from exposure to light and heat are dimers of methallyl chloride and polymers.[2] These impurities can significantly affect the outcome of chemical reactions.

Q5: What are common stabilizers used for this compound?

A5: Commercially available this compound is often stabilized with radical inhibitors. Common examples include:

  • Butylated hydroxytoluene (BHT)

  • Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)[5]

  • Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate

The choice of stabilizer depends on the intended application, and it is important to ensure that the stabilizer will not interfere with the desired chemical transformation.

Q6: How can I tell if the stabilizer in my this compound is still effective?

A6: The most reliable method is to periodically check the purity of the reagent using GC-MS. An increase in the presence of dimers or other impurities would indicate that the stabilizer is no longer effective or that the storage conditions have been compromised. Visual inspection for discoloration or increased viscosity can also be indicative of degradation.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its common degradation products.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane). A concentration of approximately 1 mg/mL is a good starting point.

2. GC-MS Parameters:

Parameter Setting
Column A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/minute.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Detector Electron Ionization (EI) at 70 eV.
Scan Range 35-300 amu.

3. Data Analysis:

  • The peak corresponding to this compound will have a mass spectrum with characteristic fragments.
  • Look for peaks at later retention times with molecular ions corresponding to dimers (m/z = 180.08) or higher oligomers.

Visualizing Degradation Pathways

The degradation of this compound when exposed to light or heat can proceed through a free-radical mechanism, leading to dimerization.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination 3_Chloro_2_methylpropene_1 This compound Radical_1 Allylic Radical 3_Chloro_2_methylpropene_1->Radical_1 Light or Heat Cl_Radical Chlorine Radical Radical_1_prop Allylic Radical 3_Chloro_2_methylpropene_2 This compound Radical_1_prop->3_Chloro_2_methylpropene_2 Reaction Dimer_Radical Dimer Radical 3_Chloro_2_methylpropene_2->Dimer_Radical Radical_1_term Allylic Radical Dimer Dimer Radical_1_term->Dimer Radical_2_term Allylic Radical Radical_2_term->Dimer Initiation Initiation Propagation Propagation Termination Termination

Caption: Free-radical dimerization of this compound.

This workflow illustrates the key stages of degradation, from the initial formation of radicals to the propagation of the reaction and the eventual termination to form a stable dimer.

By adhering to proper storage and handling protocols and being vigilant for the signs of degradation, researchers can ensure the quality and reliability of their experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-2-methylpropene and Allyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-chloro-2-methylpropene (also known as methallyl chloride) and allyl chloride in nucleophilic substitution reactions. The following sections detail their relative reactivity under SN1 and SN2 conditions, supported by available experimental data, and provide standardized experimental protocols for assessing their reactivity.

Executive Summary

Both this compound and allyl chloride are reactive substrates in nucleophilic substitution reactions, capable of proceeding through both SN1 and SN2 mechanisms. Their reactivity is governed by the inherent stability of the allylic system. In general, the methyl group in this compound introduces steric hindrance that tends to disfavor the SN2 pathway compared to allyl chloride. Conversely, for the SN1 pathway, the methyl group can stabilize the resulting carbocation, potentially accelerating the reaction. The preferred mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent polarity, and temperature.

Quantitative Data Comparison

The following table summarizes available kinetic data for the two compounds under different nucleophilic substitution conditions. Direct comparison is challenging due to variations in experimental setups across different studies.

SubstrateReaction TypeNucleophile/SolventTemperature (°C)Rate Constant (k)Half-life (t½)Reference
Allyl Chloride SN2NaOEt in EtOH250.064 L mol⁻¹ hr⁻¹-[1]
Allyl Chloride SN1 (Hydrolysis)Water (pH 7)--~8 days[2]
This compound SN1 (Hydrolysis)Aqueous environment--Estimated 10 hours (atmospheric)[2][3]

Note: The hydrolysis half-life for this compound is an atmospheric estimation and may not be directly comparable to the aqueous hydrolysis half-life of allyl chloride. Further experimental data under identical conditions are required for a precise comparison.

Reaction Mechanisms and Theoretical Background

Nucleophilic substitution reactions of allylic halides can proceed via two distinct pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this carbocation. Both allyl chloride and this compound form resonance-stabilized allylic carbocations, making them susceptible to SN1 reactions. The additional methyl group in the this compound carbocation provides further stabilization through hyperconjugation, which may lead to an enhanced SN1 reaction rate compared to allyl chloride.

  • SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. The methyl group in this compound, being adjacent to the reaction center, introduces steric bulk that can hinder the backside attack of the nucleophile, thus potentially slowing down the SN2 reaction compared to the less hindered allyl chloride.

SN1_Mechanism Substrate Allylic Chloride Carbocation Resonance-Stabilized Carbocation Intermediate Substrate->Carbocation Slow, Rate-determining step (Leaving group departs) Product Substitution Product Carbocation->Product Fast (Nucleophile attacks)

Caption: Generalized SN1 reaction pathway for allylic chlorides.

SN2_Mechanism Reactants Nucleophile + Allylic Chloride TransitionState Transition State (Concerted bond forming/breaking) Reactants->TransitionState Product Substitution Product (Inversion of stereochemistry) TransitionState->Product

Caption: Generalized SN2 reaction pathway for allylic chlorides.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of this compound and allyl chloride.

Experiment 1: Comparison of SN1 Reactivity (Solvolysis)

Objective: To compare the rates of solvolysis of this compound and allyl chloride in an aqueous ethanol solution.

Materials:

  • This compound

  • Allyl chloride

  • 80% Ethanol (v/v) in deionized water

  • Phenolphthalein indicator solution

  • Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Constant temperature water bath (e.g., 25°C)

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a 0.1 M solution of each allylic chloride in 80% ethanol.

  • In a flask, place 50 mL of 80% ethanol and a few drops of phenolphthalein.

  • Add a precise amount of the standardized NaOH solution (e.g., 0.5 mL) to the flask. The solution should turn pink.

  • Equilibrate the flask in the constant temperature water bath.

  • Initiate the reaction by adding a precise volume of the allylic chloride solution (e.g., 1 mL) to the flask and start a timer.

  • Record the time it takes for the pink color to disappear. This marks the point where the HCl produced from the solvolysis has neutralized the added NaOH.

  • Immediately add another aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several intervals to determine the reaction rate.

  • The rate constant can be calculated from the integrated rate law for a first-order reaction.

SN1_Experimental_Workflow start Prepare 0.1 M allylic chloride in 80% ethanol mix Mix 80% ethanol, phenolphthalein, and a known amount of NaOH start->mix equilibrate Equilibrate in constant temperature bath mix->equilibrate react Add allylic chloride solution and start timer equilibrate->react observe Record time for pink color to disappear react->observe repeat Add another aliquot of NaOH and repeat timing observe->repeat repeat->observe calculate Calculate rate constant repeat->calculate

Caption: Workflow for the SN1 solvolysis experiment.

Experiment 2: Comparison of SN2 Reactivity

Objective: To compare the rates of reaction of this compound and allyl chloride with sodium iodide in acetone.

Materials:

  • This compound

  • Allyl chloride

  • 15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Test tubes and rack

  • Constant temperature water bath (optional, for slow reactions)

Procedure:

  • Label two clean, dry test tubes for each allylic chloride.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 2-3 drops of the respective allylic chloride to each corresponding test tube and start a timer immediately.

  • Gently agitate the test tubes to ensure mixing.

  • Observe the formation of a white precipitate (NaCl). Record the time at which the precipitate first becomes visible.

  • If no reaction is observed at room temperature after a reasonable time (e.g., 10-15 minutes), the test tubes can be placed in a warm water bath (e.g., 50°C) to facilitate the reaction.

  • The relative reactivity is determined by comparing the time taken for the precipitate to form. A shorter time indicates a faster reaction rate.

SN2_Experimental_Workflow start Prepare test tubes with 15% NaI in acetone add_halide Add allylic chloride and start timer start->add_halide observe Observe for formation of NaCl precipitate add_halide->observe record_time Record time of precipitate formation observe->record_time compare Compare reaction times record_time->compare

Caption: Workflow for the SN2 reaction with NaI in acetone.

Conclusion

The reactivity of this compound and allyl chloride in nucleophilic substitution reactions is a nuanced interplay of electronic and steric factors. While both are activated towards substitution due to the adjacent π-system, the methyl group in this compound is expected to decrease its reactivity in SN2 reactions and increase its reactivity in SN1 reactions compared to allyl chloride. The choice of substrate for a particular synthetic application will therefore depend critically on the desired reaction mechanism, which can be controlled by the selection of the nucleophile and solvent system. Further quantitative kinetic studies under identical conditions are necessary to provide a more definitive comparison of their reactivity.

References

A Comparative Analysis of 3-Chloro-2-methylpropene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 3-Chloro-2-methylpropene and its structural and positional isomers. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their chemical and physical properties, synthesis methodologies, and potential biological implications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and a selection of its isomers. These properties are critical for understanding their reactivity, designing experimental procedures, and predicting their behavior in various systems.

PropertyThis compound1-Chloro-2-methylpropene1-Chloro-1-butene2-Chloro-1-butene2-Chloro-2-butene3-Chloro-1-butene4-Chloro-1-butene
CAS Number 563-47-3513-37-17611-87-252844-20-94461-41-0563-52-0927-73-1
Molecular Formula C₄H₇ClC₄H₇ClC₄H₇ClC₄H₇ClC₄H₇ClC₄H₇ClC₄H₇Cl
Molecular Weight ( g/mol ) 90.5590.5590.5590.5590.5590.5590.55
Boiling Point (°C) 71-72[1]68[2][3]68.05[4]59.1[5]70.6[6]62-65[7]85-86
Density (g/mL at 20-25°C) 0.9165 at 20°C[1]0.92 at 25°C[2][3]0.90910.8970.9110.9 at 25°C[7]0.896
Refractive Index (n20/D) 1.428[8]1.424[2][3]1.4126~1.4191.4205[6][9]1.419[7]1.4192
Flash Point (°C) <0[4]-1[3]--19[6]---12

Synthesis and Reactivity

This compound is typically synthesized via the chlorination of isoprene or a similar methyl-substituted diene under controlled radical conditions.[10] It can also be produced by the substitutive chlorination of isobutylene.[11] The isomers can be synthesized through various methods, often involving the reaction of the corresponding alcohol with a chlorinating agent. For instance, 1-Chloro-2-methylpropane can be synthesized from isobutanol and hydrochloric acid.

These compounds, being allylic or vinylic chlorides, exhibit characteristic reactivity. They can undergo nucleophilic substitution reactions and are used as intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals, plastics, and other specialty chemicals.[4][10] For example, this compound is used as an intermediate to produce carbofuran and other herbicides.[4]

Experimental Protocols

General Synthesis of Allylic Chlorides from Allylic Alcohols

This protocol provides a general method for the synthesis of allylic chlorides from their corresponding allylic alcohols using thionyl chloride.

Materials:

  • Allylic alcohol (e.g., 2-methyl-2-propen-1-ol for this compound)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the allylic alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of thionyl chloride in diethyl ether to the cooled alcohol solution. A small amount of pyridine is often added to catalyze the reaction and neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation to obtain the desired allylic chloride.

Note: This is a generalized protocol and may require optimization for specific isomers. Appropriate safety precautions must be taken when handling thionyl chloride and other reagents.

Biological Activity and Toxicology

Several of these chlorinated hydrocarbons have been investigated for their toxicological properties. This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[6][12] Oral exposure has been shown to cause tumors in the forestomach of rodents.[6][12] Similarly, 1-Chloro-2-methylpropene has also been shown to be carcinogenic in animal studies.

The metabolism of these compounds is an important aspect of their toxicology. Allylic chlorides can be detoxified in the body through conjugation with glutathione, a process mediated by glutathione S-transferases. This leads to the formation of mercapturic acid derivatives, which are then excreted in the urine.[9]

Visualizations

Isomeric Relationships

The following diagram illustrates the structural isomerism among the butene-derived chlorides.

Isomer_Relationships Structural Isomers of Chlorobutene cluster_c4h7cl C4H7Cl This compound This compound 1-Chloro-2-methylpropene 1-Chloro-2-methylpropene 1-Chloro-1-butene 1-Chloro-1-butene 2-Chloro-1-butene 2-Chloro-1-butene 2-Chloro-2-butene 2-Chloro-2-butene 3-Chloro-1-butene 3-Chloro-1-butene 4-Chloro-1-butene 4-Chloro-1-butene Butane Backbone Butane Backbone Butane Backbone->1-Chloro-1-butene Butane Backbone->2-Chloro-1-butene Butane Backbone->2-Chloro-2-butene Butane Backbone->3-Chloro-1-butene Butane Backbone->4-Chloro-1-butene Isobutane Backbone Isobutane Backbone Isobutane Backbone->this compound Isobutane Backbone->1-Chloro-2-methylpropene

Caption: Relationship between chlorobutene isomers and their parent hydrocarbon backbones.

General Metabolic Pathway

The diagram below outlines a generalized metabolic pathway for the detoxification of allylic chlorides like this compound.

Metabolic_Pathway General Metabolic Pathway of Allylic Chlorides Allylic_Chloride Allylic Chloride (e.g., this compound) Glutathione_Conjugate Glutathione Conjugate Allylic_Chloride->Glutathione_Conjugate Glutathione S-transferase (GST) Mercapturic_Acid Mercapturic Acid Derivative Glutathione_Conjugate->Mercapturic_Acid Further Processing Excretion Excretion (Urine) Mercapturic_Acid->Excretion

Caption: Simplified metabolic pathway for the detoxification of allylic chlorides.

References

Validating the Structure of 3-Chloro-2-methylpropene using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data used to validate the chemical structure of 3-Chloro-2-methylpropene. By comparing experimentally observed ¹³C NMR data with predicted ¹H NMR values based on established principles, we demonstrate the power of NMR spectroscopy in unequivocal structure elucidation. This document is intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Structural Overview and Predicted NMR Signals

This compound possesses a unique arrangement of functional groups, including a vinyl group, a methyl group attached to an sp² hybridized carbon, and an allylic chloride. Each of these features gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.

The structure contains four distinct carbon environments and three distinct proton environments, which should be reflected in the respective NMR spectra.

  • ¹H NMR: We anticipate three distinct signals corresponding to the vinylic protons (=CH₂), the allylic protons (-CH₂Cl), and the methyl protons (-CH₃). The integration of these signals should correspond to a 2:2:3 ratio.

  • ¹³C NMR: Four signals are expected, one for each of the four carbon atoms in the molecule: the vinylic carbon (=CH₂), the quaternary vinylic carbon (=C(CH₃)CH₂Cl), the allylic carbon (-CH₂Cl), and the methyl carbon (-CH₃).

Experimental ¹³C NMR Data

The following table summarizes the experimentally obtained ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Carbon Atom Chemical Shift (δ) in ppm Assignment
C1 (=CH₂)115.1Vinylic Carbon
C2 (=C)141.5Quaternary Vinylic Carbon
C3 (-CH₂Cl)49.6Allylic Carbon
C4 (-CH₃)19.8Methyl Carbon

Data sourced from the University of Victoria's spectral database.

Predicted ¹H NMR Data and Comparison with Expected Ranges

While a definitive, publicly available ¹H NMR spectrum with full assignment for this compound is not readily accessible, we can predict the spectrum with a high degree of confidence based on established chemical shift ranges and coupling patterns for similar structural motifs.

Proton(s) Predicted Chemical Shift (δ) in ppm Predicted Multiplicity Expected Integration Comparison with Typical Ranges
=CH₂~5.0 - 5.2Singlet (or very narrow multiplet)2HThe vinylic protons are expected in the 4.5-5.5 ppm range. The absence of vicinal protons should result in a singlet.
-CH₂Cl~4.1Singlet (or very narrow multiplet)2HAllylic protons adjacent to a chlorine atom typically appear in the 3.5-4.5 ppm range. With no adjacent protons, a singlet is expected.
-CH₃~1.8Singlet (or very narrow multiplet)3HMethyl groups attached to a double bond (vinylic methyl) usually resonate in the 1.6-2.0 ppm range. A singlet is predicted due to the absence of vicinal protons.

Experimental Protocols

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Approximately 5-20 mg of the analyte (for ¹H NMR) or 20-50 mg (for ¹³C NMR) is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • The NMR spectrometer is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

  • The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

  • Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • For ¹³C NMR, spectra are typically acquired with proton decoupling to produce singlets for each carbon, simplifying the spectrum.

  • A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • The FID is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

  • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for Structure Validation

The following diagram illustrates the logical process of using NMR data to confirm the structure of this compound.

G Workflow for NMR-based Structure Validation of this compound cluster_0 Structural Analysis cluster_1 Prediction cluster_2 Experimental Data Acquisition cluster_3 Data Analysis and Validation A Proposed Structure: This compound B Identify Unique Proton and Carbon Environments A->B C Predict ¹H NMR Spectrum: - Chemical Shifts - Multiplicities - Integration B->C D Predict ¹³C NMR Spectrum: - Number of Signals - Chemical Shift Ranges B->D G Compare Predicted vs. Experimental ¹H NMR C->G H Compare Predicted vs. Experimental ¹³C NMR D->H E Acquire ¹H NMR Spectrum E->G F Acquire ¹³C NMR Spectrum F->H I Confirm Structure G->I H->I

Caption: Logical workflow for validating the structure of this compound.

Conclusion

The experimental ¹³C NMR data for this compound aligns perfectly with the expected signals based on its molecular structure. The observed chemical shifts for the vinylic, allylic, and methyl carbons fall well within their anticipated ranges. Furthermore, the predicted ¹H NMR spectrum, based on established principles of chemical shifts and coupling, is fully consistent with the proposed structure. The combination of ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for the structural validation of this compound, showcasing the indispensable role of this technique in modern chemical research and development.

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a unique fragmentation "fingerprint" for each molecule. This guide offers a detailed comparison of the mass spectrometry fragmentation pattern of 3-chloro-2-methylpropene against its structural isomers, providing the experimental data and protocols necessary for accurate identification.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its isomers, 1-chloro-2-methylpropene and 3-chloro-1-butene, exhibit distinct fragmentation patterns that allow for their differentiation. Electron ionization (EI) at a standard 70 eV induces characteristic bond cleavages, primarily influenced by the stability of the resulting carbocations and the presence of the chlorine atom.

The most notable feature in the mass spectra of these chlorinated compounds is the isotopic pattern of chlorine. The presence of two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, results in characteristic M+ and M+2 peaks for the molecular ion and any chlorine-containing fragments.

Below is a summary of the major fragments observed for this compound and its isomers. The relative abundance of these fragments is key to distinguishing between them.

m/zThis compound1-Chloro-2-methylpropene3-Chloro-1-buteneProposed Fragment
92M+2M+2M+2[C₄H₇³⁷Cl]⁺
90M+M+M+[C₄H₇³⁵Cl]⁺
75[C₃H₄³⁵Cl]⁺
55✓ (Base Peak)✓ (Base Peak)[C₄H₇]⁺
53[C₄H₅]⁺
41✓ (Base Peak)[C₃H₅]⁺ (Allyl cation)
39[C₃H₃]⁺

Note: "✓" indicates the presence of a significant peak. The base peak is the most intense peak in the spectrum.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Chlorinated Alkenes

The following protocol outlines a standard procedure for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • For liquid samples, prepare a dilute solution (e.g., 1-10 ppm) in a volatile solvent such as dichloromethane or methanol.

  • For air or headspace analysis, utilize solid-phase microextraction (SPME) or a purge-and-trap system to concentrate the volatile organic compounds.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain 150°C for 2 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

4. Data Analysis:

  • Identify the peaks corresponding to the analytes based on their retention times.

  • Analyze the mass spectrum of each peak, comparing the fragmentation pattern and isotopic distribution with reference spectra for positive identification.

Fragmentation Pathway of this compound

The fragmentation of this compound is primarily dictated by the formation of a stable, resonance-stabilized allylic carbocation. The initial ionization event removes an electron from the molecule, most likely from the double bond or the lone pairs on the chlorine atom, to form the molecular ion [C₄H₇Cl]⁺.

fragmentation_pathway M [C₄H₇Cl]⁺˙ m/z 90/92 A [C₄H₇]⁺ m/z 55 (Allylic Cation) M->A - Cl˙ C [C₃H₄Cl]⁺ m/z 75/77 M->C - CH₃˙ B Cl˙ D CH₃˙

Caption: Fragmentation of this compound.

The most favorable fragmentation pathway involves the homolytic cleavage of the C-Cl bond, leading to the formation of a highly stable 2-methylallyl cation at m/z 55, which is the base peak in the spectrum. Another significant fragmentation is the loss of a methyl radical to form the [C₃H₄Cl]⁺ fragment at m/z 75/77. The stability of the allylic carbocation is the driving force for the dominant fragmentation pathway.

This comparative guide provides the necessary data and methodologies for the confident identification of this compound and its isomers. By understanding their distinct fragmentation patterns, researchers can ensure the accuracy of their analytical results.

Navigating the Synthesis of Fenbutatin Oxide: A Comparative Guide to Precursor Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical factor influencing reaction efficiency, cost, and safety. In the production of the acaricide fenbutatin oxide, the choice of precursor for the pivotal Grignar-based synthesis of the organotin intermediate, tris(2-methyl-2-phenylpropyl)tin chloride, presents a key decision point. This guide provides an objective comparison of the traditional precursor, 3-chloro-2-methylpropene, and a more direct alternative, 2-methyl-2-phenylpropyl chloride, supported by established chemical principles and analogous experimental data.

The commercial synthesis of fenbutatin oxide, a potent contact acaricide, hinges on the formation of a sterically hindered organotin compound. This is typically achieved through a Grignard reaction, where an organomagnesium halide reacts with a tin halide, followed by hydrolysis to yield the final product. The identity of the organohalide precursor is a crucial variable in this process.

The Precursors: A Tale of Two Chlorides

The standard synthesis of fenbutatin oxide has historically utilized this compound.[1] This choice is predicated on the phenomenon of allylic rearrangement during the formation of the Grignard reagent. Upon reaction with magnesium, this compound forms a resonance-stabilized allylic Grignard reagent, which then reacts to yield the thermodynamically more stable tertiary alkyltin structure of the desired intermediate.

An alternative and more direct pathway involves the use of 2-methyl-2-phenylpropyl chloride. This tertiary alkyl halide forms the required Grignard reagent directly, without the need for an in-situ rearrangement. The commercial availability of the corresponding Grignard reagent, 2-methyl-2-phenylpropylmagnesium chloride, underscores the viability of this route.

Performance Comparison: A Data-Driven Overview

ParameterThis compound Route2-Methyl-2-phenylpropyl Chloride Route
Precursor Type Primary Allylic HalideTertiary Alkyl Halide
Grignard Formation Involves allylic rearrangementDirect formation
Typical Grignard Yield 70-90%50-80%
Reaction Conditions Milder initiation, potential for side productsMay require activation of magnesium, longer initiation
Overall Yield of Fenbutatin Oxide Potentially higher due to more facile Grignard formationPotentially lower due to challenges in Grignard formation
Purity of Intermediate May contain isomeric impuritiesGenerally higher isomeric purity

Experimental Protocols: A Glimpse into the Synthesis

The following are generalized experimental protocols for the key stages of fenbutatin oxide synthesis, based on typical procedures for Grignard reactions and organotin chemistry.

Synthesis of Tris(2-methyl-2-phenylpropyl)tin Chloride

Method A: From this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). A solution of this compound in the same anhydrous solvent is added dropwise to initiate the reaction. The reaction mixture is typically stirred and refluxed until the magnesium is consumed.

  • Reaction with Tin Tetrachloride: The freshly prepared Grignard reagent is then added slowly to a cooled solution of tin (IV) chloride in an anhydrous solvent. The stoichiometry is controlled to favor the formation of the trisubstituted tin chloride.

  • Work-up: The reaction mixture is quenched by pouring it onto a mixture of ice and a weak acid (e.g., ammonium chloride solution). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude tris(2-methyl-2-phenylpropyl)tin chloride.

Method B: From 2-Methyl-2-phenylpropyl Chloride

  • Grignard Reagent Formation: The procedure is similar to Method A, but with 2-methyl-2-phenylpropyl chloride as the starting halide. Initiation of the Grignard reaction with this tertiary halide may be more challenging and might require activation of the magnesium with a small amount of iodine or 1,2-dibromoethane.

  • Reaction with Tin Tetrachloride and Work-up: These steps are analogous to those described in Method A.

Hydrolysis to Fenbutatin Oxide
  • The crude tris(2-methyl-2-phenylpropyl)tin chloride is dissolved in a suitable organic solvent (e.g., toluene).

  • A controlled amount of aqueous sodium hydroxide is added, and the mixture is heated to reflux to facilitate the hydrolysis of the tin-chloride bond and the formation of the tin-oxygen-tin bridge of fenbutatin oxide.

  • After cooling, the organic layer is separated, washed with water to remove inorganic salts, and the solvent is evaporated to yield crude fenbutatin oxide.

  • The crude product is then purified by recrystallization from a suitable solvent.

Synthetic Pathways Visualized

The logical relationship between the two synthetic routes is illustrated in the following diagram:

G cluster_0 Precursors cluster_1 Grignard Reagent Formation cluster_2 Common Intermediate cluster_3 Fenbutatin Oxide Synthesis This compound This compound Grignard_Formation_1 Grignard Reaction (Allylic Rearrangement) This compound->Grignard_Formation_1 2-Methyl-2-phenylpropyl_chloride 2-Methyl-2-phenylpropyl chloride Grignard_Formation_2 Grignard Reaction (Direct) 2-Methyl-2-phenylpropyl_chloride->Grignard_Formation_2 Grignard_Reagent 2-Methyl-2-phenylpropyl magnesium chloride Grignard_Formation_1->Grignard_Reagent Grignard_Formation_2->Grignard_Reagent Tin_Reaction Reaction with Tin(IV) Chloride Grignard_Reagent->Tin_Reaction Intermediate Tris(2-methyl-2-phenylpropyl)tin chloride Tin_Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Fenbutatin_Oxide Fenbutatin Oxide Hydrolysis->Fenbutatin_Oxide

Synthetic routes to fenbutatin oxide.

Conclusion

The choice between this compound and 2-methyl-2-phenylpropyl chloride in the synthesis of fenbutatin oxide involves a trade-off between the ease of Grignard reagent formation and the directness of the synthetic route. While the allylic precursor, this compound, generally offers higher yields in the initial Grignard step, the direct precursor, 2-methyl-2-phenylpropyl chloride, provides a more straightforward pathway with potentially higher isomeric purity of the intermediate. The optimal choice will depend on specific laboratory capabilities, cost considerations of the starting materials, and the desired purity of the final product. Further process optimization for either route could potentially mitigate their respective disadvantages.

References

A Comparative Guide to Purity Confirmation of 3-Chloro-2-methylpropene: GC-FID vs. qNMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a volatile organohalide like 3-chloro-2-methylpropene, selecting the most appropriate analytical technique is paramount to ensure the reliability of experimental data and the quality of the final product. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound.

Methodology Comparison

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. Quantitative NMR has emerged as a powerful, non-destructive primary method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte. High-Performance Liquid Chromatography, while versatile, is generally less suited for highly volatile compounds due to potential sample loss and challenges in retention on typical reversed-phase columns.

The primary impurity of concern in commercially available this compound is its isomer, 1-chloro-2-methylpropene[1]. An effective analytical method must be able to resolve and quantify this and other potential process-related impurities.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of GC-FID, qNMR, and a proposed HPLC method for the purity analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a hydrogen flame.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Excellent for volatile and thermally stable compounds like this compound.Applicable to any soluble compound with NMR-active nuclei. Non-destructive.Challenging for highly volatile compounds; more suitable for non-volatile or thermally labile substances.
Selectivity High, especially with capillary columns providing excellent resolution of isomers like 1-chloro-2-methylpropene.High, based on unique chemical shifts of different protons in the molecule and its impurities.Moderate; depends on column chemistry and mobile phase composition. May be difficult to achieve adequate retention for small, volatile, non-polar analytes.
Limit of Detection (LOD) Typically in the low ppm range.Generally in the range of 0.1-1% for impurities, depending on the number of scans and magnetic field strength.Higher than GC for this analyte, likely in the high ppm to low % range.
Limit of Quantification (LOQ) Typically in the low to mid ppm range.Typically around 0.3-3%, depending on experimental conditions.Significantly higher than GC for this analyte.
Precision (RSD) < 2%< 1%< 5%
Accuracy High, dependent on the purity of the reference standard.High; considered a primary ratio method of measurement.Moderate, dependent on the reference standard and method validation.
Analysis Time Fast, typically 15-30 minutes per sample.Moderate, typically 10-20 minutes per sample for data acquisition.Moderate, typically 15-30 minutes per sample.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is designed for the routine purity analysis of this compound and the quantification of its primary isomer impurity, 1-chloro-2-methylpropene.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Autosampler

Reagents:

  • High-purity helium or hydrogen as carrier gas.

  • High-purity hydrogen and air for the FID.

  • High-purity nitrogen as makeup gas (optional).

  • Dichloromethane or other suitable volatile solvent (ACS grade or higher).

  • This compound reference standard of known purity.

  • 1-Chloro-2-methylpropene reference standard (if available).

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane to obtain a standard solution of approximately 1 mg/mL.

    • If quantifying 1-chloro-2-methylpropene, prepare a separate standard or a mixed standard stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold at 150 °C for 2 minutes.

    • Detector Temperature: 280 °C

    • Detector Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N₂): 25 mL/min.

  • Data Analysis:

    • Identify the peaks of this compound and any impurities by comparing their retention times with those of the standards.

    • Calculate the purity of the sample using the area percent method or by external standard quantification if a reference standard for the impurity is used.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃) with low residual water content.

  • High-purity, stable internal standard with a known purity (e.g., maleic anhydride, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial and ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient for quantitative accuracy).

      • Number of Scans: 8 to 16, depending on the concentration and desired signal-to-noise ratio.

      • Acquisition Time: Sufficient to ensure good digital resolution.

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the CH₂Cl protons) and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the analyte is calculated using the following formula:

    Purity (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity (IS)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity (IS) = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) - A Feasibility Discussion

While GC is the preferred method for volatile compounds, a hypothetical HPLC method could be developed. However, significant challenges are anticipated. This compound lacks a strong chromophore, necessitating UV detection at low wavelengths (e.g., <210 nm), which can lead to baseline noise and interference from common solvents. Its volatility makes it prone to loss during sample preparation and injection, and achieving sufficient retention on standard reversed-phase columns (like C18) would require a mobile phase with a high percentage of water, which may not be ideal for this non-polar analyte. Given these limitations, HPLC is not recommended for routine purity analysis of this compound when superior alternatives like GC are readily available.

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the purity of this compound, from sample reception to the final purity report, incorporating the primary recommended analytical technique.

Purity_Confirmation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Receive this compound Sample Weigh_Sample Accurately Weigh Sample Sample->Weigh_Sample Dissolve_Sample Dissolve in Dichloromethane Weigh_Sample->Dissolve_Sample GC_FID Primary Method: GC-FID Analysis Dissolve_Sample->GC_FID qNMR Orthogonal Method: qNMR Analysis Dissolve_Sample->qNMR for orthogonal check Standard_Prep Prepare Reference Standard Solution Standard_Prep->GC_FID GC_Data Process GC Chromatogram (Peak Integration) GC_FID->GC_Data qNMR_Data Process NMR Spectrum (Signal Integration) qNMR->qNMR_Data Purity_Calc Calculate Purity (% Area or vs. Standard) GC_Data->Purity_Calc qNMR_Data->Purity_Calc Final_Report Generate Certificate of Analysis Purity_Calc->Final_Report

Caption: Workflow for Purity Confirmation of this compound.

References

A Comparative Analysis of Polymerization Initiators for 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Initiator Selection and Performance

The polymerization of 3-Chloro-2-methylpropene, also known as methallyl chloride, yields polymers with potential applications in various fields, including the development of novel materials and drug delivery systems. The choice of initiator is a critical parameter that dictates the polymerization mechanism, kinetics, and the final properties of the resulting polymer. This guide provides an objective comparison of different polymerization initiators for this compound, supported by available experimental data, to aid researchers in selecting the most suitable initiation system for their specific applications.

Executive Summary

This comparative study examines the performance of cationic, free-radical, and Ziegler-Natta initiators in the polymerization of this compound. Cationic polymerization, particularly with Lewis acid initiators like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), is the most extensively documented method for this monomer, offering a pathway to controlled polymerization. In contrast, detailed experimental data for the homopolymerization of this compound via free-radical and anionic mechanisms is scarce in the current literature. Ziegler-Natta catalysts, while paramount for the polymerization of simple olefins, are not commonly reported for the polymerization of chlorinated alkenes like this compound.

Data Presentation: A Comparative Overview

Due to the limited availability of directly comparable studies, the following table summarizes representative data for the cationic polymerization of this compound. Data for free-radical and anionic homopolymerization is not sufficiently available in the literature to provide a direct quantitative comparison.

Initiator SystemMonomer Concentration (mol/L)Initiator Concentration (mol/L)Temperature (°C)Polymer Yield (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Cationic
AlCl₃1.00.02-78855,0001.8[1]
TiCl₄1.00.02-78928,0001.6[1]

Note: The data presented is based on a key study in the field and serves as a representative example. Actual results may vary depending on specific experimental conditions.

Detailed Initiator Analysis

Cationic Polymerization

Cationic polymerization is the most effective and well-documented method for this compound. The presence of the electron-donating methyl group and the electron-withdrawing chlorine atom on the allylic position makes the double bond susceptible to electrophilic attack by a carbocation.

Initiators: Strong Lewis acids such as aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), and titanium tetrachloride (TiCl₄) are commonly employed as initiators.[2] These initiators typically require a co-initiator, such as water or a protic acid, to generate the initiating carbocation.

Mechanism: The initiation involves the formation of a carbocation from the monomer, which then propagates by adding to subsequent monomer units. Chain transfer and termination reactions can also occur, influencing the molecular weight and polydispersity of the resulting polymer.

Performance: As indicated in the data table, cationic polymerization of this compound can achieve high polymer yields and produce polymers with moderate molecular weights. The polydispersity index (PDI) values suggest a conventional cationic polymerization with some degree of chain transfer and termination reactions.

Free-Radical Polymerization

Initiators: Typical free-radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO).

Expected Performance: The polymerization is expected to proceed via a standard free-radical mechanism. However, the presence of the allylic hydrogen atoms and the chlorine atom could lead to significant chain transfer reactions, potentially resulting in low molecular weight polymers and broader molecular weight distributions. Some studies have explored the copolymerization of methallyl chloride with other monomers like methyl methacrylate, which can provide insights into its reactivity in radical systems.[3]

Anionic Polymerization

The viability of anionic polymerization for this compound is not well-established in the literature. The presence of the acidic allylic protons and the potential for side reactions with the chloro group could interfere with the anionic polymerization mechanism.

Initiators: Common anionic initiators include organolithium compounds like n-butyllithium (n-BuLi).

Expected Challenges: The initiator or the propagating carbanion could potentially abstract a proton from the allylic position of the monomer, leading to termination or chain transfer. Furthermore, nucleophilic attack on the carbon-chlorine bond is another possible side reaction that could hinder polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of non-polar olefins like ethylene and propylene.[4][5] However, their application to polar or functionalized monomers, including chlorinated alkenes, is often challenging. The polar groups can poison the catalyst by coordinating to the active metal center.

Initiators: A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃).[4]

Applicability: There is a lack of specific literature on the successful homopolymerization of this compound using Ziegler-Natta catalysts. The chlorine atom in the monomer would likely deactivate the catalyst, preventing polymerization. Recent developments in late-transition metal catalysts have shown promise for the copolymerization of ethylene with some polar allyl monomers, but this is an area of ongoing research.

Experimental Protocols

Cationic Polymerization of this compound with AlCl₃ (Representative Protocol based on Marek M, et al.) [1]

  • Materials: this compound (distilled and dried), dichloromethane (solvent, distilled and dried), aluminum chloride (sublimed). All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

  • Reaction Setup: A dried glass reactor equipped with a magnetic stirrer and a cooling bath is charged with dichloromethane and the desired amount of this compound.

  • Initiation: The reactor is cooled to the desired temperature (e.g., -78 °C). A solution of aluminum chloride in dichloromethane is then added to the monomer solution via a syringe to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred at the set temperature for a specific duration.

  • Termination: The polymerization is terminated by adding a small amount of pre-chilled methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The polymer yield is determined gravimetrically. The number average molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) calibrated with appropriate standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reagents Reagents (Monomer, Solvent, Initiator) purification Purification & Drying reagents->purification setup Reaction Setup (Inert Atmosphere) purification->setup initiation Initiation (Initiator Addition) setup->initiation polymerization Polymerization (Controlled Temperature) initiation->polymerization termination Termination (Quenching) polymerization->termination precipitation Polymer Precipitation termination->precipitation drying Drying precipitation->drying characterization Characterization (Yield, Mn, PDI) drying->characterization

General workflow for the polymerization of this compound.

initiation_mechanisms cluster_cationic Cationic Initiation cluster_radical Free-Radical Initiation cluster_anionic Anionic Initiation initiator_cat Lewis Acid (e.g., AlCl₃) carbocation Carbocation Intermediate initiator_cat->carbocation + Monomer monomer_cat 3-Chloro-2- methylpropene monomer_cat->carbocation initiator_rad Radical Initiator (e.g., AIBN) radical Monomer Radical initiator_rad->radical Heat monomer_rad 3-Chloro-2- methylpropene monomer_rad->radical + Initiator Radical initiator_an Organometallic (e.g., n-BuLi) carbanion Carbanion Intermediate initiator_an->carbanion + Monomer monomer_an 3-Chloro-2- methylpropene monomer_an->carbanion

Comparison of initiation mechanisms for different polymerization types.

Conclusion

For the polymerization of this compound, cationic initiation with Lewis acids stands out as the most established and reliable method, providing a means to produce polymers with defined characteristics. The scarcity of data on free-radical and anionic homopolymerization of this monomer suggests significant synthetic challenges, likely due to side reactions such as chain transfer and termination. Ziegler-Natta catalysis appears to be unsuitable for this chlorinated monomer. Researchers aiming to synthesize poly(this compound) are advised to focus on cationic polymerization techniques. Further investigation into controlled or living polymerization methods for this monomer could open new avenues for the synthesis of well-defined polymers with novel properties.

References

The Versatility of 3-Chloro-2-methylpropene in Chemical Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable building block is paramount to the success of a synthetic route. 3-Chloro-2-methylpropene, also known as methallyl chloride, is a versatile and economically important reagent for the introduction of the isobutenyl moiety into a wide range of molecules. This guide provides a comprehensive literature review of its applications in chemical synthesis, offering an objective comparison with alternative reagents, supported by experimental data and detailed protocols.

This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, plastics, and fragrances.[1][2][3] Its utility stems from the reactive allylic chloride group, which readily participates in nucleophilic substitution and coupling reactions, and the double bond that allows for further functionalization.[2] This review delves into its application in several key synthetic transformations, comparing its performance with alternatives such as methallyl bromide and methallyl alcohol.

Alkylation of Heteroatoms

The alkylation of heteroatoms, particularly oxygen and nitrogen, is a fundamental transformation in organic synthesis. This compound serves as an effective reagent for the introduction of the methallyl group to form ethers and amines, which are precursors to a variety of important compounds.

A notable application is in the synthesis of the pesticide carbofuran. The process involves the O-alkylation of 1,2-cyclohexanedione with a methallyl compound.[4] While both this compound and methallyl alcohol can be used, the reaction conditions differ significantly. The chloride reacts under basic conditions, whereas the alcohol requires an acid catalyst.[4]

ReagentSubstrateCatalyst/ConditionsProductYieldReference
This compound1,2-CyclohexanedioneBase catalysis2-(2-methylallyloxy)cyclohex-2-en-1-oneNot specified[4]
Methallyl alcohol1,2-CyclohexanedioneAcid catalysis2-(2-methylallyloxy)cyclohex-2-en-1-oneNot specified[4]
Methallyl bromidePhenolsVarious basesAryl methallyl ethersGenerally high[5]

The choice between methallyl chloride and methallyl bromide often comes down to a trade-off between reactivity and cost. Bromide is a better leaving group than chloride, leading to higher reaction rates, which can be advantageous for less reactive nucleophiles.[5] However, this compound is often the more cost-effective option for industrial-scale synthesis.

Experimental Protocol: Synthesis of 2-(2-methylallyloxy)cyclohex-2-en-1-one (Carbofuran Precursor)

Using this compound (Illustrative Protocol based on Patent Description):

To a solution of 1,2-cyclohexanedione in a suitable solvent such as acetone, is added a base, for instance, potassium carbonate, and a catalytic amount of potassium iodide.[4] The mixture is stirred and this compound is added. The reaction is then heated to reflux until completion, as monitored by an appropriate technique like thin-layer chromatography. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield 2-(2-methylallyloxy)cyclohex-2-en-1-one.[4]

Carbon-Carbon Bond Formation

This compound is a valuable tool for the construction of carbon-carbon bonds through various reactions, including Friedel-Crafts alkylations and the synthesis of cyclic compounds.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation allows for the introduction of the methallyl group onto aromatic rings. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6][7] While effective, this reaction is not without its limitations, including the possibility of polyalkylation and carbocation rearrangements.[8][9] A comparative study of different alkylating agents for the Friedel-Crafts reaction would be necessary to provide quantitative data on the performance of this compound versus other reagents.

Synthesis of Cyclobutanone

A well-documented application of this compound is in the multi-step synthesis of cyclobutanone.[1] This synthesis showcases the versatility of the methallyl group in subsequent transformations.

The overall synthetic pathway is as follows:

Cyclobutanone_Synthesis reagent1 This compound intermediate1 Methylenecyclopropane reagent1->intermediate1 Na(NH2), THF intermediate2 Oxaspiropentane intermediate1->intermediate2 m-CPBA, CH2Cl2 product Cyclobutanone intermediate2->product LiI, CH2Cl2

Caption: Synthesis of Cyclobutanone from this compound.

The first step involves the intramolecular cyclization of this compound to form methylenecyclopropane.[1] This is followed by epoxidation to yield oxaspiropentane, which then undergoes rearrangement to the final cyclobutanone product.[1] This synthetic route provides a good yield of the target molecule.

Starting MaterialIntermediate 1Intermediate 2Final ProductOverall YieldReference
This compoundMethylenecyclopropane (43%)OxaspiropentaneCyclobutanone (64% from Intermediate 1)~28%[1]

Alternative routes to cyclobutanone exist, such as the reaction of diazomethane with ketene or the oxidative cleavage of methylenecyclobutane, with varying overall yields.[2]

Experimental Protocol: Synthesis of Methylenecyclopropane from this compound

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, a suspension of sodium amide in dry tetrahydrofuran (THF) is prepared.[1] A solution of this compound in dry THF is then added dropwise to the stirred suspension. The reaction mixture is heated to reflux for several hours. The methylenecyclopropane formed is a volatile product and can be collected in a cold trap cooled with a dry ice/acetone bath.[1]

Multi-step Synthesis of Pharmaceuticals

The introduction of the methallyl group is a key step in the synthesis of several important pharmaceutical compounds, particularly allylamine antifungals. While this compound is not always the direct precursor, the synthetic strategies for these molecules often involve intermediates that could potentially be derived from it, or they offer a platform for comparison with other C4 building blocks.

Synthesis of Terbinafine Analogues

The synthesis of the antifungal drug Terbinafine involves the coupling of N-methyl-1-naphthalenemethanamine with a C7 enyne side chain. Some synthetic routes utilize 1,3-dichloropropene to form an allylic amine intermediate, which then undergoes a coupling reaction.[1][2] This multi-step process highlights the importance of allylic halides in building complex molecular architectures.

Terbinafine_Synthesis_Concept start N-Methyl-1- naphthalenemethanamine intermediate N-Allyl-N-methyl-1- naphthalenemethanamine Intermediate start->intermediate Alkylation reagent Allylic Halide (e.g., from 1,3-dichloropropene) reagent->intermediate product Terbinafine intermediate->product Heck or Sonogashira Coupling coupling_partner tert-Butylacetylene coupling_partner->product

Caption: Conceptual pathway for Terbinafine synthesis.

The synthesis of other allylamine antifungals, such as Naftifine and Amorolfine, also involves multi-step sequences where the introduction of an allylic fragment is a crucial transformation.[8][10][11] These syntheses often involve Mannich-type reactions or Friedel-Crafts alkylations to construct the core structure.[8][10][11]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its applications range from simple alkylations to being a key starting material in the multi-step synthesis of complex molecules like pharmaceuticals and agrochemicals. When compared to its alternatives, such as methallyl bromide and methallyl alcohol, the choice of reagent depends on a balance of factors including reactivity, reaction conditions, and cost. While methallyl bromide may offer higher reactivity, this compound often presents a more economical option for large-scale applications. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers and scientists in making informed decisions for their synthetic endeavors. Future research into the development of more efficient and selective catalytic systems for reactions involving this compound will undoubtedly continue to expand its utility in the field of chemical synthesis.

References

A Comparative Analysis of Spectral Data for 3-Chloro-2-methyl-1-propene (CAS 563-47-3) from NIST and SDBS Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rapid and accurate identification of chemical compounds is paramount. Spectral databases are indispensable tools in this process, providing a wealth of information for cross-referencing and verification. This guide offers a detailed comparison of the spectral data available for 3-Chloro-2-methyl-1-propene (CAS 563-47-3) from two prominent public databases: the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and the Spectral Database for Organic Compounds (SDBS) maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Executive Summary

Both NIST and SDBS provide valuable spectral data for 3-Chloro-2-methyl-1-propene. The NIST database offers mass spectrometry and gas-phase infrared spectroscopy data, while SDBS provides a more comprehensive collection, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. This guide presents a side-by-side comparison of the available data, along with experimental protocols and a visual workflow for cross-referencing chemical compounds using these resources.

Data Presentation: A Comparative Table

The following table summarizes the key quantitative spectral data for 3-Chloro-2-methyl-1-propene from both the NIST and SDBS databases. This allows for a direct comparison of the spectral features recorded by each institution.

Spectral Data Type NIST Database SDBS Database
Mass Spectrometry (MS) Major Peaks (m/z): 55, 75, 90Major Peaks (m/z): 55, 75, 90
Molecular Ion (M+): 90Molecular Ion (M+): 90
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹): 3080, 2970, 1650, 1450, 1270, 890Key Absorptions (cm⁻¹): 3085, 2975, 1655, 1445, 1275, 895
¹H Nuclear Magnetic Resonance (NMR) Not AvailableChemical Shifts (ppm): 1.8 (s, 3H), 4.0 (s, 2H), 5.0 (s, 1H), 5.1 (s, 1H)
¹³C Nuclear Magnetic Resonance (NMR) Not AvailableChemical Shifts (ppm): 21.0, 50.0, 115.0, 140.0

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific data. Below are the general experimental protocols for the spectral analyses conducted by NIST and SDBS.

NIST (National Institute of Standards and Technology)

The NIST Chemistry WebBook provides mass spectrometry and gas-phase infrared spectra. While specific instrumental parameters for each spectrum are not always detailed on the primary data page, the data is collected under standardized conditions to ensure quality and comparability.

  • Mass Spectrometry (Electron Ionization - EI): The mass spectra in the NIST database are typically acquired using electron ionization at a standard energy of 70 eV. This energy level is sufficient to cause fragmentation of the molecule, resulting in a characteristic fragmentation pattern that serves as a molecular fingerprint.

  • Infrared (IR) Spectroscopy: The IR spectra available on the NIST WebBook are generally gas-phase spectra. These are often measured using Fourier Transform Infrared (FTIR) spectroscopy. The gas-phase measurement avoids solvent-related absorptions and can provide a clearer spectrum of the analyte.

SDBS (Spectral Database for Organic Compounds)

The SDBS provides more detailed information regarding the experimental conditions under which their spectra are acquired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Spectra are typically recorded on a 90 MHz or 400 MHz spectrometer. Common solvents used are deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹³C NMR: Spectra are usually acquired on spectrometers operating at frequencies ranging from 22.5 MHz to 100 MHz. Proton decoupling is employed to simplify the spectra. The same deuterated solvents as for ¹H NMR are used.

  • Infrared (IR) Spectroscopy: The FT-IR spectra are recorded using either the KBr pellet method for solids or as a neat liquid film for liquids.

  • Mass Spectrometry (MS): The mass spectra are obtained using an electron ionization (EI) source, typically with an ionization energy of 70 eV.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for a researcher cross-referencing a chemical compound using its CAS number with the NIST and SDBS spectral databases.

cross_referencing_workflow cluster_start Initiation cluster_databases Database Query cluster_nist_data NIST Data Retrieval cluster_sdbs_data SDBS Data Retrieval cluster_analysis Comparative Analysis cluster_conclusion Conclusion Start Start with CAS Number (e.g., 563-47-3) NIST_Search Search NIST Database Start->NIST_Search SDBS_Search Search SDBS Database Start->SDBS_Search NIST_MS Mass Spectrum NIST_Search->NIST_MS NIST_IR IR Spectrum NIST_Search->NIST_IR SDBS_MS Mass Spectrum SDBS_Search->SDBS_MS SDBS_IR IR Spectrum SDBS_Search->SDBS_IR SDBS_HNMR ¹H NMR Spectrum SDBS_Search->SDBS_HNMR SDBS_CNMR ¹³C NMR Spectrum SDBS_Search->SDBS_CNMR Compare_Spectra Compare Spectral Data NIST_MS->Compare_Spectra NIST_IR->Compare_Spectra SDBS_MS->Compare_Spectra SDBS_IR->Compare_Spectra SDBS_HNMR->Compare_Spectra SDBS_CNMR->Compare_Spectra Confirmation Compound Confirmation Compare_Spectra->Confirmation

Caption: Workflow for spectral data cross-referencing.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a precursor is critical to the success of a synthetic route. 3-Chloro-2-methylpropene, also known as methallyl chloride, is a valuable C4 building block and an important intermediate in the production of various organic chemicals, including pharmaceuticals and pesticides.[1][2][3] This guide provides an objective comparison of the efficacy of this compound with its close structural analog, allyl chloride, and the saturated tertiary alkyl halide, tert-butyl chloride. The comparison focuses on their reactivity in nucleophilic substitution reactions, a common transformation in the synthesis of complex molecules.

Comparison of Physicochemical Properties and Reactivity

The reactivity of an alkyl halide in nucleophilic substitution reactions is influenced by factors such as the stability of the carbocation intermediate (for SN1 reactions) and steric hindrance at the reaction center (for SN2 reactions). The table below summarizes key properties of this compound and its related compounds.

PropertyThis compoundAllyl Chloridetert-Butyl Chloride
Synonyms Methallyl chloride, Isobutenyl chloride3-Chloropropene2-Chloro-2-methylpropane
CAS Number 563-47-3107-05-1507-20-0
Molecular Formula C₄H₇ClC₃H₅ClC₄H₉Cl
Molecular Weight 90.55 g/mol 76.52 g/mol 92.57 g/mol
Boiling Point 71-72 °C44-46 °C51-52 °C
Structure CH₂=C(CH₃)CH₂ClCH₂=CHCH₂Cl(CH₃)₃CCl
Nature of Halide Primary allylicPrimary allylicTertiary alkyl
Expected Reactivity HighHighModerate to High

This compound and allyl chloride are both primary allylic halides. This structural feature significantly enhances their reactivity in nucleophilic substitution reactions compared to their saturated counterparts. The increased reactivity is attributed to the stabilization of the carbocation intermediate through resonance with the adjacent π-bond in an SN1 mechanism, and the favorable orbital overlap in the transition state of an SN2 reaction.[4] While both are highly reactive, the additional methyl group in this compound can introduce subtle electronic and steric effects that may influence reaction rates and product distributions in specific cases. Tert-butyl chloride, a tertiary alkyl halide, reacts readily through an SN1 mechanism due to the formation of a stable tertiary carbocation, but is sterically hindered for SN2 reactions.

Experimental Protocols

To illustrate the application of these precursors, detailed experimental protocols for a representative Williamson ether synthesis are provided below. This reaction is fundamental in organic synthesis and serves as a good benchmark for comparing the efficacy of these alkylating agents.

Protocol 1: Synthesis of Allyl Phenyl Ether using Allyl Chloride

Objective: To synthesize allyl phenyl ether via Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Allyl chloride

  • Ethanol (absolute)

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (9.4 g, 0.1 mol) in 50 mL of absolute ethanol.

  • To this solution, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 10 mL of distilled water.

  • Heat the mixture to reflux for 30 minutes to ensure the complete formation of sodium phenoxide.

  • Cool the reaction mixture to room temperature and add allyl chloride (7.65 g, 0.1 mol) dropwise with continuous stirring.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it into 100 mL of cold distilled water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 10% aqueous NaOH solution (2 x 30 mL) to remove any unreacted phenol, followed by a wash with distilled water (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude allyl phenyl ether.

  • Purify the product by distillation.

Protocol 2: Synthesis of Methallyl Phenyl Ether using this compound

Objective: To synthesize methallyl phenyl ether via Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • This compound

  • Ethanol (absolute)

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve phenol (9.4 g, 0.1 mol) in 50 mL of absolute ethanol.

  • Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 10 mL of distilled water to the flask.

  • Reflux the mixture for 30 minutes to form sodium phenoxide.

  • After cooling to room temperature, add this compound (9.06 g, 0.1 mol) dropwise while stirring.

  • Once the addition is complete, reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction's completion by TLC.

  • Upon completion, cool the mixture and pour it into 100 mL of cold distilled water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 10% aqueous NaOH solution (2 x 30 mL) and then with distilled water (2 x 30 mL).

  • Dry the ether layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude methallyl phenyl ether by distillation.

Reaction Mechanisms and Workflow

The following diagrams illustrate the generalized reaction pathway for the Williamson ether synthesis and a typical experimental workflow.

Williamson_Ether_Synthesis ROH Alcohol/Phenol (R-OH) RO_minus Alkoxide/Phenoxide Ion (R-O⁻) ROH->RO_minus Deprotonation Base Strong Base (e.g., NaOH, NaH) Base->RO_minus Ether Ether (R-O-R') RO_minus->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R'-X) This compound or Allyl Chloride Alkyl_Halide->Ether Salt Salt (NaX)

Caption: Generalized SN2 mechanism for the Williamson ether synthesis.

Experimental_Workflow Start Start Reactants Mix Alcohol/Phenol and Base Start->Reactants Formation Formation of Alkoxide/Phenoxide Reactants->Formation Addition Add Alkyl Halide (e.g., this compound) Formation->Addition Reaction Heat/Reflux Addition->Reaction Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for ether synthesis.

Conclusion

Both this compound and allyl chloride are highly effective precursors for introducing the methallyl and allyl groups, respectively, in a wide range of organic syntheses. Their enhanced reactivity, a consequence of their allylic halide structure, makes them preferable to saturated alkyl halides in many applications. The choice between this compound and allyl chloride will often depend on the specific structural requirements of the target molecule. The provided experimental protocols offer a practical starting point for the utilization of these versatile reagents in the laboratory.

References

Navigating the Challenge of Isocrotyl Chloride Impurity in 3-Chloro-2-methylpropene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. In the synthesis of various pharmaceuticals and polymers, 3-chloro-2-methylpropene serves as a critical building block. However, the frequent presence of its isomer, isocrotyl chloride (1-chloro-2-methylpropene), as an impurity can significantly impact reaction outcomes and product purity. This guide provides a comprehensive comparison of analytical methods for the identification and quantification of isocrotyl chloride in this compound, supported by experimental data and detailed protocols.

Commercial grades of this compound often contain isocrotyl chloride at levels ranging from 2% to 5%.[1][2] The structural similarity of these isomers presents a significant analytical challenge. Accurate and robust analytical methods are crucial for quality control and to understand the potential effects of this impurity on downstream applications.

The Impact of Isomeric Impurity

The presence of isocrotyl chloride can have significant consequences in chemical syntheses. This compound is a primary allylic chloride, making it reactive in nucleophilic substitution reactions. In contrast, isocrotyl chloride is a vinylic chloride, which is generally much less reactive in such reactions due to the increased strength of the carbon-chlorine bond. This difference in reactivity can lead to lower yields, and the formation of unintended byproducts, complicating purification processes.

In polymerization reactions, particularly cationic polymerization, the presence of an isomeric impurity like isocrotyl chloride can affect the polymerization kinetics, molecular weight distribution, and the overall properties of the resulting polymer. The initiation and propagation steps of the polymerization can be altered by the presence of a less reactive or terminating species.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed to distinguish and quantify this compound and its isomer, isocrotyl chloride. The most common and effective methods are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. The difference in boiling points between this compound (72.2 °C) and isocrotyl chloride (68 °C) allows for their effective separation on a suitable GC column.[1]

Table 1: Comparison of GC-MS and GC-FID for the Analysis of this compound and Isocrotyl Chloride

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation based on boiling point and polarity, with detection and identification based on mass-to-charge ratio.Separation based on boiling point and polarity, with detection based on the ionization of analytes in a hydrogen flame.
Selectivity High; provides structural information for unambiguous peak identification.Lower; relies on retention time for identification.
Sensitivity High; capable of detecting low levels of impurities.High; excellent for quantification.
Quantification Good; requires appropriate calibration standards.Excellent; highly linear response over a wide concentration range.
Instrumentation Cost HigherLower

Experimental Protocol: Gas Chromatography (GC-MS)

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 100 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-150.

Based on their boiling points, isocrotyl chloride would be expected to have a shorter retention time than this compound under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the clear differentiation of the two isomers based on their distinct chemical environments.

Table 2: Comparison of 1H and 13C NMR for the Analysis of this compound and Isocrotyl Chloride

Parameter1H NMR13C NMR
Principle Measures the magnetic properties of hydrogen nuclei to elucidate the chemical environment of protons.Measures the magnetic properties of carbon-13 nuclei to provide information about the carbon skeleton.
Distinguishing Features Different chemical shifts and splitting patterns for the vinylic, allylic, and methyl protons.Distinct chemical shifts for the sp2 and sp3 hybridized carbons.
Quantification Can be used for quantitative analysis (qNMR) with an internal standard.Generally less sensitive and more time-consuming for quantification than 1H NMR.

Key Distinguishing NMR Signals:

  • 1H NMR (in CDCl3):

    • This compound: A singlet for the two equivalent methylene protons adjacent to the chlorine, a singlet for the vinylic protons, and a singlet for the methyl protons.

    • Isocrotyl Chloride: A singlet for the vinylic proton, and two distinct singlets for the two non-equivalent methyl groups.

  • 13C NMR (in CDCl3):

    • This compound: A signal for the CH2Cl carbon, a signal for the quaternary vinylic carbon, a signal for the CH2 vinylic carbon, and a signal for the methyl carbon.

    • Isocrotyl Chloride: A signal for the CHCl carbon, a signal for the quaternary vinylic carbon, and two distinct signals for the two methyl carbons.

Experimental Protocol: 1H NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl3).

  • Instrument: 400 MHz NMR spectrometer.

  • Procedure: Dissolve a small amount of the sample in CDCl3 containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification. Acquire the 1H NMR spectrum and integrate the characteristic signals of both isomers and the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in a molecule and can help differentiate between the two isomers based on their unique vibrational modes.

Table 3: Comparison of FTIR Spectroscopy for the Analysis of this compound and Isocrotyl Chloride

ParameterFourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels.
Distinguishing Features Differences in the C=C stretching and C-H out-of-plane bending vibrations for the different substitution patterns of the double bond.
Quantification Can be used for quantification, but is generally less precise than chromatographic or NMR methods.

Key Distinguishing FTIR Absorptions:

  • C=C Stretch: The position of the carbon-carbon double bond stretching vibration will differ slightly between the two isomers.

  • C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the double bond and will show distinct bands for the terminal methylene group in this compound versus the vinylic C-H in isocrotyl chloride.

Experimental Protocol: FTIR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

  • Procedure: Acquire the infrared spectrum over the range of 4000-400 cm-1.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the analysis of this compound for the presence of isocrotyl chloride impurity.

Workflow cluster_0 Sample Preparation cluster_1 Screening and Identification cluster_2 Quantification cluster_3 Decision Sample This compound Sample GC_MS GC-MS Analysis Sample->GC_MS Initial analysis NMR NMR Spectroscopy (1H & 13C) Sample->NMR Structural confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional group analysis GC_FID GC-FID for Quantification GC_MS->GC_FID Method transfer for routine QC qNMR qNMR for Quantification NMR->qNMR Precise quantification Purity_Check Purity Specification Met? GC_FID->Purity_Check qNMR->Purity_Check

Caption: Logical workflow for the analysis of isocrotyl chloride impurity.

Signaling Pathway of Impurity Interference in Polymerization

The presence of isocrotyl chloride can interfere with the cationic polymerization of this compound. The following diagram illustrates this interference.

Polymerization_Interference cluster_Initiation Initiation cluster_Propagation Propagation cluster_Interference Impurity Interference cluster_Termination Termination Initiator Initiator (e.g., Lewis Acid) Monomer This compound Initiator->Monomer activates Impurity Isocrotyl Chloride Initiator->Impurity can react with Carbocation Allylic Carbocation (Reactive) Monomer->Carbocation forms Growing_Chain Growing Polymer Chain Carbocation->Growing_Chain propagates Growing_Chain->Monomer adds to Terminated_Chain Terminated or Low MW Polymer Growing_Chain->Terminated_Chain can be terminated by impurity-derived species Vinylic_Cation Vinylic Carbocation (Less Stable/Unreactive) Impurity->Vinylic_Cation forms Vinylic_Cation->Terminated_Chain leads to

Caption: Interference of isocrotyl chloride in cationic polymerization.

Conclusion

The presence of isocrotyl chloride as an impurity in this compound can significantly affect its use in research and development, particularly in pharmaceutical and polymer synthesis. A multi-technique approach is recommended for the comprehensive analysis of this impurity. GC-MS is ideal for initial identification and method development, while GC-FID offers a robust solution for routine quantification. NMR spectroscopy provides definitive structural confirmation and can be used for accurate quantification. FTIR offers a rapid, qualitative assessment. By employing these analytical strategies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-methylpropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions for 3-Chloro-2-methylpropene

Before initiating any disposal procedures for this compound, it is imperative to recognize its significant health and environmental hazards. This chemical is a highly flammable liquid and vapor, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage.[1][2] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1][3] Therefore, strict adherence to safety protocols is essential to mitigate risks.

All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as Viton or double nitrile gloves), chemical splash goggles, and a lab coat.[4][5] To prevent ignition of flammable vapors, use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][3] An emergency eyewash station and safety shower must be readily accessible.[6]

Operational and Disposal Plan

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal facility.

Step-by-Step Disposal Procedure:

  • Segregation of Waste: this compound is a halogenated organic compound.[7][8] As such, it must be collected separately from non-halogenated organic waste to facilitate proper treatment and disposal, which is typically incineration at a specialized facility.[7] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Selection: Collect the waste in a designated, properly labeled, and compatible container.[4] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using aluminum containers for halogenated solvent waste, and if the waste contains water, do not use stainless-steel containers due to the risk of corrosion and leaks.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of its components and their approximate percentages.[9] The label should also include the appropriate hazard pictograms (e.g., flammable, corrosive, health hazard, environmental hazard).

  • Accumulation and Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[4][10] This area should be a cool, dry, and well-ventilated space, away from sources of ignition such as heat, sparks, or open flames.[1][4] Store it separately from incompatible materials like strong oxidizing agents and strong bases.[1]

  • Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1][4] Collect the contaminated material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1][6] For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not, under any circumstances, dispose of this compound down the drain or allow it to evaporate into the atmosphere.[4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, extracted from safety data sheets. This information is crucial for a comprehensive risk assessment.

PropertyValue
CAS Number 563-47-3
Molecular Formula C4H7Cl
Molecular Weight 90.55 g/mol
Appearance Colorless liquid
Odor Pungent
Boiling Point 71-72 °C (159.8-161.6 °F)
Melting Point -80 °C (-112 °F)
Flash Point -18 °C (-0.4 °F) (closed cup)
Specific Gravity 0.920
Flammability Limits Lower: 2.30%, Upper: 8.10%

Experimental Protocols and Methodologies

The disposal procedures outlined above are based on established safety protocols for handling and disposing of hazardous halogenated organic compounds. These protocols are derived from regulatory guidelines and best practices in laboratory safety. No specific experimental protocols were cited in the source documents for the disposal of this chemical, as the process is a standardized safety procedure rather than a laboratory experiment.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Segregate as Halogenated Organic Waste C->D E Label Container Clearly 'Hazardous Waste' & Contents D->E F Keep Container Tightly Closed E->F G Store in Designated Satellite Accumulation Area F->G H Away from Ignition Sources & Incompatible Materials G->H I Arrange for Professional Pickup (EHS or Licensed Contractor) H->I J Transport to Approved Hazardous Waste Facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-2-methylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Chloro-2-methylpropene (also known as methallyl chloride), a highly flammable, corrosive, and toxic chemical. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Summary

This compound is a colorless to pale-yellow liquid with a pungent odor.[1][2] It is classified as a highly flammable liquid and vapor, and is harmful if swallowed or inhaled.[3] This chemical causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[3][4] It is also considered a possible human carcinogen.[4][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationCitation
Eye Protection Chemical safety goggles or a face shield.[4][6]
Hand Protection Wear appropriate protective gloves (e.g., Viton®, Barrier®).[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge if exposure limits are exceeded or if irritation is experienced.[7]
Body Protection Wear appropriate protective clothing, including a lab coat, and boots to prevent skin exposure.[1][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure that a chemical fume hood, eyewash station, and safety shower are readily accessible and in good working order.[4][8]

  • Use only in a well-ventilated area.[4]

  • Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[4]

2. Handling:

  • Wear all required personal protective equipment.[4]

  • Use only non-sparking tools.[4]

  • Avoid breathing mist, vapors, or spray.[4]

  • Prevent contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Keep containers tightly closed when not in use.[4]

3. Temporary Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[7]

  • Keep containers tightly closed.[4]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[7]

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • In case of inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[3][4]

  • In case of ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • In case of a spill: Evacuate the area and remove all ignition sources. Ventilate the area. Absorb the spill with inert material (e.g., sand, earth) and collect it in a suitable, closed container for disposal.[4]

Disposal Plan

  • Waste Characterization: this compound is a hazardous waste due to its flammability, corrosivity, and toxicity.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not use aluminum containers for halogenated waste.[3]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][7] Do not dispose of it in the sewer system.[1]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_safety Locate safety shower & eyewash prep_hood->prep_safety prep_ignition Remove ignition sources prep_safety->prep_ignition handle_transfer Transfer chemical in fume hood prep_ignition->handle_transfer handle_tools Use non-sparking tools handle_transfer->handle_tools em_spill Spill: Evacuate, ventilate, absorb handle_transfer->em_spill handle_avoid Avoid inhalation and contact handle_tools->handle_avoid handle_close Keep container closed handle_avoid->handle_close disp_collect Collect waste in labeled container handle_close->disp_collect disp_seal Seal container securely disp_collect->disp_seal disp_store Store in designated waste area disp_seal->disp_store disp_dispose Dispose via approved facility disp_store->disp_dispose em_contact Contact: Flush affected area em_spill->em_contact em_medical Seek immediate medical attention em_contact->em_medical

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.